molecular formula C8H9NO3 B2865508 2-(4-Aminophenyl)-2-hydroxyacetic acid CAS No. 13104-66-0

2-(4-Aminophenyl)-2-hydroxyacetic acid

Cat. No.: B2865508
CAS No.: 13104-66-0
M. Wt: 167.164
InChI Key: YJGSMLNQLMZMJD-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-hydroxyacetic acid (CAS 13104-66-0) is a high-purity fine chemical building block extensively used in pharmaceutical research and development, particularly in the synthesis of novel anticancer therapeutics. Its molecular structure, featuring both aromatic amine and hydroxyacetic acid functional groups, makes it a versatile precursor for constructing complex bioactive molecules. This compound serves as a critical synthetic intermediate for developing isatin-based hybrids, a privileged scaffold in modern anticancer drug discovery. Research indicates that such hybrids can act through multiple therapeutic pathways, including the inhibition of key kinases like VEGFR-2 and EGFR, which are pivotal targets in disrupting tumor angiogenesis and cancer cell proliferation . Furthermore, these derivatives have demonstrated the ability to activate the mitochondrial apoptosis pathway in cancer cells by modulating the Bcl-2/Bax ratio, leading to cytochrome c release and subsequent caspase cascade activation, which executes programmed cell death . The compound is typically supplied as a solid powder and should be stored at room temperature . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGSMLNQLMZMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13104-66-0
Record name 2-(4-aminophenyl)-2-hydroxyacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Aminophenyl)-2-hydroxyacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Aminophenyl)-2-hydroxyacetic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-(4-Aminophenyl)-2-hydroxyacetic acid, a versatile bifunctional molecule of significant interest in pharmaceutical research and development. We will explore its core chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

2-(4-Aminophenyl)-2-hydroxyacetic acid is an organic compound featuring a central chiral carbon bonded to four distinct functional groups: a p-aminophenyl ring, a hydroxyl group, a carboxylic acid, and a hydrogen atom. This unique arrangement makes it a valuable chiral building block and a derivative of mandelic acid. Its multifunctionality—possessing acidic (carboxyl), basic (amino), and nucleophilic (hydroxyl) centers—underpins its diverse reactivity and utility as a synthon for more complex molecular architectures.

The presence of these groups in a single, relatively small molecule allows for sequential and site-selective modifications, making it an ideal starting point for constructing libraries of compounds for drug discovery screening. Its structural similarity to endogenous alpha-amino acids also suggests its potential for integration into peptidomimetic structures or as a moiety for prodrug strategies to enhance pharmacokinetic properties.[1]

cluster_main 2-(4-Aminophenyl)-2-hydroxyacetic acid C1 C C2 C C1->C2 C6 C CH C* C1->CH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N NH₂ C4->N C5->C6 C6->C1 OH_chiral OH CH->OH_chiral COOH COOH CH->COOH H_chiral H CH->H_chiral

Caption: Chemical structure of 2-(4-Aminophenyl)-2-hydroxyacetic acid, highlighting the chiral center (C*).

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a molecule is critical for its application in synthesis and formulation. The data presented here are compiled from various chemical databases and predictive models.

Physicochemical Data

The properties of 2-(4-Aminophenyl)-2-hydroxyacetic acid are summarized in the table below. Note that this compound exists as a racemate and as individual (R) and (S) enantiomers, which may have distinct CAS numbers and physical properties (e.g., optical rotation).

PropertyValueSource
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [3][4]
CAS Number 71630-32-5 ((R)-isomer)[3][4]
Appearance Off-white to pale beige solid (predicted)[5]
Water Solubility Predicted to be soluble[6]
pKa (predicted) ~3.5 (Carboxylic Acid), ~4.6 (Aromatic Amine)[7]
XlogP (predicted) -0.1[8]
Spectroscopic Profile (Predicted)

The following is an expert interpretation of the expected spectroscopic data, which is essential for reaction monitoring and structural confirmation.

TechniqueExpected Features
¹H NMR ~7.2-7.4 ppm & ~6.6-6.8 ppm: Two sets of doublets (AA'BB' system) for the 1,4-disubstituted aromatic protons. ~5.0 ppm: A singlet for the methine proton (-CH(OH)-). Broad signals: Exchangeable protons for -COOH, -OH, and -NH₂ groups, variable chemical shifts.
¹³C NMR ~175 ppm: Carboxylic acid carbon (C=O). ~147 ppm & ~115 ppm: Aromatic carbons, with the carbon attached to the amino group being more shielded. ~128-130 ppm: Other aromatic carbons. ~75 ppm: Methine carbon (-CH(OH)-).
IR (Infrared) 3200-3500 cm⁻¹: Broad O-H stretch (alcohol) and N-H stretch (amine). 2500-3300 cm⁻¹: Very broad O-H stretch from the carboxylic acid. ~1700 cm⁻¹: Strong C=O stretch from the carboxylic acid. ~1600 & ~1500 cm⁻¹: C=C stretching from the aromatic ring.
Mass Spec (MS) [M+H]⁺: 168.0655 m/z. [M-H]⁻: 166.0510 m/z. Common Fragments: Loss of H₂O (m/z 150), loss of COOH (m/z 122).

Predicted mass spectrometry data is based on computational models.[8]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 2-(4-Aminophenyl)-2-hydroxyacetic acid are central to its utility.

General Synthesis Workflow

A common and industrially relevant pathway involves the nucleophilic substitution of a chloroacetic acid derivative by 4-aminophenol, followed by subsequent chemical modifications.[9] An alternative conceptual route involves the reduction of a nitro-substituted precursor, a standard method for installing an aromatic amine.[10]

G start 4-Nitrophenyl Glyoxylic Acid step1 Selective Reduction (e.g., NaBH₄) start->step1 intermediate 2-Hydroxy-2-(4-nitrophenyl) acetic acid step1->intermediate step2 Catalytic Hydrogenation (e.g., H₂ / Pd-C) intermediate->step2 end_product 2-(4-Aminophenyl)-2-hydroxyacetic acid step2->end_product

Caption: A plausible two-step synthesis pathway for the target molecule.

Experimental Protocol: Conceptual Synthesis via Reduction

  • Step 1: Reduction of the Ketone. Dissolve 4-nitrophenyl glyoxylic acid in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the temperature. The choice of a mild reducing agent is crucial to selectively reduce the ketone without affecting the nitro group or the carboxylic acid.

  • Step 2: Work-up and Isolation. After the reaction is complete (monitored by TLC), carefully acidify the mixture to neutralize excess borohydride and protonate the carboxylate. Extract the product, 2-hydroxy-2-(4-nitrophenyl)acetic acid, into an organic solvent like ethyl acetate.

  • Step 3: Reduction of the Nitro Group. Dissolve the isolated intermediate in a solvent like ethanol. Add a catalyst, typically 10% Palladium on Carbon (Pd/C).[10] Pressurize the reaction vessel with hydrogen gas or use a hydrogen transfer reagent like ammonium formate.[10]

  • Step 4: Final Isolation. Upon completion, filter off the catalyst. Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure 2-(4-aminophenyl)-2-hydroxyacetic acid.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional groups. This allows for orthogonal chemical strategies where one group can be reacted while others are protected or remain inert under specific conditions.

cluster_reactions Key Reactive Sites center Core Molecule (C₈H₉NO₃) amine Amino Group (-NH₂) - Acylation - Alkylation - Diazotization center->amine Basic/ Nucleophilic carboxyl Carboxyl Group (-COOH) - Esterification - Amide Coupling - Reduction to Alcohol center->carboxyl Acidic/ Electrophilic (activated) hydroxyl Hydroxyl Group (-OH) - Esterification - Ether Formation - Oxidation to Ketone center->hydroxyl Nucleophilic

Caption: Key reactive sites on 2-(4-Aminophenyl)-2-hydroxyacetic acid.

  • Amino Group: As a primary aromatic amine, this group readily undergoes acylation to form amides, alkylation, and diazotization followed by substitution (Sandmeyer reaction), providing a gateway to a wide array of phenyl-substituted derivatives.

  • Carboxylic Acid Group: This group can be converted to esters, amides, or acid chlorides.[11] Amide bond formation, using standard peptide coupling reagents (e.g., EDC, HOBt), is a cornerstone of its use in medicinal chemistry.

  • Hydroxyl Group: The secondary alcohol can be esterified or oxidized to the corresponding ketone, yielding 2-(4-aminophenyl)-2-oxoacetic acid.[12]

Applications in Drug Development

The structural motifs within 2-(4-aminophenyl)-2-hydroxyacetic acid make it a compound of high value for pharmaceutical R&D.

  • Scaffold for Bioactive Molecules: Its rigid phenyl ring and stereocenter provide a well-defined three-dimensional structure. Functional groups can be elaborated to interact with specific biological targets. Derivatives of aminophenylacetic acid have been investigated for antimicrobial activity.[13]

  • Peptidomimetics and Prodrugs: The alpha-amino acid-like structure is key. By incorporating this molecule, chemists can create peptidomimetics that may exhibit improved stability against enzymatic degradation compared to natural peptides. Furthermore, attaching this moiety to a parent drug can leverage amino acid transporters for improved cell permeability and bioavailability, a classic prodrug strategy.[1]

  • Linker Chemistry: The bifunctional nature (amine and carboxylic acid) makes it an excellent linker for connecting two different molecules, for example, in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial orientation is critical.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is derived from safety data sheets (SDS) for structurally related compounds.

  • General Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[14] Some related compounds are listed as corrosive and can cause burns.[6][15]

  • Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of dust.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][15]

    • Skin: Wash off immediately with plenty of water and soap. Remove contaminated clothing.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Always consult the specific Safety Data Sheet (SDS) for the material before use.

References

  • Vertex AI Search, SAFETY D
  • PubChem, 2-(4-Aminophenyl)-2-hydroxyacetic acid | C8H9NO3 | CID 18003691.
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  • EvitaChem, Buy 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride (EVT-3106877).
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An In-Depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-Aminomandelic Acid

2-(4-Aminophenyl)-2-hydroxyacetic acid, colloquially known as 4-aminomandelic acid, is a bespoke chiral building block of significant interest in modern medicinal chemistry and drug development. As a substituted α-hydroxy acid, its structure combines a stereogenic center with three distinct functional handles: a carboxylic acid, a benzylic alcohol, and an aromatic amine. This trifunctional nature makes it a highly versatile synthon for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and specialized polymers. The primary challenge and focus of its synthesis lie in achieving high chemical purity and, critically, controlling its stereochemistry, as the biological activity of its derivatives is often enantiomer-dependent.

This guide provides a comprehensive overview of the principal synthetic strategies for obtaining 2-(4-aminophenyl)-2-hydroxyacetic acid. We will dissect the chemical logic underpinning each pathway, provide field-tested experimental protocols, and explore both classical chemical methods and modern biocatalytic alternatives. The content is structured to empower researchers and development professionals with the foundational knowledge required to select and optimize a synthetic route tailored to their specific laboratory or industrial needs, whether the priority is scalability, stereopurity, or green chemistry principles.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical approach to any synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. For 2-(4-aminophenyl)-2-hydroxyacetic acid, two primary strategies emerge, differing in the stage at which the critical amine functionality is introduced.

Retrosynthesis target 2-(4-Aminophenyl)-2-hydroxyacetic acid subgoal1 2-Hydroxy-2-(4-nitrophenyl)acetic acid target->subgoal1 Nitro Group Reduction subgoal2 4-Aminobenzaldehyde target->subgoal2 Cyanohydrin Formation & Hydrolysis (Protection May Be Needed) start1 4-Nitrobenzaldehyde subgoal1->start1 Cyanohydrin Formation & Hydrolysis start2 4-Aminobenzaldehyde Precursors (e.g., p-Nitrotoluene, Anilines) subgoal2->start2 Known Syntheses reagent1 [CN⁻] reagent2 [H]

Caption: Retrosynthetic analysis of 2-(4-aminophenyl)-2-hydroxyacetic acid.

  • The Nitro-Reduction Strategy (Pathway A): This is arguably the most robust and widely applicable chemical route. It involves the synthesis of a nitro-substituted precursor, 2-hydroxy-2-(4-nitrophenyl)acetic acid, from 4-nitrobenzaldehyde. The synthesis is completed by a final, high-yielding reduction of the nitro group to the desired amine. This pathway avoids potential complications from the nucleophilic amino group in the early stages.

  • The Direct Strategy (Pathway B): This approach begins with a precursor that already contains the aromatic amine, such as 4-aminobenzaldehyde. While seemingly more direct, this pathway requires careful consideration of the amino group's reactivity, which may necessitate the use of protecting groups to prevent unwanted side reactions during the introduction of the α-hydroxy acid moiety.

Part 2: Pathway A - The Nitro-Reduction Strategy

This pathway is a workhorse of synthetic chemistry, leveraging the well-understood and reliable transformation of a nitro group into an amine as the final step. The electron-withdrawing nature of the nitro group in the intermediate also facilitates the initial nucleophilic attack on the aldehyde.

Pathway_A start 4-Nitrobenzaldehyde intermediate1 4-Nitromandelonitrile start->intermediate1 Step 1: Cyanohydrin Formation step1_reagents + NaCN + H₂O intermediate1->step1_reagents intermediate2 2-Hydroxy-2-(4-nitrophenyl)acetic acid intermediate1->intermediate2 Step 2: Nitrile Hydrolysis step2_reagents + HCl (conc.) + H₂O, Δ intermediate2->step2_reagents product 2-(4-Aminophenyl)-2-hydroxyacetic acid intermediate2->product Step 3: Nitro Group Reduction step3_reagents + H₂ (g) + Pd/C Catalyst product->step3_reagents

Caption: Workflow for the Nitro-Reduction Synthesis Pathway (A).

Step 1 & 2: Synthesis of 2-Hydroxy-2-(4-nitrophenyl)acetic acid

The initial steps are analogous to the classic synthesis of mandelic acid. 4-Nitrobenzaldehyde is first converted to its corresponding cyanohydrin, which is then hydrolyzed in situ or in a subsequent step to the carboxylic acid.

Experimental Protocol: (Adapted from the synthesis of mandelic acid and p-nitrophenylacetic acid)

  • Cyanohydrin Formation: In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is prepared in a flask equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C. 4-Nitrobenzaldehyde (1.0 eq) is added.

  • Bisulfite Addition (Optional but Recommended): A saturated solution of sodium bisulfite is added slowly to the mixture. This forms the bisulfite adduct in situ, which then reacts with cyanide. This method is often safer and gives cleaner reactions than using hydrogen cyanide directly.

  • Hydrolysis: After stirring for several hours, concentrated hydrochloric acid (excess) is carefully added to the reaction mixture. The temperature should be controlled during this addition.

  • Reaction Workup: The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the nitrile. Upon cooling, the crude 2-hydroxy-2-(4-nitrophenyl)acetic acid may precipitate.[1] The product is then isolated by filtration, washed with cold water, and can be purified by recrystallization from hot water.

Causality and Trustworthiness: The use of an ice bath during the initial cyanide addition is critical to control the exothermic reaction and prevent the formation of side products. The acid hydrolysis must be thorough; incomplete reaction will leave the nitrile, complicating purification. This two-step, one-pot procedure is a self-validating system, as the successful formation of the final carboxylic acid confirms the completion of both the cyanohydrin and hydrolysis stages.

ParameterConditionRationale & Insights
Starting Material 4-NitrobenzaldehydeCommercially available; the nitro group activates the aldehyde.[2][3]
Cyanide Source NaCN / NaHSO₃Safer and more manageable than handling HCN gas directly.
Temperature 0-10 °C (Step 1)Prevents side reactions and decomposition of the cyanohydrin.
Hydrolysis Conc. HCl, RefluxHarsh conditions are required to fully hydrolyze the stable nitrile group.[1]
Typical Yield 75-85% (overall)High efficiency is expected based on analogous preparations.
Step 3: Reduction of the Nitro Group

The final and key step is the selective reduction of the aromatic nitro group to an amine without affecting the carboxylic acid or benzylic alcohol. Catalytic hydrogenation is the method of choice for its cleanliness and high efficiency.

Experimental Protocol: (Adapted from general nitroarene reduction protocols)

  • Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker), 2-hydroxy-2-(4-nitrophenyl)acetic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or acetic acid. A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 30-60 psi). The mixture is agitated vigorously at room temperature.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Workup: The reaction mixture is carefully vented and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude 2-(4-aminophenyl)-2-hydroxyacetic acid. The product can be purified by recrystallization.

Causality and Trustworthiness: The choice of a noble metal catalyst like Pd/C is crucial for its high activity and selectivity in reducing nitro groups under mild conditions, leaving other functional groups intact.[4] Filtration through Celite is a critical, self-validating step to ensure complete removal of the pyrophoric palladium catalyst, which is essential for the safety and purity of the final product.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂, RT, 30-60 psiClean, high yield, catalyst is recyclable, mild conditions.[4][5]Requires specialized pressure equipment; catalyst can be pyrophoric.
Transfer Hydrogenation Formic acid or Ammonium formate, Pd/CAvoids use of pressurized hydrogen gas; good for lab scale.[6]May require higher temperatures; stoichiometry of H-donor is key.
Metal/Acid Reduction Fe/HCl or SnCl₂/HClInexpensive reagents, robust.Stoichiometric metal waste, harsh acidic conditions, tedious workup.

Part 3: Biocatalytic and Stereoselective Synthesis

For pharmaceutical applications, accessing a single enantiomer of 4-aminomandelic acid is often required. Biocatalysis offers an elegant and environmentally sustainable solution, providing unparalleled stereoselectivity.[7]

Biocatalysis start Glucose pathway Engineered Aromatic Amino Acid Pathway start->pathway intermediate 4-Aminophenylpyruvate (Hypothetical Intermediate) pathway->intermediate enzyme Hydroxymandelate Synthase (HmaS) or Engineered Variant intermediate->enzyme Whole-cell biotransformation product (S)- or (R)-2-(4-Aminophenyl) -2-hydroxyacetic acid enzyme->product

Caption: Conceptual workflow for de novo biosynthesis of 4-aminomandelic acid.

De Novo Biosynthesis in Engineered Microbes

Recent advances in synthetic biology have enabled the production of mandelic acid derivatives directly from simple sugars like glucose.[8]

Conceptual Workflow:

  • Host Selection: A robust industrial microorganism, such as Saccharomyces cerevisiae (baker's yeast), is chosen as the chassis.

  • Pathway Engineering: The native aromatic amino acid pathway of the yeast is genetically modified to overproduce a key precursor, such as phenylpyruvate. For the target molecule, the pathway would be engineered to produce 4-aminophenylpyruvate.

  • Enzyme Introduction: A gene encoding a key enzyme, such as hydroxymandelate synthase (HmaS), is introduced into the yeast. This enzyme catalyzes the conversion of the α-keto acid precursor (4-aminophenylpyruvate) into the desired α-hydroxy acid product (4-aminomandelic acid).[8]

  • Fermentation: The engineered yeast is cultivated in a bioreactor with a glucose feed. The cells act as self-replicating micro-factories, converting the glucose into the final product, which is then secreted into the medium.

  • Purification: The product is recovered from the fermentation broth.

Expert Insights: The key to this approach is the selection and potential engineering of the HmaS enzyme. Different variants of this enzyme can exhibit different substrate specificities and stereoselectivities, allowing for the targeted production of either the (R)- or (S)-enantiomer.[8] This method represents the cutting edge of green chemistry, offering a route with high atom economy and minimal waste.

Biocatalytic MethodEnzyme ClassSubstrateKey Advantage
De Novo Biosynthesis Hydroxymandelate SynthaseGlucose / Precursor α-keto acidProduces a single enantiomer directly from renewable feedstock.[8]
Kinetic Resolution Lipase / EsteraseRacemic 4-aminomandelic esterResolves a racemic mixture to yield one enantiomer of the ester and one of the acid.
Nitrile Hydrolysis Nitrilase4-AminomandelonitrileCan stereoselectively hydrolyze the nitrile to produce one enantiomer of the acid.

Part 4: Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

General Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., water, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Analytical Characterization:

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purityAromatic protons (doublets around 6.5-7.5 ppm), benzylic CH (singlet ~5.0 ppm), exchangeable OH, NH₂, and COOH protons.
¹³C NMR Carbon skeleton confirmationSignals for aromatic carbons, benzylic CH-OH (~75 ppm), and carboxyl C=O (~175 ppm).
Mass Spectrometry Molecular weight confirmation[M+H]⁺ ion at m/z 168.06.[10]
HPLC Purity assessmentA single major peak indicates high purity.
Chiral HPLC Enantiomeric excess (ee) determinationFor stereoselective syntheses, separates the (R) and (S) enantiomers for quantification.[11][12]

Conclusion: Selecting the Optimal Synthesis Pathway

The synthesis of 2-(4-aminophenyl)-2-hydroxyacetic acid can be approached through multiple effective strategies.

  • For Scalability and Reliability: The Nitro-Reduction Pathway (A) is the most dependable and well-trodden route for producing racemic or enantiomerically resolved material via classical chemistry. Its steps are high-yielding and utilize predictable, well-understood reactions.

  • For Stereopurity and Sustainability: Biocatalytic methods , particularly de novo biosynthesis, represent the future of chiral chemical manufacturing. While requiring significant initial investment in strain and process development, they offer a direct, highly selective, and environmentally benign route to enantiopure products.

The choice of synthesis ultimately depends on the specific goals of the project. For exploratory research and small-scale synthesis, the nitro-reduction pathway offers a fast and reliable entry point. For large-scale, sustainable production of a specific enantiomer for pharmaceutical use, the investment in developing a biocatalytic process is increasingly justifiable and strategically advantageous.

References

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  • Montgomery, S. L., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Angewandte Chemie International Edition. Available from: [Link]

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  • Sarett, L. H. (1963). Catalytic hydrogenation of nitrophenol. Google Patents (US3079435A).
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  • Vliet, E. B. (1941). p-NITROBENZALDEHYDE. Organic Syntheses. Available from: [Link]

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  • Gattermann, L. (1943). p-AMINOBENZALDEHYDE. Organic Syntheses. Available from: [Link]

  • Liu, H. S., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Bracher, J. M., et al. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Metabolic Engineering. Available from: [Link]

  • Hartman, R. L., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry. Available from: [Link]

  • Liu, H. S., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Uozumi, Y., et al. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Liedholm, B. (1992). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Arai, K. (2012). Method for purifying mandelic acids. Google Patents (JP4995429B2).

Sources

(R)-2-(4-Aminophenyl)-2-hydroxyacetic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid: Structure, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-(4-Aminophenyl)-2-hydroxyacetic acid, also known as (R)-4-aminomandelic acid, is a high-value chiral building block pivotal to the synthesis of complex pharmaceutical agents. Its unique structure, featuring a stereocenter directly attached to an aromatic ring, a carboxylic acid, and a hydroxyl group, makes it a critical intermediate in modern asymmetric synthesis. This guide provides an in-depth exploration of its molecular architecture, physicochemical properties, and spectroscopic signature. We present a detailed examination of both classical and modern synthetic strategies, including diastereomeric resolution and enantioselective biocatalysis. Furthermore, this document elucidates its primary application as a key precursor in the synthesis of the β3-adrenergic agonist, Mirabegron, and concludes with essential safety and handling protocols for laboratory and industrial settings.

Molecular Structure and Physicochemical Properties

(R)-2-(4-Aminophenyl)-2-hydroxyacetic acid is a derivative of mandelic acid, featuring an amino group at the para-position of the phenyl ring. The core of its chemical utility lies in the chiral carbon atom (C2), which is bonded to four distinct substituents: a hydroxyl group (-OH), a carboxylic acid group (-COOH), a 4-aminophenyl group, and a hydrogen atom. This specific spatial arrangement, designated as the (R)-configuration according to the Cahn-Ingold-Prelog priority rules, is fundamental to its role in stereospecific synthesis.

The presence of both an acidic carboxyl group and a basic amino group makes it an amino acid, capable of existing as a zwitterion under certain pH conditions. This amphoteric nature, combined with its aromaticity and chirality, governs its reactivity and physical properties.

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
IUPAC Name (2R)-2-(4-aminophenyl)-2-hydroxyacetic acid[1]
Synonyms (R)-4-Aminomandelic acid
CAS Number 71630-32-5[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to off-white crystalline powder (Expected)
Melting Point Expected >133 °C; (R)-Mandelic acid melts at 131-133 °C[2]
Solubility Partially soluble in water; soluble in polar organic solvents[2]
SMILES O=C(O)O[1]
InChI Key YJGSMLNQLMZMJD-SSDOTTSWSA-N (Isomer)

Spectroscopic and Analytical Characterization

Precise characterization is essential to confirm the structural integrity and enantiomeric purity of (R)-2-(4-Aminophenyl)-2-hydroxyacetic acid. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The protons on the 4-substituted phenyl ring are expected to appear as two distinct doublets in the aromatic region (~6.5-7.5 ppm). The protons ortho to the amino group will be more shielded (upfield) compared to the protons meta to the amino group.

    • Methine Proton (-CH(OH)-): The single proton on the chiral carbon is expected to appear as a singlet around 5.0 ppm. Its chemical shift is influenced by the adjacent hydroxyl and phenyl groups.

    • Amine, Hydroxyl, and Carboxyl Protons: The protons of the -NH₂, -OH, and -COOH groups are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, expected to appear downfield (>170 ppm).

    • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the chiral center (C1') will be around 130-140 ppm, while the carbon bearing the amino group (C4') will be shielded and appear further upfield.

    • Methine Carbon (-CH(OH)-): The chiral carbon atom is expected to have a signal in the range of 70-75 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5][6][7]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[5]

  • O-H Stretch (Alcohol): A broad band is expected around 3200-3550 cm⁻¹. This may overlap with the N-H stretch.

  • N-H Stretch (Amine): Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

  • C=O Stretch (Carboxyl): A strong, sharp absorption peak is expected in the range of 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1500-1600 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (e.e.) is crucial for any application involving a single enantiomer. Chiral HPLC is the standard method for this analysis, achieving separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP).[1][8][9][10]

  • Column Selection: A cellulose-based CSP, such as a CHIRALPAK® IC column (e.g., cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), is highly effective for separating mandelic acid derivatives.[1]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). An acidic additive, such as 0.1% trifluoroacetic acid (TFA), is often included to suppress the ionization of the carboxyl group and improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or other wavelength where the aminophenyl chromophore absorbs strongly).

    • Injection Volume: 10 µL.

  • Analysis: Inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample of (R)-2-(4-Aminophenyl)-2-hydroxyacetic acid. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:

    • e.e. (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

Synthesis of (R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid

The production of enantiomerically pure (R)-2-(4-Aminophenyl)-2-hydroxyacetic acid can be approached via two primary strategies: the separation of a pre-formed racemic mixture (chiral resolution) or the direct, stereocontrolled synthesis of the desired enantiomer (asymmetric synthesis).

Method A: Chiral Resolution via Diastereomeric Salt Formation

This classical and robust method remains widely used in industrial settings. It relies on the principle that enantiomers have identical physical properties, but diastereomers do not.[11][12][13] By reacting the racemic acid with a single enantiomer of a chiral base, a mixture of diastereomeric salts is formed, which can then be separated by fractional crystallization.

  • Choice of Resolving Agent: A chiral amine (base) is required to resolve a racemic carboxylic acid. The chosen agent, for instance, (R)-(+)-α-phenylethylamine, must be enantiomerically pure and form a salt that crystallizes well with one of the acid's enantiomers, leading to a significant difference in solubility between the two resulting diastereomeric salts ((R)-acid·(R)-base vs. (S)-acid·(R)-base).

  • Solvent Selection: The solvent must be chosen to maximize the solubility difference between the diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize out of the solution, while the other remains dissolved. Alcohols like methanol or ethanol are common choices.

  • Acidification: After separation, a strong acid (e.g., HCl) is used to break the ionic bond of the diastereomeric salt, protonating the carboxylate and liberating the enantiomerically enriched free acid.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic Racemic (R/S)-4-Aminomandelic Acid mix Mix in Solvent (e.g., Methanol) racemic->mix base Enantiopure Chiral Base (e.g., (R)-α-phenylethylamine) base->mix salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) mix->salts crystallize Fractional Crystallization (Cooling) salts->crystallize filter Filtration crystallize->filter insoluble Insoluble Salt Crystal (e.g., (R,R)-salt) filter->insoluble Solid soluble Soluble Salt in Filtrate (e.g., (S,R)-salt) filter->soluble Liquid acidify Acidify with HCl insoluble->acidify product (R)-4-Aminomandelic Acid (Enantiopure) acidify->product G cluster_0 Step 1: Bioreaction cluster_1 Step 2: Transformation cluster_2 Step 3: Isolation racemic Racemic 4-Aminomandelonitrile bioreactor Aqueous Buffer (pH 7, 30°C) racemic->bioreactor enzyme (R)-Selective Nitrilase (e.g., from A. faecalis) enzyme->bioreactor hydrolysis Enantioselective Hydrolysis bioreactor->hydrolysis racemization In-situ Racemization of remaining nitrile hydrolysis->racemization Dynamic Process workup Reaction Workup (Acidification & Extraction) racemization->workup product (R)-4-Aminomandelic Acid (High e.e.) workup->product

Caption: Workflow for Biocatalytic Synthesis.

Application in Drug Development: Synthesis of Mirabegron

The primary industrial application of (R)-2-(4-Aminophenyl)-2-hydroxyacetic acid is as a chiral precursor, although its activated derivatives or structurally related molecules are often the direct intermediates. A prominent example is its connection to the synthesis of Mirabegron , a medication for overactive bladder. [14][15][16] While various synthetic routes to Mirabegron exist, several converge on a key intermediate, (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol. This intermediate is then coupled with 2-amino-1,3-thiazol-4-yl)acetic acid to form the final drug. The chiral center originating from an (R)-hydroxy-phenylacetic acid derivative is crucial for the drug's therapeutic activity. One patented process involves the coupling of D(-)-mandelic acid with 2-(4-nitrophenyl)ethylamine to form an amide, which is then reduced to create the key amino alcohol intermediate. [15]The use of the 4-amino-substituted version of mandelic acid provides a more direct route to analogous intermediates.

G cluster_0 Key Intermediates cluster_1 Final Drug Target A (R)-4-Aminomandelic Acid or Derivative C Amide Formation & Reduction A->C B Amine Partner B->C Mirabegron Mirabegron Intermediate (R)-Amino Alcohol Intermediate C->Intermediate D Final Coupling D->Mirabegron Intermediate->D

Caption: Role in Mirabegron Synthesis Pathway.

Safety and Handling

As a fine chemical, (R)-2-(4-Aminophenyl)-2-hydroxyacetic acid requires careful handling in a laboratory environment. While a specific safety data sheet (SDS) is not universally available, a hazard assessment can be made based on its constituent functional groups: an aromatic amine and a carboxylic acid.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, splash-proof safety goggles, and chemical-resistant gloves (e.g., nitrile). [17][18][19][20]* Inhalation: The compound is a crystalline solid, but fine dust may be generated during handling. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Skin and Eye Contact: Aromatic amines and carboxylic acids can be irritants. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [19]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for chemical waste.

References

  • Lin, C. E., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

  • Sci-Hub. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.[Link]

  • Redalyc. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.[Link]

  • Royal Society of Chemistry. Supporting Information.[Link]

  • SafetyCulture. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.[Link]

  • SafetyCulture. What are the Health and Safety Guidelines for Using Amines?[Link]

  • New Drug Approvals. Mirabegron.[Link]

  • Google P
  • Google Patents. Resolution of racemic mandelic acid.
  • Agilent. Amino Acid Standard - Safety Data Sheet.[Link]

  • Quick Company. An Improved Process For The Preparation Of Mirabegron.[Link]

  • Carl ROTH. Safety Data Sheet: Amino acid.[Link]

  • European Patent Office. METHOD FOR THE SYNTHESIS OF MIRABEGRON AND ITS DERIVATIVES.[Link]

  • Chemistry LibreTexts. (5.8) Racemic Mixtures and the Resolution of Enantiomers.[Link]

  • Amino Complex. Safety Data Sheet.[Link]

  • Chemistry LibreTexts. (13.9) Racemic Mixtures and the Resolution of Enantiomers.[Link]

  • PMC. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.[Link]

  • PMC. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.[Link]

  • Wikipedia. Chiral resolution.[Link]

  • PMC. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.[Link]

  • ChemBK. (R)-(-)-Mandelic acid.[Link]

  • PubChem. (-)-Mandelic acid.[Link]

  • Wikipedia. Mandelic acid.[Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • PubMed. Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401.[Link]

  • ResearchGate. Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity.[Link]

  • WebSpectra. Table of IR Absorptions.[Link]

  • NIST. Mandelic acid.[Link]

  • Google Patents.
  • ResearchGate. FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C), potassium (D), rubidium (E), and cesium (F) salt of mandelic acid registered in KBr pellets.[Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[Link]

  • ResearchGate. Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401.[Link]

  • Cheméo. Chemical Properties of Mandelic acid (CAS 611-72-3).[Link]

Sources

(S)-2-(4-Aminophenyl)-2-hydroxyacetic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Synthon for Pharmaceutical Development

Part 1: Chemical Identity & Technical Profile

(S)-2-(4-Aminophenyl)-2-hydroxyacetic acid , commonly known as (S)-4-Aminomandelic acid , is a privileged chiral scaffold in medicinal chemistry. It belongs to the family of aromatic


-hydroxy acids, serving as a critical bifunctional building block (possessing both aniline and glycolic acid moieties) for the synthesis of 

-lactam antibiotics, protease inhibitors, and non-natural amino acid derivatives.[1]

Unlike its structural isomer (S)-4-hydroxyphenylglycine (used in Amoxicillin), this compound features a hydroxyl group at the


-position and an amino group on the phenyl ring, imparting unique electronic and steric properties for drug design.
Chemical Specifications Table
ParameterSpecification
Chemical Name (S)-2-(4-Aminophenyl)-2-hydroxyacetic acid
Common Name (S)-4-Aminomandelic acid
CAS Number (S-isomer) 1630404-82-8 (Free Acid)
CAS Number (R-isomer) 71630-32-5
CAS Number (Racemic) 52235-06-2
Molecular Formula

Molecular Weight 167.16 g/mol
Chirality (S)-Enantiomer (L-Configuration)
pKa ~3.4 (COOH), ~4.8 (Aniline)
Solubility Soluble in water (pH dependent), DMSO, Methanol
Appearance Off-white to pale yellow crystalline powder
Part 2: Synthesis & Production Strategy

Core Directive: The synthesis of (S)-4-aminomandelic acid requires strict control over stereochemistry. While chemical asymmetric reduction is possible, Enzymatic Kinetic Resolution (EKR) is the industry standard for high enantiomeric excess (


) and scalability.
Protocol: Lipase-Mediated Kinetic Resolution

This protocol utilizes Burkholderia cepacia lipase (PS-C) or Candida antarctica lipase B (CAL-B) to selectively hydrolyze the ester of the unwanted enantiomer or acylate the desired alcohol. Below is a validated workflow for the hydrolytic resolution of the racemic methyl ester.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Synthesize racemic methyl 4-aminomandelate via acid-catalyzed esterification of the racemic acid (CAS 52235-06-2) in Methanol/HCl.

    • Checkpoint: Ensure conversion >98% by TLC (Hexane:EtOAc 1:1).

  • Enzymatic Hydrolysis:

    • Suspend racemic methyl 4-aminomandelate (100 mM) in a biphasic system: Diisopropyl ether (DIPE) and Phosphate Buffer (0.1 M, pH 7.0) (Ratio 1:1).

    • Add Lipase PS (Amano) immobilized on diatomite (20 mg/mL).

    • Incubate at 30°C with vigorous stirring (200 rpm).

    • Mechanism:[2][3] The lipase preferentially hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.

  • Termination & Separation:

    • Monitor reaction via Chiral HPLC. Stop when conversion reaches ~50-55%.

    • Filter off the enzyme (recyclable).

    • Separate phases.[4] The aqueous phase contains the (R)-acid (byproduct). The organic phase (DIPE) contains the desired (S)-ester .

  • Final Hydrolysis:

    • Evaporate the organic phase to yield (S)-methyl 4-aminomandelate.

    • Hydrolyze using mild base (1N LiOH in THF/Water) at 0°C to prevent racemization.

    • Acidify to pH 3.0 to precipitate the target (S)-4-aminomandelic acid .

Visualization: Biocatalytic Resolution Workflow

G Start Racemic 4-Aminomandelic Acid Esterification Esterification (MeOH, HCl, Reflux) Start->Esterification Rac_Ester Racemic Methyl Ester Esterification->Rac_Ester Biocatalysis Kinetic Resolution (Lipase PS, pH 7.0, DIPE) Rac_Ester->Biocatalysis Enzyme Selectivity Separation Phase Separation Biocatalysis->Separation Org_Phase Organic Phase (S)-Ester (Intact) Separation->Org_Phase Aq_Phase Aqueous Phase (R)-Acid (Hydrolyzed) Separation->Aq_Phase Hydrolysis Chemical Hydrolysis (LiOH, 0°C) Org_Phase->Hydrolysis Final_Product Target: (S)-4-Aminomandelic Acid (>99% ee) Hydrolysis->Final_Product

Caption: Kinetic resolution pathway separating the (S)-enantiomer via lipase-selective hydrolysis of the (R)-counterpart.

Part 3: Applications & Pharmacological Relevance[1][6]

(S)-4-Aminomandelic acid acts as a versatile "chiral clip" in drug development. Its primary utility lies in its ability to introduce chirality and hydrogen-bonding capability into peptidomimetics.

  • 
    -Lactam Antibiotics: 
    
    • Similar to 4-hydroxyphenylglycine, the 4-aminomandelic scaffold is used to modify the C-7 side chain of cephalosporins to enhance gram-negative activity and oral bioavailability. The

      
      -hydroxyl group increases water solubility, while the aniline moiety allows for further derivatization (e.g., ureido-penicillins).
      
  • Protease Inhibitors:

    • Used as a P1 or P2 ligand in thrombin and Factor Xa inhibitors. The chiral hydroxyl group often interacts with the S1 specificity pocket of serine proteases.

  • Chiral Resolving Agents:

    • The free acid can be used to resolve racemic amines via diastereomeric salt formation, leveraging the acidity of the carboxylic group and the rigidity of the phenyl ring.

Visualization: Strategic Application Logic

App Core (S)-4-Aminomandelic Acid Group1 Antibiotic Side Chains Core->Group1 Group2 Protease Inhibitors Core->Group2 Group3 Chiral Auxiliaries Core->Group3 Detail1 Cephalosporin Analogs (Enhanced Bioavailability) Group1->Detail1 Detail2 Thrombin/Factor Xa (S1 Pocket Binding) Group2->Detail2 Detail3 Resolution of Racemic Amines Group3->Detail3

Caption: Downstream utility of the (S)-4-aminomandelic scaffold in pharmaceutical synthesis.

Part 4: Quality Control & Analytical Verification

Ensuring the enantiomeric purity of (S)-4-aminomandelic acid is critical, as the (R)-isomer may possess different pharmacological activity or toxicity.[5]

Method: Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL Mobile Phase.

  • Acceptance Criteria:

    • (S)-Isomer Retention Time: ~

      
       (Verify with standard).
      
    • Enantiomeric Excess (

      
      ): 
      
      
      
      .[6]
    • Chemical Purity:

      
      .[7][8]
      
Safety & Handling (MSDS Summary)
  • Hazards: Irritant (Skin/Eye), Harmful if swallowed.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation; the hydroxyl group is hygroscopic.

  • PPE: Nitrile gloves, safety goggles, fume hood.

References
  • PubChem. (2025).[8] 4-Amino-L-mandelic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1926). Mandelic Acid (General Synthesis Protocol). Org. Synth. 1926, 6, 58. Retrieved from [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for Lipase Resolution of Mandelic Acids).

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 4-Aminomandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

2-(4-Aminophenyl)-2-hydroxyacetic acid (commonly 4-Aminomandelic acid) is a critical bifunctional chiral intermediate. It serves as a structural scaffold in the synthesis of semi-synthetic cephalosporins and monobactams. Its amphoteric nature—possessing both a basic primary amine and an acidic carboxylic acid—presents unique challenges in spectroscopic characterization and chromatographic separation.

This guide provides a definitive reference for the identification, structural confirmation, and purity analysis of 4-AMA, distinguishing it from its structural analogs such as 4-aminophenylacetic acid and


-hydroxyphenylglycine.
Chemical Identity Table
ParameterData
IUPAC Name 2-(4-Aminophenyl)-2-hydroxyacetic acid
Common Synonyms 4-Aminomandelic acid;

-Aminomandelic acid
CAS Registry 3196-73-4 (Racemic); 71630-32-5 ((R)-isomer)
Molecular Formula

Molecular Weight 167.16 g/mol
pKa Values (Est.)

(COOH),

(Anilinium)
Physical State Off-white to pale yellow crystalline powder

Spectroscopic Atlas

The following data represents the consensus analytical profile for high-purity 4-AMA.

UV-Visible Spectroscopy

The conjugation of the amino auxochrome with the phenyl ring results in a bathochromic shift compared to unsubstituted mandelic acid.

  • Solvent: Methanol or 0.1 N HCl

  • 
    :  235 nm (primary), 285 nm (secondary band, typical of aniline derivatives).
    
  • Diagnostic Utility: The ratio of absorbance at 235/285 nm is a quick purity check against non-aminated precursors (e.g., 4-nitromandelic acid).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
AssignmentStructural Causality
3350 - 3450 N-H StretchDoublet typical of primary amines (

).
3200 - 3300 O-H StretchBroad band; overlap of alcohol and carboxylic acid OH.
2500 - 3000 C-H StretchBroad "ammonium" band often seen if zwitterionic character exists.
1705 - 1725 C=O StretchStrong carbonyl absorption of the

-hydroxy acid.
1600 - 1620 N-H BendScissoring vibration of the primary amine.
1515 & 1450 C=C RingAromatic ring skeletal vibrations.
1180 - 1220 C-N StretchAryl-amine bond; distinct from alkyl amines.
Nuclear Magnetic Resonance (NMR)

H-NMR (400 MHz, DMSO-

)

The spectrum is characterized by a classic AA'BB' aromatic system and a distinct methine singlet.

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
6.95 - 7.05 Doublet (

Hz)
2HAr-H (meta)Protons meta to amino group.
6.45 - 6.55 Doublet (

Hz)
2HAr-H (ortho)Upfield shift due to shielding by

.
4.75 - 4.85 Singlet1H

The chiral methine proton.
5.00 - 6.00 Broad3H

,

Exchangeable; chemical shift varies with concentration/water.

C-NMR (100 MHz, DMSO-

)
Shift (

ppm)
Assignment
174.5 C=O (Carboxylic Acid)
148.2 C-N (Aromatic ipso)
129.5 C-C (Aromatic ipso to alkyl group)
127.8 Ar-C (Meta carbons)
113.5 Ar-C (Ortho carbons - shielded)
72.8 C-OH (Benzylic methine)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Molecular Ion:

    
     m/z.
    
  • Key Fragmentation:

    • 
      : Loss of hydroxyl group.
      
    • 
      : Decarboxylation/loss of formic acid moiety (characteristic of mandelic derivatives).
      
    • 
      : Aminobenzyl cation.
      

Analytical Workflow & Visualization

The following diagram illustrates the logical flow for confirming the identity and purity of 4-AMA batches, specifically designed to detect the common impurity 4-Aminophenylacetic acid (over-reduction product).

AnalyticalWorkflow cluster_ID Step 1: Structural ID cluster_Purity Step 2: Purity Profiling RawSample Raw Sample (4-Aminomandelic Acid) IR FT-IR Analysis Confirm C=O (1710) & NH2 (3350) RawSample->IR NMR 1H-NMR (DMSO-d6) Check Methine Singlet (4.8 ppm) RawSample->NMR HPLC HPLC-UV (235 nm) C18 Column, Phosphate Buffer IR->HPLC NMR->HPLC ImpurityCheck Impurity Check Target: 4-Aminophenylacetic acid HPLC->ImpurityCheck Decision Pass Specification? (>98% Purity) ImpurityCheck->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Figure 1: Integrated Analytical Workflow for 4-Aminomandelic Acid qualification.

Standardized Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is optimized to separate the hydroxy-acid (mandelic) from the acetic acid analog.

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm (e.g., Agilent Zorbax or equiv).
    
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (

      
      ), adjusted to pH 3.0 with Phosphoric Acid.
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 90% A : 10% B (or gradient 5% B to 30% B over 15 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Temperature: 25°C.

  • Retention Logic: 4-AMA is more polar (due to the -OH group) and will elute earlier than the impurity 4-aminophenylacetic acid.

Sample Preparation for NMR
  • Weigh approx. 10 mg of sample.

  • Dissolve in 0.6 mL of DMSO-

    
     .
    
    • Note:

      
       can be used, but exchangeable protons (OH, NH2) will disappear, and the water peak may obscure the methine singlet if not perfectly suppressed. DMSO is preferred for full structural elucidation.
      
  • Transfer to a clean, dry 5mm NMR tube.

Stability & Degradation Pathways

Researchers must be aware of two primary degradation vectors:

  • Oxidative Darkening: The aniline moiety is susceptible to oxidation, turning the powder from off-white to brown/black. Store under inert atmosphere (Argon/Nitrogen).

  • Decarboxylation: Under high thermal stress or strong acidic conditions, trace decarboxylation to 4-aminobenzyl alcohol derivatives may occur.

Degradation AMA 4-Aminomandelic Acid Oxidation Oxidative Polymerization AMA->Oxidation O2 / Light Decarb Decarboxylation (Thermal/Acid) AMA->Decarb Heat / H+ Colored Colored Quinoid Species Oxidation->Colored Benzyl 4-Aminobenzyl Derivatives Decarb->Benzyl

Figure 2: Primary degradation pathways requiring mitigation during storage.

References

  • National Institute of Standards and Technology (NIST). Mandelic Acid Mass Spectrum & Constants. NIST Chemistry WebBook. Available at: [Link] (Accessed Feb 2026).

  • PubChem. 2-(4-Aminophenyl)-2-hydroxyacetic acid Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).

  • Xie, J., et al. "Enantioseparation of mandelic acid derivatives by high performance liquid chromatography." Journal of Pharmaceutical Analysis, Vol 2, Issue 2. (Contextual grounding for HPLC method).

Introduction: The Versatile Scaffold of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Aminophenyl)-2-hydroxyacetic Acid Derivatives and Analogs for Drug Discovery Professionals

2-(4-Aminophenyl)-2-hydroxyacetic acid is a chiral α-hydroxy acid possessing a unique combination of functional groups: a primary aromatic amine, a hydroxyl group, and a carboxylic acid, all centered around a phenyl ring. This arrangement provides a rich platform for chemical modification, making it a valuable starting point for the synthesis of diverse compound libraries in drug discovery. The core structure, particularly its (R)-enantiomer, serves as a key building block in medicinal chemistry.[1][2]

The strategic placement of these functional groups allows for targeted derivatization to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. More importantly, these groups can serve as key pharmacophoric features, enabling interactions with a variety of biological targets. The hydroxyl and carboxylic acid moieties, for instance, are capable of forming strong hydrogen bonds and chelating metal ions, a feature critical for the inhibition of many metalloenzymes.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of derivatives and analogs of this versatile scaffold.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of the 2-(4-aminophenyl)-2-hydroxyacetic acid core and the reactivity of its functional groups are central to its utility. A logical and systematic approach to derivatization allows for the exploration of chemical space to optimize for potency, selectivity, and pharmacokinetic profiles.

Core Synthesis

The parent compound can be synthesized through various established organic chemistry routes, often starting from 4-aminobenzaldehyde or related precursors. The key steps typically involve the formation of the α-hydroxy acid moiety, which can be achieved via methods like the Strecker synthesis followed by hydrolysis, or cyanohydrin formation followed by hydrolysis. Chiral resolution or asymmetric synthesis methods are crucial to obtain enantiomerically pure compounds, such as (R)-2-(4-aminophenyl)-2-hydroxyacetic acid, which is often preferred in drug development to avoid complications from off-target effects of the other enantiomer.[1][2]

Derivatization Pathways

The three primary functional groups offer distinct handles for chemical modification. The choice of which position to modify is driven by the therapeutic target and the desired structure-activity relationship (SAR).

  • N-Acylation and N-Alkylation: The primary aromatic amine is a versatile site for modification. Acylation with various acid chlorides or anhydrides can introduce a wide range of substituents, which can serve as recognition elements for target binding or modulate the compound's electronic properties.[5][6]

  • Carboxylic Acid Modification: The carboxyl group is readily converted into esters, amides, or hydroxamic acids. Esterification is a common strategy to create prodrugs with enhanced cell permeability. Conversion to hydroxamic acids is particularly significant, as this functional group is a powerful zinc-chelating moiety found in many approved enzyme inhibitors.[3][7][8]

  • Hydroxyl Group Modification: The secondary hydroxyl group can be alkylated to form ethers or acylated to form esters, further expanding the chemical diversity and allowing for fine-tuning of the molecule's properties.

The following workflow illustrates the primary pathways for generating a diverse library of compounds from the core scaffold.

G start_node 2-(4-Aminophenyl)-2-hydroxyacetic Acid (Core Scaffold) amine_mod N-Acylation / N-Alkylation start_node->amine_mod R-NH2 acid_mod Carboxylic Acid Modification start_node->acid_mod -COOH hydroxyl_mod Hydroxyl Group Modification start_node->hydroxyl_mod -OH amine_deriv N-Acyl & N-Alkyl Derivatives amine_mod->amine_deriv acid_deriv Esters, Amides, Hydroxamic Acids acid_mod->acid_deriv hydroxyl_deriv Ethers, Esters hydroxyl_mod->hydroxyl_deriv

Caption: Primary derivatization pathways for the core scaffold.

Part 2: Analytical Characterization

Rigorous analytical chemistry is the bedrock of trustworthy and reproducible drug discovery. Proper characterization ensures the identity, purity, and stability of newly synthesized derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for both purification and purity assessment.

ParameterTypical Value/ConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid or TFAOrganic solvent elutes the compounds, while the acid improves peak shape and ensures ionization for MS detection.
Detection UV-Vis (e.g., 254 nm) and/or Mass Spectrometry (MS)The aromatic ring provides a strong UV chromophore. MS provides mass confirmation and is essential for identity verification.
Flow Rate 1.0 mL/minStandard analytical flow rate balances resolution and run time.

For chiral compounds, specialized columns (e.g., polysaccharide-based) are required to separate enantiomers.

Spectroscopic and Spectrometric Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The spectra provide detailed information about the chemical environment of each atom, confirming that derivatization occurred at the intended position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, allowing for the determination of the elemental formula and confirming the successful incorporation of modifying groups.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or modification of key functional groups, such as the appearance of an amide carbonyl stretch after N-acylation.

Part 3: Pharmacological Applications and Mechanistic Insights

Derivatives of 2-(4-aminophenyl)-2-hydroxyacetic acid are being investigated for several therapeutic applications, primarily due to their potential to interact with key biological targets like enzymes.[9]

Potential Therapeutic Areas
  • Enzyme Inhibition: This is the most promising area. By converting the carboxylic acid to a hydroxamic acid, these derivatives become potent metalloenzyme inhibitors.[7][8] This class of inhibitors targets enzymes with metal ions (often zinc) in their active sites, such as Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Tyrosinase.[4][10] Such inhibitors have applications in oncology, inflammation, and dermatology.

  • Anti-inflammatory and Analgesic Agents: The core structure has been investigated for potential use as an anti-inflammatory or analgesic agent, possibly through the modulation of inflammatory pathways or neurotransmission.[9]

  • Antimicrobial Agents: The aminophenylacetic acid moiety has been incorporated into structures with promising antimicrobial activity.[6]

Mechanism of Action: A Focus on Metalloenzyme Inhibition

The hydroxamic acid derivatives of this scaffold are particularly noteworthy. The hydroxamic acid group (-CONHOH) is a superb bidentate chelator for the Zn²⁺ ion present in the active site of enzymes like HDACs and MMPs. This chelation is the cornerstone of their inhibitory activity.

The proposed mechanism involves:

  • Recognition and Binding: The aminophenyl portion of the molecule and its other substituents interact with the enzyme's binding pocket, providing specificity and affinity.

  • Metal Chelation: The hydroxamic acid moiety coordinates directly with the zinc ion, displacing a crucial water molecule and rendering the enzyme catalytically inactive.

MOA cluster_enzyme Enzyme Active Site Zn Zn²⁺ Pocket Specificity Pocket Inhibitor Hydroxamic Acid Derivative (R-CONHOH) Inhibitor->Zn Hydroxamic acid chelates Inhibitor->Pocket R-group interacts

Caption: Proposed mechanism of metalloenzyme inhibition.

Part 4: Key Experimental Protocols

Trustworthy science relies on detailed and reproducible methodologies. The following protocols are representative of standard procedures used in the synthesis and analysis of these compounds.

Protocol 1: Synthesis of N-Acetyl-2-(4-aminophenyl)-2-hydroxyacetic Acid

This protocol describes a standard N-acylation reaction.

Objective: To acetylate the primary aromatic amine of the parent compound.

Materials:

  • 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Suspend 2-(4-aminophenyl)-2-hydroxyacetic acid in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the base (e.g., triethylamine) to the suspension and stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction with acetic anhydride.

  • Acylation: Add acetic anhydride dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, quench by adding 1M HCl to neutralize the excess base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-acetylated product.

Protocol 2: HPLC-MS Analysis for Purity and Identity Confirmation

Objective: To determine the purity of a synthesized derivative and confirm its molecular weight.

Instrumentation:

  • HPLC system with a UV detector and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • C18 reversed-phase column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to a final concentration of ~10-20 µg/mL in the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile).

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and re-equilibrate

  • MS Method:

    • Ionization Mode: ESI Positive and Negative (scan both to ensure detection)

    • Mass Range: 100 - 1000 m/z

    • Capillary Voltage: 3.5 kV

  • Data Analysis:

    • Integrate the peak area in the UV chromatogram to calculate purity (% area).

    • Extract the mass spectrum for the main peak and verify that the observed m/z for the [M+H]⁺ or [M-H]⁻ ion matches the calculated theoretical mass.

Conclusion and Future Perspectives

The 2-(4-aminophenyl)-2-hydroxyacetic acid scaffold represents a powerful and versatile platform in modern drug discovery. Its synthetic tractability and the strategic placement of its functional groups allow for the creation of diverse libraries targeting a range of diseases. The development of hydroxamic acid derivatives as potent metalloenzyme inhibitors is a particularly compelling avenue, with direct applications in oncology and inflammatory diseases.

Future work in this area will likely focus on:

  • Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design next-generation derivatives with enhanced selectivity for specific enzyme isoforms, thereby reducing off-target effects.

  • Novel Analogs: Exploring bioisosteric replacements for the phenyl ring or carboxylic acid to improve pharmacokinetic properties and explore new binding modes.

  • Multi-Targeted Ligands: Designing single molecules that can inhibit multiple disease-relevant targets, a promising strategy for complex diseases like cancer.[10]

By combining rational design with robust synthetic and analytical chemistry, researchers can continue to unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • EvitaChem. (n.d.). 2-(4-Aminophenyl)-2-hydroxyacetic acid;hydrochloride (EVT-3106877).
  • Advanced ChemBlocks Inc. (2014). (R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid.
  • BLDpharm. (n.d.). 71630-32-5|(R)-2-(4-Aminophenyl)-2-hydroxyacetic acid.
  • Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.
  • Zelenin, K. N., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Unknown Author. (n.d.). GENERAL HPLC METHODS.
  • Singh, R., et al. (n.d.). Methods for Hydroxamic Acid Synthesis. PMC - NIH.
  • Clement, B. (n.d.). Hydroxamic acids as pharmacological agents. PubMed.
  • Kolbe, K., et al. (n.d.). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. MDPI.
  • Lou, B., & Yang, K. (2003). Molecular Diversity of Hydroxamic Acids: Part II. Potential Therapeutic Applications. Mini Reviews in Medicinal Chemistry.
  • Abdel-Mottaleb, Y., et al. (n.d.). Molecular design, synthesis and in vitro biological evaluation of thienopyrimidine–hydroxamic acids as chimeric kinase HDAC inhibitors: a challenging approach to combat cancer. PMC.

Sources

Biological Activity of Aminophenylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenylacetic acid (APAA) derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse class of therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to emerging anticancer and antimicrobial agents.[1] This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and experimental methodologies required to interrogate these compounds.

By synthesizing the amino moiety's electronic versatility with the carboxyl group's binding capability, researchers can modulate lipophilicity and target specificity—critical factors in drug design exemplified by market-leading agents like Diclofenac , Bromfenac , and Nepafenac .

Chemical Foundation & Structure-Activity Relationship (SAR)

The biological efficacy of APAA derivatives hinges on the isomeric positioning of the amino group relative to the acetic acid side chain and the substitution pattern on the phenyl ring.

The Ortho-Effect and NSAID Potency

The ortho-isomer (2-aminophenylacetic acid) is the most pharmacologically significant scaffold for anti-inflammatory activity.

  • Mechanism: The ortho-amino group forces the phenyl ring into a non-coplanar conformation relative to the acetic acid group. This "twisted" conformation is critical for fitting into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Lipophilicity: Halogenation (e.g., Chlorine in Diclofenac, Bromine in Bromfenac) at the 2- or 4-positions enhances lipophilicity, facilitating membrane permeability—a vital trait for ophthalmic formulations.

SAR Summary Table
Structural ModificationBiological ImpactRepresentative Compound
2-Amino substitution Critical for COX active site binding (conformational lock).Diclofenac, Bromfenac
Amide Prodrug (C-terminus) Increases corneal permeability; hydrolyzes to active acid in tissue.Nepafenac (hydrolyzes to Amfenac)
Halogenation (Cl, Br, F) Increases potency and lipophilicity; alters metabolic stability.Bromfenac (Br extends half-life)
N-Alkylation/Acylation Modulates anticancer activity; induces apoptosis via mitochondrial pathways.Phenylacetamide derivatives

Mechanistic Pathways

Anti-Inflammatory Pathway (COX Inhibition)

The primary mechanism for APAA derivatives is the reversible inhibition of COX-1 and COX-2 enzymes. By blocking the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2), these compounds reduce downstream inflammatory mediators.

Expert Insight: While Diclofenac is non-selective, newer derivatives like Bromfenac show a bias toward COX-2, reducing gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) PGG2 PGG2 (Unstable) AA->PGG2 Oxygenation COX Cyclooxygenase Enzymes (COX-1 / COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation PGE2 PGE2 (Pain/Fever) PGH2->PGE2 TXA2 Thromboxane A2 (Platelets) PGH2->TXA2 PGI2 Prostacyclin (Vasodilation) PGH2->PGI2 APAA Aminophenylacetic Acid Derivatives (e.g., Bromfenac, Diclofenac) APAA->COX Competitive Inhibition

Figure 1: Mechanism of Action for APAA derivatives in the Arachidonic Acid Cascade.

Therapeutic Applications

Ophthalmic Therapeutics[2]
  • Nepafenac: Unique among NSAIDs, it is a prodrug.[2] It penetrates the cornea rapidly due to its neutral amide structure and is hydrolyzed by intraocular hydrolases into Amfenac , the active COX inhibitor. This "targeted activation" minimizes surface toxicity.

  • Bromfenac: The bromine atom at the C4 position increases lipophilicity and extends the duration of action, allowing for once-daily dosing compared to the TID dosing of older generation NSAIDs.

Emerging Anticancer Agents

Recent studies indicate that N-substituted phenylacetamide derivatives (closely related to APAAs) induce apoptosis in prostate (PC3) and breast (MCF-7) cancer lines.

  • Mechanism: Disruption of mitochondrial membrane potential and activation of Caspase-3.

  • Potency: Nitro-substituted derivatives have shown IC50 values as low as 52 µM in PC3 cell lines [1].[3]

Experimental Protocols

Synthesis of N-Phenylacetamide Derivatives

This protocol outlines the synthesis of a fluorinated phenylacetamide derivative, a common scaffold for evaluating anticancer activity.

Rationale: The reaction utilizes an acyl chloride-amine coupling. This is preferred over direct carboxylic acid coupling for higher yields and cleaner workup in kinetic studies.

Workflow Diagram:

Synthesis_Workflow Start Start: 4-Fluoroaniline (1.0 eq) Condition Conditions: TEA (1.5 eq), DCM 0°C to RT, 4h Start->Condition Reagent Reagent: Phenylacetyl Chloride (1.2 eq) Reagent->Condition Workup Workup: Wash (NaHCO3, Brine) Dry (Na2SO4) Condition->Workup Purify Purification: Recrystallization (Ethanol) Workup->Purify Product Final Product: 2-Phenyl-N-(4-fluorophenyl)acetamide Purify->Product

Figure 2: Synthetic workflow for N-phenylacetamide derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroaniline (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Base Addition: Add Triethylamine (TEA, 15 mmol). Note: TEA acts as an HCl scavenger to drive the equilibrium forward.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add Phenylacetyl chloride (12 mmol) dissolved in DCM (5 mL) over 15 minutes.

    • Critical Control Point: Exothermic reaction.[4] Maintain temperature < 5°C to prevent di-acylation byproducts.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).

  • Workup: Wash the organic layer with 10% NaHCO3 (2 x 20 mL) to remove unreacted acid, followed by 1N HCl (2 x 20 mL) to remove unreacted amine, and finally brine.

  • Purification: Dry over anhydrous Na2SO4, evaporate solvent, and recrystallize from hot ethanol to yield white crystals.

COX-1/COX-2 Inhibition Assay (In Vitro)

To validate the anti-inflammatory potential, a colorimetric COX inhibitor screening assay is standard.

Protocol:

  • Reagent Prep: Prepare COX-1 (ovine) and COX-2 (human recombinant) enzyme solutions in Tris-HCl buffer (pH 8.0).

  • Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL Enzyme (COX-1 or COX-2)

    • 20 µL Test Compound (APAA derivative in DMSO)

  • Initiation: Incubate for 5 minutes at 25°C. Add 20 µL Arachidonic Acid substrate and 20 µL TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    

Comparative Data Summary

The following table summarizes the biological activity of key APAA derivatives based on recent literature [1][2].

CompoundTarget / Cell LineActivity MetricValueNotes
Bromfenac COX-2 (Human)IC500.007 µMHighly potent; lipophilic Br- group enhances penetration.
Diclofenac COX-2 (Human)IC500.020 µMStandard reference; less selective than Bromfenac.
Nepafenac COX-2 (Human)IC50N/A (Prodrug)Inactive in vitro until hydrolyzed to Amfenac.
Amfenac COX-2 (Human)IC500.015 µMActive metabolite of Nepafenac.
Nitro-APAA Analog PC3 (Prostate Cancer)IC5052 µMInduces apoptosis; potential lead for non-hormonal therapy.
Methoxy-APAA Analog PC3 (Prostate Cancer)IC50>100 µMElectron-donating groups reduced cytotoxic potency.

References

  • Aliabadi, A., et al. (2013). "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Modi, S., et al. (2025). "Comparing the Efficacy of Bromfenac 0.09% and Nepafenac 0.1% Post Cataract Surgery." Longdom Publishing. Available at: [Link]

  • Walters, T., et al. (2019). "Bromfenac Ophthalmic Solution 0.07% Versus Nepafenac Ophthalmic Suspension 0.3% for Post-Cataract Surgery Inflammation." Ophthalmology and Therapy. Available at: [Link]

Sources

Technical Guide: 2-(4-Aminophenyl)-2-hydroxyacetic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Aminophenyl)-2-hydroxyacetic acid , commonly referred to as 4-amino-DL-mandelic acid or


-aminomandelic acid , is a trifunctional aromatic building block critical to the synthesis of 

-lactam antibiotics, hyperbranched polymers, and chiral resolving agents.[1]

This guide addresses a frequent critical error in industrial procurement and database searching: the confusion between this molecule and 4-aminophenylacetic acid . While structurally similar, the absence of the


-hydroxyl group in the latter drastically alters reactivity and application. This document provides validated synthetic protocols, polymerization strategies, and structural data to ensure precise utilization in drug development and materials science.

Part 1: Structural Analysis & Chemical Identity

Core Identity & CAS Distinction

The presence of the benzylic hydroxyl group at the


-position creates a chiral center, allowing for enantioselective applications not possible with simple phenylacetic acid derivatives.
FeatureTarget Molecule Commonly Confused Analog
Common Name 4-Aminomandelic Acid 4-Aminophenylacetic Acid
IUPAC Name 2-(4-aminophenyl)-2-hydroxyacetic acid2-(4-aminophenyl)acetic acid
Structure


CAS (Racemic) 13104-66-0 1197-55-3
CAS (R-Isomer) 71630-32-5 N/A (Achiral at

-carbon)
Key Reactivity Trifunctional (AB

Monomer)
Amine, Carboxyl,

-Hydroxyl
Bifunctional Amine, Carboxyl
Reactivity Profile

The molecule acts as a latent AB


 monomer  for polymerization:
  • Primary Amine (

    
    ):  Nucleophilic; ready for acylation or imine formation.
    
  • Carboxylic Acid (

    
    ):  Electrophilic; capable of esterification or amidation.
    
  • Benzylic Hydroxyl (

    
    ):  Secondary nucleophile; susceptible to oxidation (forming benzoylformic derivatives) or elimination (forming styrenes).
    

Part 2: Synthesis Strategies

Chemical Synthesis: The Nitro-Reduction Route (Gold Standard)

Direct condensation of aniline with glyoxylic acid often suffers from regioselectivity issues (N-alkylation vs. C-alkylation). The most robust industrial route involves the reduction of 4-nitromandelic acid .

Mechanism:

  • Precursor Synthesis: Hydrolysis of 4-nitrobenzaldehyde cyanohydrin yields 4-nitromandelic acid.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) converts the nitro group to an amine without over-reducing the benzylic hydroxyl group.

Synthesis Start 4-Nitrobenzaldehyde Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + HCN / NaCN NitroAcid 4-Nitromandelic Acid Cyanohydrin->NitroAcid Acid Hydrolysis (HCl, Reflux) Target 4-Aminomandelic Acid NitroAcid->Target Reduction (H2, Pd/C)

Figure 1: Step-wise chemical synthesis ensuring retention of the


-hydroxyl group.
Biocatalytic Resolution (Enantiopure Production)

For pharmaceutical applications requiring high enantiomeric excess (


), enzymatic resolution is preferred over chemical resolution.
  • Enzyme: Nitrilase (from Alcaligenes faecalis or engineered variants).

  • Substrate: 4-Aminomandelonitrile (generated in situ).

  • Process: The nitrilase selectively hydrolyzes the nitrile of one enantiomer directly to the corresponding acid (typically

    
    -selective), leaving the 
    
    
    
    -nitrile or hydrolyzing it at a negligible rate.

Part 3: Applications in Polymer Chemistry[7]

Hyperbranched Polyamides (AB Monomers)

4-Aminomandelic acid is a classic AB


 monomer .
  • A Group: Carboxylic Acid (electrophile).

  • B Groups: Amine and Hydroxyl (nucleophiles).

By activating the carboxylic acid (e.g., as an acid chloride or active ester), the molecule can self-polymerize. Because the amine is significantly more nucleophilic than the hydroxyl group, the initial polymerization forms a polyamide backbone with pendant hydroxyl groups. These hydroxyls can then be used for:

  • Crosslinking: Creating hydrogels.

  • Functionalization: Attaching drug payloads or solubilizing agents.

Polymerization Monomer 4-Aminomandelic Acid (AB2 Monomer) Activation Activation (Thionyl Chloride / DCC) Monomer->Activation Intermed Active Intermediate Activation->Intermed Polymer Hyperbranched Polyamide Intermed->Polymer Self-Condensation (Amine > Hydroxyl Selectivity)

Figure 2: Formation of hyperbranched polymers utilizing the differential nucleophilicity of amine vs. hydroxyl groups.

Part 4: Experimental Protocols

Protocol 4.1: Catalytic Reduction of 4-Nitromandelic Acid

This protocol yields racemic 4-amino-DL-mandelic acid suitable for use as a building block.

Reagents:

  • 4-Nitromandelic acid (10 mmol)

  • Palladium on Carbon (Pd/C, 10% wt, 0.1 eq)

  • Methanol (50 mL)

  • Hydrogen gas (balloon pressure)

Procedure:

  • Dissolution: Dissolve 1.97 g of 4-nitromandelic acid in 50 mL of methanol in a three-neck round-bottom flask.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).

  • Hydrogenation: Purge the system with hydrogen gas three times. Stir the mixture vigorously under a hydrogen balloon at room temperature (25°C).

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot. Reaction typically completes in 4–6 hours.
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a light yellow solid.

  • Purification: Recrystallize from water/ethanol to obtain off-white crystals.

    • Yield: ~85-90%.[1]

    • Melting Point: ~150°C (dec).

Protocol 4.2: Synthesis of 5-Substituted Oxindoles

4-Aminomandelic acid derivatives can be cyclized to form oxindoles, a scaffold found in kinase inhibitors.

  • Reduction: The benzylic hydroxyl is reduced (e.g., using

    
     or catalytic hydrogenolysis with acid) to form the phenylacetic acid derivative (if the hydroxyl is not desired in the final scaffold).
    
  • Cyclization: If the hydroxyl is retained, oxidative cyclization strategies are employed.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 14533 (Analog Comparison).
    • (Note: Used for structural comparison of the acetic acid analog).

    • CAS Registry Verification: CAS 71630-32-5 (R-isomer) and 13104-66-0 (Racemic).
  • Synthesis & Biocatalysis

    • Biotechnological production of chiral mandelic acid derivatives. (Reference to general nitrilase utility in mandelic acid resolution).
  • Polymer Applications

    • Hyperbranched Polymers from AB2 Monomers. (Contextualizing the polymerization of amino-hydroxy-carboxylic acids).
  • Synthetic Protocols (Mandelic Acid Derivatives)

    • Organic Syntheses, Coll. Vol. 1, p.

Sources

Introduction: The Significance of Chirality and Aminophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of Chiral Aminophenylacetic Acids

This guide provides an in-depth exploration of chiral aminophenylacetic acids, a class of non-proteinogenic amino acids with significant and expanding applications across the scientific landscape. We will delve into the core attributes that make these molecules indispensable chiral building blocks and explore their utility in pharmaceuticals, asymmetric catalysis, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, properties, and practical applications of these versatile compounds.

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. In the life sciences, the biological activity of a molecule is often intrinsically linked to its specific stereochemistry. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even toxic. This enantioselectivity drives the demand for enantiomerically pure compounds in drug development and fine chemical synthesis.

Chiral aminophenylacetic acids and their derivatives are crucial scaffolds in this context. Their structure, featuring a stereogenic center at the α-carbon bearing both an amino group and a phenyl ring, makes them highly valuable chiral synthons. The presence of the aromatic ring and the amino and carboxylic acid functionalities allows for diverse chemical modifications, enabling the synthesis of a wide array of complex molecules.

Core Applications in Pharmaceutical Synthesis

The primary application of chiral aminophenylacetic acids lies in their role as key intermediates for the synthesis of active pharmaceutical ingredients (APIs). Their incorporation into a drug's molecular structure can profoundly influence its pharmacological profile.

Building Blocks for Bioactive Molecules

Enantiomerically pure aminophenylacetic acids are integral components of numerous drugs across various therapeutic areas. For instance, (S)-phenylglycine is a key precursor for the synthesis of several β-lactam antibiotics, including ampicillin and cephalexin. The specific stereochemistry is critical for the antibiotic's ability to inhibit bacterial cell wall synthesis.

Another significant example is the use of (R)-phenylglycine in the synthesis of the anticonvulsant drug (S)-Lacosamide. The precise spatial arrangement of the functional groups is essential for its interaction with the target protein, collapsing-response mediator protein 2 (CRMP2), to achieve its therapeutic effect.

Experimental Protocol: Asymmetric Synthesis of (R)-Phenylglycine via Strecker Reaction

This protocol outlines a common method for the enantioselective synthesis of (R)-phenylglycine.

Materials:

  • Benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • (R)-N-benzyl-α-phenylethylamine (chiral auxiliary)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

  • Iminium Ion Formation: Dissolve benzaldehyde and (R)-N-benzyl-α-phenylethylamine in methanol. The chiral amine acts as an auxiliary to direct the stereochemical outcome.

  • Cyanation: Add a solution of sodium cyanide to the reaction mixture. The cyanide ion will preferentially attack one face of the iminium ion intermediate, dictated by the steric hindrance of the chiral auxiliary.

  • Hydrolysis: Acidify the resulting α-aminonitrile with concentrated hydrochloric acid and heat the mixture to reflux. This hydrolyzes the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the amino acid. The product can be further purified by recrystallization.

  • Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolving Agents

The diastereomeric salts formed between a racemic mixture and a chiral resolving agent exhibit different physical properties, such as solubility, which can be exploited for separation. Chiral aminophenylacetic acids and their derivatives are effective resolving agents for a variety of racemic compounds, including amines, alcohols, and other carboxylic acids.

For example, (R)-phenylglycine can be used to resolve a racemic mixture of a chiral amine. The two diastereomeric salts, (R)-acid-(R)-amine and (R)-acid-(S)-amine, can be separated by fractional crystallization. Subsequent treatment of the separated diastereomers with a base will liberate the enantiomerically pure amines.

Utility in Asymmetric Catalysis

Beyond their role as stoichiometric reagents, chiral aminophenylacetic acids are valuable ligands in the field of asymmetric catalysis. The development of catalysts that can selectively produce one enantiomer over the other is a cornerstone of modern organic synthesis.

Ligands for Transition Metal Catalysts

Derivatives of aminophenylacetic acids can be readily synthesized to create bidentate or tridentate ligands that can coordinate with transition metals such as rhodium, iridium, and palladium. The resulting chiral metal complexes can then catalyze a wide range of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The steric and electronic properties of the ligand, dictated by the structure of the parent amino acid, are crucial for achieving high enantioselectivity in the catalytic process.

Diagram: Application Workflow of Chiral Aminophenylacetic Acids

cluster_synthesis Synthesis & Preparation cluster_applications Core Applications cluster_pharma_details Pharmaceutical Development cluster_catalysis_details Catalyst Development Start Starting Materials (e.g., Benzaldehyde) Asymmetric_Synthesis Asymmetric Synthesis (e.g., Strecker Reaction) Start->Asymmetric_Synthesis Racemic_Synthesis Racemic Synthesis Start->Racemic_Synthesis Pure_Enantiomer Enantiomerically Pure Aminophenylacetic Acid Asymmetric_Synthesis->Pure_Enantiomer Resolution Chiral Resolution Racemic_Synthesis->Resolution Resolution->Pure_Enantiomer Pharmaceuticals Pharmaceuticals Pure_Enantiomer->Pharmaceuticals Chiral Building Block Catalysis Asymmetric Catalysis Pure_Enantiomer->Catalysis Ligand Precursor Materials Materials Science Pure_Enantiomer->Materials Monomer / Modifier API_Synthesis API Synthesis Pharmaceuticals->API_Synthesis Ligand_Synthesis Ligand Synthesis Catalysis->Ligand_Synthesis Drug_Formulation Drug Formulation API_Synthesis->Drug_Formulation Clinical_Trials Clinical Trials Drug_Formulation->Clinical_Trials Metal_Complexation Metal Complexation Ligand_Synthesis->Metal_Complexation Catalytic_Reaction Enantioselective Reaction Metal_Complexation->Catalytic_Reaction

Caption: Workflow from synthesis to application of chiral aminophenylacetic acids.

Emerging Applications in Materials Science

The unique structural features of chiral aminophenylacetic acids are also being explored in the field of materials science for the development of novel chiral polymers and functional materials.

Chiral Polymers

Incorporating chiral aminophenylacetic acid units into polymer backbones or as pendant groups can induce chirality at the macromolecular level. These chiral polymers can exhibit unique properties, such as chiroptical activity and the ability to recognize and separate other chiral molecules. This makes them promising candidates for applications in chiral chromatography, sensors, and stereoselective catalysis.

Chiral Surfaces and Nanomaterials

The self-assembly of chiral aminophenylacetic acid derivatives on surfaces can lead to the formation of chiral-imprinted surfaces. These surfaces can be used for enantioselective adsorption and separation. Furthermore, their use in the synthesis of nanomaterials can impart chirality to the nanoscale, opening up possibilities for the development of novel chiroptical devices and enantioselective sensors.

Quantitative Data Summary

Property (R)-Phenylglycine (S)-Phenylglycine Unit
Molecular Formula C₈H₉NO₂C₈H₉NO₂-
Molecular Weight 151.16151.16 g/mol
Melting Point 305-310305-310°C
Optical Rotation [α]D²⁰ -157.5 (c=1, 1M HCl)+157.5 (c=1, 1M HCl)deg

Conclusion and Future Outlook

Chiral aminophenylacetic acids are a cornerstone of modern asymmetric synthesis. Their applications in the pharmaceutical industry as both chiral building blocks and resolving agents are well-established and continue to be of paramount importance. The expanding use of their derivatives as ligands in asymmetric catalysis highlights their versatility. Looking forward, the exploration of these molecules in materials science for the creation of novel chiral polymers and functional surfaces presents an exciting frontier with the potential for significant technological advancements. The continued development of efficient and scalable synthetic routes to enantiomerically pure aminophenylacetic acids will undoubtedly fuel further innovation across these diverse scientific disciplines.

References

  • Title: Asymmetric Strecker Synthesis Source: Organic Syntheses URL: [Link]

  • Title: Lacosamide: A Review of its Use in Partial-Onset Seizures Source: CNS Drugs URL: [Link]

  • Title: Chiral Polymers: A Review Source: Chemical Reviews URL: [Link]

  • Title: Phenylglycine - an overview Source: ScienceDirect Topics URL: [Link]

The Multifaceted Mechanisms of Action of 2-(4-Aminophenyl)acetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-aminophenyl)acetic acid scaffold represents a versatile pharmacophore that has given rise to a diverse array of therapeutic agents. While classically recognized for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, emerging research has unveiled a broader spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the multifaceted mechanisms of action of 2-(4-aminophenyl)acetic acid derivatives, intended for researchers, scientists, and drug development professionals. This guide will delve into the well-established COX-dependent pathways and explore the newer, less-characterized immunomodulatory, antimicrobial, and peptide mimetic functions of these compounds.

I. The Primary Mechanism: Cyclooxygenase (COX) Inhibition and Anti-Inflammatory Action

The hallmark mechanism of action for many 2-(4-aminophenyl)acetic acid derivatives lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.

A. The COX Pathway and Its Isoforms

COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. There are two primary isoforms of COX:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.

The therapeutic anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs), including many 2-(4-aminophenyl)acetic acid derivatives, are primarily attributed to the inhibition of COX-2. Conversely, the undesirable side effects, such as gastrointestinal bleeding and ulceration, are often linked to the concurrent inhibition of COX-1.

B. Rationale for COX-2 Selectivity

The discovery of the two COX isoforms led to the development of selective COX-2 inhibitors. The structural differences between the active sites of COX-1 and COX-2 allow for the design of drugs that preferentially bind to and inhibit COX-2. This selectivity is a key strategy in drug development to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity associated with COX-1 inhibition.

II. Experimental Protocols for Assessing COX Inhibition

The following are detailed methodologies for characterizing the COX-inhibitory activity of 2-(4-aminophenyl)acetic acid derivatives.

A. In Vitro COX Inhibition Assays

These assays are fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2.

1. LC-MS/MS-Based COX Inhibition Assay

This highly sensitive and specific method directly measures the enzymatic product, prostaglandin E2 (PGE2).

  • Principle: The assay quantifies the amount of PGE2 produced by purified COX-1 or COX-2 enzymes in the presence and absence of the test compound.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

    • Add a known amount of purified ovine or human COX-1 or COX-2 enzyme to the reaction mixture.

    • Introduce the 2-(4-aminophenyl)acetic acid derivative (dissolved in a suitable solvent like DMSO) at various concentrations to the enzyme solution and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • After a defined incubation period at 37°C, quench the reaction.

    • Extract the prostaglandins from the reaction mixture.

    • Analyze the PGE2 concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

2. Fluorometric COX Inhibitor Screening Assay

This high-throughput assay offers a convenient fluorescence-based method for screening COX inhibitors.

  • Principle: This assay measures the peroxidase activity of COX by monitoring the fluorescence of a probe that is oxidized in the presence of the peroxidase product.

  • Protocol:

    • In a 96-well plate, add assay buffer, heme, and a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

    • Add the test compound at various concentrations.

    • Add purified COX-1 or COX-2 enzyme to initiate the reaction.

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

    • Calculate the IC50 values to determine the inhibitory potency.[2][3]

3. Colorimetric COX Inhibitor Screening Assay

This method provides a straightforward colorimetric readout for COX activity.

  • Principle: The peroxidase component of COX is assayed by monitoring the appearance of an oxidized colorimetric probe.

  • Protocol:

    • Similar to the fluorometric assay, prepare a reaction mixture in a 96-well plate with assay buffer and heme.

    • Add the test compound.

    • Add the COX enzyme.

    • Initiate the reaction with arachidonic acid and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Measure the absorbance at a specific wavelength (e.g., 590 nm).

    • Determine the IC50 values from the dose-response curve.[4]

Compound Type COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Celecoxib826.812.06[5]
Rofecoxib>10025>4[5]
Aspirin3.5729.30.12[5]
Hypothetical Derivative A500.5100-
Hypothetical Derivative B10150.67-
Table 1: Example of a data summary table for COX inhibition assays. The selectivity index is a key parameter for evaluating the COX-2 selectivity of a compound.
B. In Vivo Models of Inflammation

Animal models are crucial for evaluating the anti-inflammatory efficacy of 2-(4-aminophenyl)acetic acid derivatives in a physiological context.

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for acute inflammation.

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Protocol:

    • Administer the test compound orally or intraperitoneally to a group of rats. A control group receives the vehicle.

    • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at various time points after the carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[6]

2. Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the analgesic properties of the compounds.

  • Principle: Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic stretching movements (writhing). The analgesic effect is determined by the reduction in the number of writhes.

  • Protocol:

    • Administer the test compound to mice.

    • After a specific time, inject a dilute solution of acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20 minutes).

    • Compare the number of writhes in the treated groups to the control group to determine the analgesic activity.[6]

III. Emerging Mechanisms of Action

Beyond COX inhibition, derivatives of 2-(4-aminophenyl)acetic acid have shown promise in other therapeutic areas, indicating a broader mechanistic profile.

A. Immunomodulatory Effects

Several studies suggest that some 2-(4-aminophenyl)acetic acid derivatives can modulate the immune response independently of or in addition to their COX-inhibitory effects.

1. Modulation of Pro-inflammatory Signaling Pathways

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Some anti-inflammatory compounds have been shown to inhibit the activation of the NF-κB pathway. The effect of 2-(4-aminophenyl)acetic acid derivatives on this pathway can be investigated by measuring the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also crucial in regulating inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators. The phosphorylation status of key proteins in these pathways can be assessed by Western blotting.

2. Cytokine Profiling

The immunomodulatory effects of these derivatives can be further characterized by measuring their impact on the production of key cytokines.

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are central to the inflammatory response.

  • Anti-inflammatory Cytokines: Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) are important in resolving inflammation.

The levels of these cytokines can be quantified in cell culture supernatants or in the serum of treated animals using techniques like ELISA or multiplex bead assays.

B. Antimicrobial Activity

Certain derivatives of 2-(4-aminophenyl)acetic acid have demonstrated promising antimicrobial activity against a range of pathogens.

1. Potential Mechanisms of Antimicrobial Action

While the exact mechanisms for this class of compounds are still under investigation, potential modes of action include:

  • Disruption of Bacterial Cell Membranes: Some compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Bacterial Enzymes: Derivatives may target and inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.

  • Inhibition of Protein Synthesis: Interference with bacterial ribosome function can halt protein synthesis, leading to a bacteriostatic or bactericidal effect.

C. Peptide Mimicry and Transporter Interaction

The parent compound, 4-aminophenylacetic acid (4-APAA), has been shown to be a substrate for the proton-coupled oligopeptide transporter 1 (PepT1). This is significant as it demonstrates that a peptide bond is not a strict requirement for interaction with and transport by this carrier.

  • PepT1 Transporter: PepT1 is primarily expressed in the small intestine and is responsible for the absorption of di- and tripeptides from dietary protein digestion. It is also a key transporter for various peptidomimetic drugs, such as beta-lactam antibiotics.

  • Implications for Drug Delivery: The ability of 2-(4-aminophenyl)acetic acid derivatives to interact with PepT1 opens up possibilities for their use as scaffolds for prodrugs to enhance oral bioavailability.

IV. Advanced Experimental Protocols

A. Investigating Immunomodulatory Effects

1. NF-κB Activation Assay in Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Culture RAW 264.7 cells to confluency.

    • Pre-treat the cells with various concentrations of the 2-(4-aminophenyl)acetic acid derivative for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB pathway.

    • Lyse the cells and prepare nuclear and cytoplasmic extracts.

    • Analyze the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus by Western blotting.

    • Alternatively, use an NF-κB reporter gene assay to measure transcriptional activity.

B. Elucidating Antimicrobial Mechanisms

1. Bacterial Membrane Permeability Assay

  • Principle: This assay uses fluorescent dyes to assess the integrity of the bacterial inner and outer membranes.

  • Protocol:

    • Grow the target bacterial strain to the mid-logarithmic phase.

    • Treat the bacterial suspension with the test compound.

    • Add a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide for the inner membrane).

    • Measure the fluorescence intensity, which is proportional to the degree of membrane damage.

2. DNA Gyrase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Protocol:

    • Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of ATP and the test compound.

    • Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. A decrease in the supercoiled DNA band in the presence of the compound indicates inhibition of DNA gyrase.

C. Characterizing Peptide Transporter Interaction

1. Caco-2 Cell Permeability Assay

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict the oral absorption of drugs.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • To assess efflux, add the compound to the BL side and sample from the AP side.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.[7][8][9][10]

V. Visualizing the Mechanisms of Action

A. Signaling Pathways and Experimental Workflows

COX_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever 2-(4-aminophenyl)acetic acid derivatives 2-(4-aminophenyl)acetic acid derivatives 2-(4-aminophenyl)acetic acid derivatives->Prostaglandin H2 (PGH2) Inhibits COX-2 (preferentially)

Caption: The Cyclooxygenase (COX) Pathway and the inhibitory action of 2-(4-aminophenyl)acetic acid derivatives.

Immuno_Pathway cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus p-IκBα->NF-κB (p65/p50) Translocation to Nucleus Pro-inflammatory Gene Expression\n(TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB (p65/p50) Translocation to Nucleus->Pro-inflammatory Gene Expression\n(TNF-α, IL-6) 2-(4-aminophenyl)acetic acid derivatives 2-(4-aminophenyl)acetic acid derivatives 2-(4-aminophenyl)acetic acid derivatives->IKK Complex Inhibits Phosphorylation

Caption: A potential immunomodulatory mechanism involving the NF-κB signaling pathway.

Antimicrobial_Workflow cluster_moa Mechanism of Action 2-(4-aminophenyl)acetic acid derivative 2-(4-aminophenyl)acetic acid derivative Minimum Inhibitory Concentration (MIC) Determination Minimum Inhibitory Concentration (MIC) Determination 2-(4-aminophenyl)acetic acid derivative->Minimum Inhibitory Concentration (MIC) Determination MIC Determination MIC Determination Time-Kill Kinetics Assay Time-Kill Kinetics Assay MIC Determination->Time-Kill Kinetics Assay Mechanism of Action Studies Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Membrane Permeability Assay Membrane Permeability Assay Mechanism of Action Studies->Membrane Permeability Assay DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay Mechanism of Action Studies->DNA Gyrase Inhibition Assay Protein Synthesis Inhibition Assay Protein Synthesis Inhibition Assay Mechanism of Action Studies->Protein Synthesis Inhibition Assay

Caption: Experimental workflow for characterizing the antimicrobial activity of a novel compound.

Peptide_Transporter cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte 2-(4-aminophenyl)acetic acid derivative 2-(4-aminophenyl)acetic acid derivative Intracellular Space Intracellular Space 2-(4-aminophenyl)acetic acid derivative->Intracellular Space PepT1 Transporter (H+ co-transport)

Caption: Schematic of 2-(4-aminophenyl)acetic acid derivative transport via the PepT1 transporter.

VI. Conclusion

The 2-(4-aminophenyl)acetic acid scaffold is a rich source of biologically active molecules with a diverse range of mechanisms of action. While their role as COX inhibitors is well-established, ongoing research continues to uncover their potential as immunomodulatory and antimicrobial agents, as well as their utility in drug delivery through interactions with peptide transporters. A thorough understanding of these multifaceted mechanisms is crucial for the rational design and development of novel therapeutics based on this versatile chemical framework. This guide provides a foundational understanding and practical experimental approaches for researchers to further explore the therapeutic potential of 2-(4-aminophenyl)acetic acid derivatives.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • In vivo Acute Inflammatory Models. Redoxis. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

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  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

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Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

[1]

Executive Summary & Strategic Rationale

The synthesis of 2-(4-aminophenyl)-2-hydroxyacetic acid (4-aminomandelic acid) presents a unique challenge in process chemistry due to the presence of three distinct functional groups: a primary amine, a secondary alcohol, and a carboxylic acid.[1] This zwitterionic character necessitates precise pH control during isolation.[1]

While direct condensation of aniline with glyoxylic acid is theoretically possible, it frequently suffers from uncontrollable polymerization and Schiff base formation. Similarly, the direct nitration of mandelic acid yields a difficult-to-separate mixture of ortho- and para- isomers.[1]

The Optimized Protocol: This guide details a robust, two-stage linear synthesis that guarantees regiochemical purity and high yield:

  • Cyanohydrin Formation & Hydrolysis: Conversion of 4-nitrobenzaldehyde to 4-nitromandelic acid via a bisulfite adduct strategy to minimize free cyanide exposure.[1]

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group using Pd/C, preserving the benzylic hydroxyl group.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and the critical process control points (PCPs) for this synthesis.

SynthesisPathcluster_0Stage 1: Carbon Skeleton AssemblyStart4-NitrobenzaldehydeInter1Bisulfite Adduct(In-situ)Start->Inter1NaHSO3, H2O(0-5°C)Inter24-NitromandelonitrileInter1->Inter2NaCN, H2O(Nucleophilic Attack)Inter34-Nitromandelic AcidInter2->Inter3conc. HCl, Reflux(Hydrolysis)Product4-Aminomandelic Acid(Target)Inter3->ProductH2, Pd/C, EtOH(Catalytic Hydrogenation)

Figure 1: Linear synthetic route from 4-nitrobenzaldehyde to 4-aminomandelic acid. Colors indicate starting material (Blue), intermediates (Yellow/Grey), and final product (Green).

Stage 1: Synthesis of 4-Nitromandelic Acid[1]

This stage establishes the carbon skeleton and the

1
Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]QuantityRole
4-Nitrobenzaldehyde 151.121.015.1 gStarting Material
Sodium Bisulfite (NaHSO₃) 104.061.515.6 gAdduct Former
Sodium Cyanide (NaCN) 49.011.57.35 gCyanating Agent
Conc.[1] HCl (37%) 36.46Excess100 mLHydrolysis Agent
Water (DI) 18.02Solvent150 mLSolvent
Experimental Protocol
  • Bisulfite Adduct Formation:

    • In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve 15.6 g of NaHSO₃ in 60 mL of water.

    • Add 15.1 g of 4-nitrobenzaldehyde.[1] The mixture will become a thick slurry.

    • Stir vigorously for 60 minutes at room temperature.

    • Mechanism Check: The aldehyde converts to the water-soluble bisulfite addition compound, ensuring homogeneity before cyanide addition.

  • Cyanohydrin Formation:

    • Cool the slurry to 0–5°C using an ice bath.

    • SAFETY CRITICAL: In a fume hood, dropwise add a solution of 7.35 g NaCN in 20 mL water. Maintain temperature <10°C.

    • Stir for 3 hours. The solid bisulfite adduct will dissolve and be replaced by the oily/solid 4-nitromandelonitrile.[1]

    • Extract the nitrile with diethyl ether (3 x 50 mL), dry over MgSO₄, and evaporate solvent in vacuo. (Alternatively, proceed directly to hydrolysis if high purity is not required at this stage).

  • Acid Hydrolysis:

    • Transfer the crude nitrile to a flask containing 100 mL of concentrated HCl.

    • Reflux for 12 hours.[1][5] The nitrile hydrolyzes first to the amide, then to the carboxylic acid. Ammonium chloride (NH₄Cl) precipitates.

    • Cool to room temperature.[1] Filter off inorganic salts.[1]

    • Extract the filtrate with ethyl acetate (3 x 50 mL).

    • Dry organic layer (Na₂SO₄) and concentrate.[3][4] Recrystallize from toluene/ether to yield 4-nitromandelic acid as yellow crystals.[1]

Stage 2: Catalytic Hydrogenation to 4-Aminomandelic Acid[1]

The reduction of the nitro group is chemoselective. We must avoid hydrogenolysis of the benzylic hydroxyl group (cleavage of the C-O bond), which can occur under vigorous conditions or with acidic catalysts.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]QuantityRole
4-Nitromandelic Acid 197.141.05.0 gPrecursor
10% Pd/C N/A5 wt%250 mgCatalyst
Ethanol (Abs.) 46.07Solvent100 mLSolvent
Hydrogen (H₂) 2.02ExcessBalloonReducing Agent
Experimental Protocol
  • Reactor Setup:

    • Use a 250 mL three-neck flask or a Parr shaker bottle.

    • Charge with 5.0 g of 4-nitromandelic acid and 100 mL of absolute ethanol.[1]

    • Note: The starting material is an acid; it will dissolve readily in ethanol.

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric when dry.[1] Wet the catalyst with 1 mL of water before adding to the ethanol solution.

    • Add 250 mg of 10% Pd/C.[1]

  • Hydrogenation:

    • Purge the system with Nitrogen (N₂) x3 cycles.

    • Purge with Hydrogen (H₂) x3 cycles.[3]

    • Stir vigorously under H₂ atmosphere (balloon pressure or 15–20 psi) at room temperature (25°C).

    • Monitoring: Reaction is typically complete in 4–6 hours.[1] Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[6][7] The yellow color of the nitro compound will fade to colorless.

  • Workup & Isolation (The Isoelectric Point Method):

    • Filter the mixture through a Celite pad to remove Pd/C. Wash pad with ethanol.

    • Concentrate the filtrate to approximately 10 mL volume.

    • Critical Step: The product is an amino acid.[8] To crystallize, adjust the pH to its isoelectric point (pI ≈ 5.5–6.0).

    • If the product does not precipitate spontaneously, add diethyl ether dropwise until turbidity appears.

    • Cool to 4°C overnight.[1]

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Characterization

TestExpected ResultNotes
Appearance White to off-white powderOxidation leads to browning
Melting Point >200°C (Decomposes)Typical of zwitterionic amino acids
IR Spectroscopy Broad -OH/-NH band (3400-2800 cm⁻¹)Carbonyl stretch ~1630 cm⁻¹ (carboxylate)
¹H NMR (D₂O)

7.2 (d, 2H), 6.8 (d, 2H), 5.1 (s, 1H)
Benzylic proton singlet is diagnostic

Troubleshooting & Optimization

The following logic map addresses common failure modes during the synthesis.

TroubleshootingProblemLow Yield or ImpurityCheck1Is Stage 1 Product Yellow?Problem->Check1Check2Did Benzylic -OH cleave?Check1->Check2Yes (Correct)Sol1Incomplete Hydrolysis.Increase reflux time with HCl.Check1->Sol1No (Pale/White)Sol2Over-reduction.Stop reaction immediately upon H2 uptake cessation.Use lower pressure.Check2->Sol2Product is Phenylacetic acid deriv.

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. (1941). Mandelic Acid.[1][5][6][9] Organic Syntheses, Coll. Vol. 1, p.336. [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on chemoselective nitro reduction).

  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Takano, S.; et al. (1976). Synthesis of 4-aminomandelic acid derivatives. Heterocycles, 4(5).

Application Note: High-Fidelity Incorporation of 2-(4-Aminophenyl)-2-hydroxyacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as


-amino-mandelic acid) represents a high-value "hybrid" building block in modern peptidomimetic synthesis. Its unique structure—combining an 

-hydroxy acid core with an aromatic aniline moiety—allows for two distinct synthetic utilities:
  • Depsipeptide Engineering: Introduction of ester linkages into the peptide backbone to alter solubility, hydrogen bonding capability, and proteolytic stability.

  • Orthogonal Anchoring: The aromatic amine (

    
    -aniline) serves as a chemoselective handle for late-stage functionalization (e.g., fluorophore attachment or stapling) due to its significantly lower pKa (~4.6) compared to aliphatic N-terminal amines.
    

This guide provides optimized protocols for the protection, activation, and coupling of this molecule, specifically addressing the critical challenge of


-carbon racemization  inherent to phenyl-substituted acetic acids.

Chemical Profile & Pre-Synthesis Considerations[1][2][3]

PropertySpecificationSynthetic Implication
IUPAC Name 2-(4-aminophenyl)-2-hydroxyacetic acidDual nucleophile (OH and NH

).
CAS 1197-55-3 (Racemic), 71630-32-5 (R-isomer)Critical: Commercial sources are often racemic. Enantiopure synthesis requires strict racemization control.
Solubility DMSO, DMF, MeOH (Poor in DCM)Perform coupling reactions in DMF or NMP.
pKa (Aniline) ~4.6Low nucleophilicity; requires strong activation for acylation but allows pH-selective labeling.
Chirality Risk High (Benzylic position)Electron-withdrawing phenyl ring acidifies the

-proton, facilitating base-catalyzed racemization.
The "Racemization Trap"

Unlike aliphatic amino acids (e.g., Alanine), mandelic acid derivatives are prone to rapid racemization during carboxyl activation, especially in the presence of strong bases like DIPEA.

  • Rule 1: Avoid DIPEA/TEA during activation. Use 2,4,6-Collidine (TMP) .[1]

  • Rule 2: Use Oxyma Pure/DIC as the coupling system, which shows superior retention of chirality compared to HOBt/HBTU.

Workflow Visualization: The Depsipeptide Strategy

The following diagram illustrates the decision matrix for incorporating


-amino-mandelic acid (PAMA) into a peptide backbone.

DepsipeptideStrategy Start Start: Free Acid (p-Amino-Mandelic Acid) Protect Step 1: N-Protection (Fmoc-OSu / NaHCO3) Start->Protect Selective N-protection Decision Decision: Coupling Mode Protect->Decision ModeA Mode A: C-Terminus Coupling (Amide Bond Formation) Decision->ModeA Attach to Resin/Amine ModeB Mode B: Backbone Esterification (Depsipeptide) Decision->ModeB Attach to OH-Resin CouplingA Standard Coupling (DIC/Oxyma/Collidine) ModeA->CouplingA CouplingB Esterification Protocol (DIC/DMAP or MSNT/Melm) ModeB->CouplingB High Difficulty Elongation Chain Elongation (Fmoc-SPPS) CouplingA->Elongation CouplingB->Elongation

Figure 1: Strategic decision tree for incorporating p-amino-mandelic acid. Mode B (Esterification) requires specialized conditions to prevent racemization and ensure yield.

Experimental Protocols

Protocol A: Selective N-Fmoc Protection

Commercially available material is often the free amino acid. For SPPS, the aniline must be protected.

Reagents:

  • 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • NaHCO

    
     (2.5 eq)
    
  • Solvent: Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolve the amino acid and NaHCO

    
     in Water/Dioxane (10 mL/mmol).
    
  • Cool to 0°C on an ice bath.

  • Add Fmoc-OSu slowly (dissolved in a minimal amount of Dioxane).

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Acidify carefully with 1N HCl to pH 2-3 (precipitate forms). Extract with Ethyl Acetate (3x).

  • Wash organic layer with Brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane. Note: Do not use column chromatography with methanol, as methyl esterification can occur.

Protocol B: Solid-Phase Incorporation (Amide Linkage)

Use this protocol to attach the Carboxyl group of the molecule to the N-terminus of a resin-bound peptide.

Critical Parameter: Racemization Suppression. Reagents:

  • Fmoc-Protected Building Block (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Base: 2,4,6-Collidine (3.0 eq) — Do NOT use DIPEA.

  • Solvent: DMF (Dry)[2]

Steps:

  • Dissolve the Fmoc-building block, Oxyma, and Collidine in DMF.

  • Add DIC immediately prior to adding to the resin.

  • Add mixture to the resin-bound free amine.

  • Shake at RT for 60 minutes .

  • Wash resin with DMF (3x) and DCM (3x).[2]

  • Kaiser Test: The aniline nitrogen is not part of this bond, but the resin amine is. Standard Kaiser test works.

Protocol C: "The Ester Switch" (Depsipeptide Formation)

Use this protocol to attach the next amino acid onto the Hydroxyl group of the resin-bound p-amino-mandelic acid.

Challenge: Hydroxyl groups are poor nucleophiles compared to amines. Recommended Method: MSNT/Melm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole).

Reagents:

  • Fmoc-Amino Acid (Next residue) (5.0 eq)

  • MSNT (5.0 eq)

  • N-Methylimidazole (Melm) (3.75 eq)

  • Solvent: DCM/THF (Dry)

Steps:

  • Ensure the resin-bound mandelic acid derivative is dry (wash with dry DCM).

  • Dissolve the incoming Fmoc-Amino Acid in dry DCM.[2]

  • Add Melm.

  • Add MSNT.

  • Add the activated mixture to the resin.

  • Allow to react for 2 hours.

  • Double Coupling: This step is prone to low yields. Repeat the coupling once.

  • Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent deletion sequences.

Application: Chemoselective Aniline Ligation

Once the peptide is cleaved from the resin, the


-amino group (aniline) remains. This can be exploited for specific conjugation at pH 4.5–5.0, where aliphatic amines (N-terminus/Lysine) are protonated (non-nucleophilic), but the aniline remains reactive.

Reaction: Oxidative coupling with


-aminophenols or specific aldehyde ligation.
ConditionAniline StateAliphatic Amine StateResult
pH 7.5 Neutral (Reactive)Neutral (Reactive)Non-selective labeling
pH 4.5 Neutral (Reactive)Protonated (Unreactive)Selective Aniline Labeling

References

  • Depsipeptide Synthesis Fundamentals

    • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Racemization Control in Phenylglycine/Mandelic Derivatives

    • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives. Analytical Biochemistry. (Cited context: Electron-withdrawing effect of phenyl ring).
    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Use of MSNT for Esterification

    • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704. Link

  • Chemoselective Aniline Ligation

    • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 2-(4-aminophenyl)-2-hydroxyacetic acid and coupling reagents before use. All synthesis should be performed in a fume hood.

Sources

Application Notes and Protocols for 2-(4-Aminophenyl)-2-hydroxyacetic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Drug Development and the Utility of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

In the landscape of modern pharmaceuticals, the chirality of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective drugs.[1]

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[2]

2-(4-Aminophenyl)-2-hydroxyacetic acid stands out as a versatile and effective chiral resolving agent. Its structure incorporates both a carboxylic acid and an amino group, as well as a hydroxyl group at the chiral center, providing multiple points of interaction for the formation of well-defined, crystalline diastereomeric salts with a variety of racemic compounds, particularly amines and carboxylic acids. The aromatic ring also contributes to the rigidity of the molecule, which can enhance the differences in crystal packing between the diastereomeric salts, leading to more efficient separation.

This document provides a comprehensive guide to the application of 2-(4-Aminophenyl)-2-hydroxyacetic acid as a chiral resolving agent, offering detailed protocols and insights into the underlying principles for its effective use in research and development.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind the use of 2-(4-Aminophenyl)-2-hydroxyacetic acid in chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers with different physical properties.[3] For instance, when a racemic mixture of a chiral amine (let's denote it as rac-Amine) is treated with an enantiomerically pure form of 2-(4-aminophenyl)-2-hydroxyacetic acid, for example, the (R)-enantiomer, two diastereomeric salts are formed:

(R)-Amine·(R)-2-(4-aminophenyl)-2-hydroxyacetic acid (S)-Amine·(R)-2-(4-aminophenyl)-2-hydroxyacetic acid

These two salts are not mirror images of each other and will, therefore, have different solubilities in a given solvent system. This difference in solubility is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the amine can be liberated from the salt, and the chiral resolving agent can be recovered and potentially reused.

Figure 1: Workflow for chiral resolution via diastereomeric salt formation.

General Protocol for the Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic amine using either the (R)- or (S)-enantiomer of 2-(4-aminophenyl)-2-hydroxyacetic acid. The specific conditions, particularly the choice of solvent and temperature profile, will need to be optimized for each specific racemic compound.

Materials and Equipment:
  • Racemic amine

  • (R)- or (S)-2-(4-Aminophenyl)-2-hydroxyacetic acid

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Crystallization dish

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Step-by-Step Methodology:

Part 1: Formation and Crystallization of the Diastereomeric Salt

  • Solvent Screening: The success of a chiral resolution is highly dependent on the choice of solvent. A preliminary screening should be performed to identify a solvent or solvent mixture in which the two diastereomeric salts have a significant difference in solubility. This can be done on a small scale by dissolving the racemic amine and the resolving agent in different solvents and observing the crystallization process.

  • Salt Formation:

    • In a reaction flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent.

    • In a separate flask, dissolve 2-(4-aminophenyl)-2-hydroxyacetic acid (0.5 to 1.0 equivalent) in the same solvent, gently warming if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.

    • Stir the mixture at room temperature or an elevated temperature for a period of time to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

    • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

    • Allow the crystallization to proceed for a sufficient amount of time to maximize the yield of the less soluble diastereomer.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum to a constant weight.

Part 2: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Dissolve the dried diastereomeric salt in water or a suitable aqueous solvent.

  • Basification: Add a base (e.g., 1 M NaOH or NaHCO₃ solution) dropwise to the solution with stirring until the pH is basic (typically pH 9-11). This will neutralize the acidic resolving agent and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Repeat the extraction two to three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Part 3: Recovery of the Chiral Resolving Agent

  • Acidification: The aqueous layer remaining after the extraction of the amine contains the salt of the resolving agent. Acidify this solution with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Crystallization and Isolation: 2-(4-Aminophenyl)-2-hydroxyacetic acid will precipitate out of the acidic solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collection and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The recovered resolving agent can be checked for purity and reused.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation: Hypothetical Resolution of a Racemic Amine

The following table presents hypothetical data from a screening of solvents for the resolution of a generic racemic amine with (R)-2-(4-aminophenyl)-2-hydroxyacetic acid.

Solvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Amine (%)
Methanol6578
Ethanol7285
Isopropanol7892
Acetone5565
Ethyl Acetate6888
Acetonitrile6075
Ethanol/Water (9:1)8595

Note: This data is for illustrative purposes only and will vary depending on the specific racemic compound.

Troubleshooting and Key Considerations

  • Oiling Out: If the diastereomeric salt "oils out" instead of crystallizing, try using a different solvent, a lower concentration, or a slower cooling rate.

  • Poor Resolution: If the enantiomeric excess is low, consider screening a wider range of solvents, adjusting the stoichiometry of the resolving agent, or performing recrystallizations of the diastereomeric salt.

  • Low Yield: A low yield of the desired diastereomer may be due to its significant solubility in the mother liquor. Optimization of the crystallization temperature and solvent volume can help to improve the yield.

  • Purity of the Resolving Agent: The enantiomeric purity of the 2-(4-aminophenyl)-2-hydroxyacetic acid used is crucial for achieving a high enantiomeric excess in the resolved product.

Conclusion

2-(4-Aminophenyl)-2-hydroxyacetic acid is a valuable tool in the arsenal of the synthetic and medicinal chemist for the resolution of racemic mixtures. Its unique structural features facilitate the formation of diastereomeric salts with a range of compounds, enabling their efficient separation. By following the principles and protocols outlined in this guide and by carefully optimizing the experimental conditions, researchers can effectively utilize this resolving agent to obtain enantiomerically pure compounds that are essential for the advancement of drug discovery and development.

References

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm.

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering.

  • Chiral resolution. (n.d.). In Wikipedia.

  • IBUPROFEN enantiomer separation. (2014, November 18). YouTube.

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016, April 16). YouTube.

  • resolution-08 - chemconnections. (n.d.).

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts.

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. (n.d.). PMC.

  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2021, January 17). PMC.

  • Optical resolution and optimization of (R,S)-propranolol using dehydroabietic acid via diastereomeric crystallization. (2015, February). PubMed.

  • Resolution of (+/-)-propranolol. (1979, September). PubMed.

  • The determination of propranolol enantiomers in plasma. (2025, August 6). ResearchGate.

  • WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (n.d.). Google Patents.

  • US4072698A - Resolution of aminonitriles. (n.d.). Google Patents.

  • Process for the separation of a mixture of enantiomers. (n.d.). European Patent Office.

  • (PDF) Propranolol resolution using enantioselective biphasic systems. (2025, October 24). ResearchGate.

  • US5162576A - Resolution of ketoprofen. (n.d.). Google Patents.

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017, September 21). Via Medica Journals.

  • Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. (2024, September 27). PMC.

  • Enantioselective bioanalysis of beta-blocking agents: focus on atenolol, betaxolol, carvedilol, metoprolol, pindolol, propranolol and sotalol. (1993, November-December). PubMed.

  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (n.d.).

  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. (n.d.). University of Alberta.

  • Preparative resolution of the enantiomers of the beta-blocking drug atenolol by chiral derivatization and high-performance liquid chromatography. (1988, September 23). PubMed.

  • Hydroxamic acids as pharmacological agents. (n.d.). PubMed.

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). Chemical Communications (RSC Publishing).

Sources

Asymmetric Synthesis & Applications of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as 4-amino-mandelic acid ) is a high-value chiral synthon in the pharmaceutical industry. Structurally analogous to 4-hydroxymandelic acid—a key precursor for


-lactam antibiotics—this compound serves as a critical "chiral platform" for the synthesis of non-proteinogenic amino acids (e.g., 4-aminophenylglycine) and as a versatile resolving agent. This guide details the biocatalytic asymmetric synthesis  of the (R)-enantiomer using nitrilase technology and outlines its downstream application in synthesizing antibiotic side chains.

Introduction: The Chiral Platform

In the development of semi-synthetic penicillins and cephalosporins, the "side chain" determines the drug's antibacterial spectrum and pharmacokinetic stability. While D-Mandelic acid and D-4-Hydroxyphenylglycine (HPG) are the industry standards (used in Cefamandole and Amoxicillin, respectively), 2-(4-Aminophenyl)-2-hydroxyacetic acid offers unique synthetic utility:

  • Precursor Utility: It is a direct metabolic or synthetic precursor to 4-aminophenylglycine , a non-natural amino acid scaffold used in next-generation glycopeptide antibiotics.

  • Resolving Power: Unlike unsubstituted mandelic acid, the presence of the para-amino group introduces a basic handle on the aromatic ring, allowing for "zwitterionic tuning" when used as a chiral resolving agent for racemic amines or acids.

  • Bifunctional Ligand: The molecule possesses both an

    
    -hydroxy acid motif and an aniline moiety, making it an excellent ligand for designing chiral metal catalysts.
    

Biocatalytic Asymmetric Synthesis (Protocol A)

The most efficient route to enantiopure (R)-2-(4-aminophenyl)-2-hydroxyacetic acid is the nitrilase-mediated hydrolysis of the corresponding mandelonitrile. Chemical synthesis (Strecker reaction) yields a racemate requiring tedious resolution; biocatalysis yields >99% ee in a single step.

Mechanism of Action

The enzyme Nitrilase (EC 3.5.5.1) catalyzes the direct hydrolysis of the cyano group to the carboxylic acid without releasing the amide intermediate. The reaction proceeds via a nucleophilic attack by a catalytic cysteine residue, forming a thioimidate intermediate.

Experimental Workflow
Reagents & Equipment
  • Substrate: 4-Amino-mandelonitrile (prepared in situ or stabilized).

  • Biocatalyst: Recombinant Nitrilase (e.g., Nit-36 or commercial variants from Alcaligenes faecalis).

  • Buffer: 100 mM Potassium Phosphate (pH 7.5).

  • Solvent: Methanol (5% v/v as co-solvent).

  • Equipment: Thermostatted shaker (30°C), HPLC with Chiralpak column.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 4-amino-benzaldehyde (10 mmol) in methanol/buffer mixture. Add NaCN (12 mmol) slowly at 0°C to generate 4-amino-mandelonitrile in situ. Adjust pH to 7.5.

    • Expert Insight: Mandelonitriles are in equilibrium with the aldehyde and HCN. Maintaining a slightly alkaline pH favors the nitrile, but too high pH causes racemization. pH 7.5 is the "Goldilocks" zone for nitrilase activity and substrate stability.

  • Enzymatic Reaction: Add the Nitrilase enzyme preparation (10 U/mmol substrate) to the reaction mixture.

  • Incubation: Shake at 30°C and 150 rpm. Monitor the reaction by HPLC every 2 hours.

    • Checkpoint: The reaction typically reaches completion (conversion >95%) within 6–12 hours.

  • Quenching & Workup: Acidify the mixture to pH 2.0 using 6M HCl to denature the enzyme and protonate the product.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3x). The amino group may require pH adjustment (isoelectric point consideration) for optimal extraction. Alternatively, use ion-exchange chromatography (Dowex 50W) to capture the amino-acid product.

  • Purification: Recrystallize from water/ethanol to obtain (R)-2-(4-aminophenyl)-2-hydroxyacetic acid as white crystals.

Process Flow Diagram

Biocatalysis Aldehyde 4-Amino- benzaldehyde Nitrile 4-Amino- mandelonitrile (In-situ) Aldehyde->Nitrile pH 7.5, 0°C HCN HCN / NaCN HCN->Nitrile Product (R)-4-Amino- mandelic Acid (>99% ee) Nitrile->Product Hydrolysis 30°C, 6-12h Enzyme Nitrilase (EC 3.5.5.1) Enzyme->Nitrile Catalysis

Figure 1: Biocatalytic cascade for the asymmetric synthesis of (R)-4-amino-mandelic acid.

Application: Synthesis of Antibiotic Side Chains (Protocol B)

The primary utility of (R)-2-(4-aminophenyl)-2-hydroxyacetic acid is its conversion into (R)-4-aminophenylglycine , a critical side chain for


-lactam antibiotics. This transformation typically involves the Ritter Reaction  or a biocatalytic transamination.
The Ritter Transformation Route

This chemical method converts the


-hydroxyl group into an 

-amino group with retention or inversion of configuration depending on the conditions, effectively turning the mandelic derivative into a phenylglycine derivative.
Protocol
  • Protection: Protect the para-amino group (e.g., as an acetamide) to prevent side reactions.

  • Activation: React the (R)-mandelic derivative with Acetonitrile in the presence of strong acid (H₂SO₄ or triflic acid).

    • Mechanism:[1][2] The hydroxyl group is protonated and leaves, forming a benzylic carbocation. Acetonitrile attacks this cation to form a nitrilium ion, which is hydrolyzed to the acetamide.

  • Hydrolysis: Acidic hydrolysis converts the acetamide to the free amine.

  • Result: (R)-4-Aminophenylglycine.

Data Summary: Comparison of Routes
FeatureBiocatalytic Route (Nitrilase)Chemical Route (Strecker)
Enantiomeric Excess >99% (R)0% (Racemic)
Yield 85–95%70–80%
Conditions Mild (pH 7.5, 30°C)Harsh (HCN, High Temp)
Waste Stream Low (Biodegradable)High (Cyanide waste)
Cost Efficiency High (Fewer steps)Low (Requires resolution)

Analytical Quality Control

To validate the enantiomeric purity of the synthesized 2-(4-aminophenyl)-2-hydroxyacetic acid, use the following HPLC method.

  • Column: Chiralpak IC or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is crucial to suppress ionization of the carboxylic acid and amino group, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic absorption).

  • Temperature: 25°C.

  • Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (verify with standards).

References

  • Biocatalytic Synthesis of Mandelic Acid Deriv

    • Source: Gong, J. S., et al. "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." Microbial Cell Factories, 2012.[3]

    • URL:[Link]

  • Nitrilase Mechanism & Applic

    • Source: DeSantis, G., et al. "Exploring Nitrilase Sequence Space for Enantioselective Catalysis." Journal of the American Chemical Society, 2002.
    • URL:[Link]

  • Synthesis of Beta-Lactam Antibiotics

    • Source: Dalhoff, A., et al. "Biosynthesis and modification of β-lactam antibiotics." Antibiotics, 2020.
    • URL:[Link]

  • Source: Lorenz, H., et al. "Process for the preparation and resolution of mandelic acid derivatives." US Patent 7960582B2.
  • Enzym

    • Source: "Advances in Enzymatic Synthesis of D-Amino Acids.
    • URL:[Link]

Sources

Protocol for diastereomeric salt formation with 2-(4-Aminophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: High-Efficiency Chiral Resolution of 2-(4-Aminophenyl)-2-hydroxyacetic Acid via Diastereomeric Salt Formation

Abstract & Introduction

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often confined to a single enantiomer.[1] 2-(4-Aminophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid, is a valuable chiral building block. This application note provides a detailed protocol for the resolution of its racemic mixture using the classical method of diastereomeric salt formation. This method relies on the principle that enantiomers, while having identical physical properties, react with a single, pure enantiomer of a resolving agent to form diastereomers.[1][2] These resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]

This guide is designed for researchers and process chemists, offering a foundational protocol and explaining the critical parameters that govern the success of the resolution, including the selection of the resolving agent, solvent system, and crystallization conditions.

Principle of the Method: The Causality of Separation

The resolution process hinges on converting the inseparable mixture of enantiomers into a separable mixture of diastereomers. 2-(4-Aminophenyl)-2-hydroxyacetic acid is an amphoteric compound, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows for two primary resolution strategies:

  • Reaction with a Chiral Acid: The basic amino group can form a salt with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[1][5]

  • Reaction with a Chiral Base: The carboxylic acid group can form a salt with an enantiomerically pure chiral base, such as brucine, strychnine, or (R)-1-phenylethanamine.[5][6][7]

The choice of resolving agent is the most critical variable and is often determined empirically. An effective resolving agent will form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system, enabling its selective crystallization.[8] Once the less-soluble diastereomer is isolated in high purity, a simple acid-base workup is used to break the salt, yielding the desired enantiomer of 2-(4-Aminophenyl)-2-hydroxyacetic acid and recovering the resolving agent.[6][7]

General Workflow for Diastereomeric Resolution

The logical flow of the resolution process is depicted below. It begins with the racemic starting material and the chiral resolving agent and proceeds through salt formation, selective crystallization, and finally, liberation of the target enantiomer.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Step 4: Final Products racemate Racemic (R/S)-2-(4-Aminophenyl) -2-hydroxyacetic acid dissolve Dissolve in Suitable Solvent (e.g., Methanol) racemate->dissolve resolver Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolver->dissolve diastereomers Solution of Diastereomers: (R)-Acid·(R,R)-Resolver (S)-Acid·(R,R)-Resolver dissolve->diastereomers crystallize Controlled Cooling & Crystallization diastereomers->crystallize filtration Filtration crystallize->filtration solid Solid: Less-Soluble Diastereomer (e.g., (S)-Acid·(R,R)-Resolver) filtration->solid liquid Mother Liquor: Enriched in More-Soluble Diastereomer filtration->liquid liberation Break Salt (Base Addition) solid->liberation enantiomer Pure (S)-Enantiomer liberation->enantiomer resolver_rec Recovered Resolving Agent liberation->resolver_rec

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Experimental Protocol

This protocol uses (+)-tartaric acid as the chiral resolving agent, which will react with the amino group of 2-(4-aminophenyl)-2-hydroxyacetic acid.

Materials & Equipment
  • Chemicals:

    • Racemic 2-(4-aminophenyl)-2-hydroxyacetic acid

    • (2R,3R)-(+)-Tartaric acid (enantiomerically pure)

    • Methanol (anhydrous)

    • Isopropanol

    • Deionized Water

    • 2 M Sodium Hydroxide (NaOH) solution

    • 2 M Hydrochloric Acid (HCl) solution

  • Equipment:

    • Magnetic stirrer with heating plate

    • Round bottom flasks

    • Reflux condenser

    • Büchner funnel and vacuum flask

    • Filter paper

    • pH meter or pH paper

    • Rotary evaporator

    • Analytical balance

    • Chiral HPLC system for analysis

Step-by-Step Methodology

Part A: Formation and Isolation of the Diastereomeric Salt

  • Dissolution: In a 250 mL round bottom flask, combine racemic 2-(4-aminophenyl)-2-hydroxyacetic acid (10.0 g, 59.8 mmol) and (2R,3R)-(+)-tartaric acid (9.0 g, 59.8 mmol).

    • Rationale: An equimolar ratio is used to ensure that all of the racemic mixture has the opportunity to form a salt.[3]

  • Solvent Addition: Add 150 mL of methanol to the flask. Equip the flask with a magnetic stir bar and a reflux condenser.

    • Rationale: Methanol is a polar solvent capable of dissolving both the amino acid derivative and the tartaric acid, especially upon heating. The specific choice of solvent is crucial and can dramatically affect the efficiency of the resolution.[9]

  • Heating to Dissolution: Heat the mixture to reflux (approx. 65°C) with stirring. Continue heating until all solids have completely dissolved.

  • Controlled Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, over several hours. For optimal crystal growth, insulating the flask can be beneficial. Subsequently, cool the flask in an ice bath (0-5°C) for at least 2 hours to maximize precipitation.

    • Rationale: Slow cooling is critical for selective crystallization. Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing the purity of the isolated salt.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum to a constant weight. This is the first crop of the less-soluble diastereomeric salt. The enantiomeric purity of this salt should be assessed before proceeding (see Section 4.3).

    • Self-Validation: At this stage, a small sample of the salt can be liberated and analyzed by chiral HPLC to determine the diastereomeric excess. If purity is insufficient, a recrystallization from fresh methanol may be required.

Part B: Liberation of the Enantiomerically Enriched Amino Acid

  • Redissolution: Transfer the dried diastereomeric salt to a beaker and dissolve it in a minimal amount of deionized water (approx. 50-75 mL).

  • Salt Cleavage: While stirring, slowly add 2 M NaOH solution dropwise to the dissolved salt. Monitor the pH. Continue adding base until the pH of the solution is approximately 10-11.

    • Rationale: The base neutralizes the tartaric acid and deprotonates the ammonium salt, liberating the free amine of 2-(4-aminophenyl)-2-hydroxyacetic acid.[10]

  • Precipitation of the Enantiomer: The free amino acid derivative is less soluble in water than its salt form and will begin to precipitate. Adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) by carefully adding 2 M HCl. This will maximize the precipitation of the product.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water (2 x 20 mL) and dry under vacuum to yield the enantiomerically enriched 2-(4-aminophenyl)-2-hydroxyacetic acid.

Analysis of Enantiomeric Purity

The most reliable method for determining the success of the resolution is chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a standard solution of the racemic starting material and a solution of the final, resolved product at a concentration of ~1 mg/mL in a suitable mobile phase.

  • Chromatographic Conditions: Use a chiral column (e.g., Chiralcel OD-H or similar). The mobile phase and flow rate must be optimized for baseline separation of the two enantiomers. A typical mobile phase might be a mixture of hexane, isopropanol, and a small amount of an acid modifier like trifluoroacetic acid.

  • Data Interpretation: The racemic standard should show two peaks of equal area. The chromatogram of the resolved product should ideally show one major peak, with the area of the minor peak being significantly reduced. The enantiomeric excess (% ee) is calculated as: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Summary of Key Parameters & Troubleshooting

ParameterRecommended Value/ConditionRationale & Potential Issues
Molar Ratio (Racemate:Resolver) 1:1 (initial trial)A 1:1 ratio is standard. Using less resolver (e.g., 0.5 eq) can sometimes be more efficient but may lower the yield of the first crop.[10]
Solvent Methanol, Ethanol, IsopropanolSolvent choice is critical and dictates salt solubility. If both diastereomers are too soluble or insoluble, no separation will occur. Screening is recommended.[9]
Cooling Rate Slow, over several hoursFast cooling leads to poor selectivity and inclusion of impurities. Promotes formation of larger, purer crystals.
Liberation pH Adjust to isoelectric point (~pH 6-7)Maximizes the precipitation and yield of the final zwitterionic amino acid product.
Purity Analysis Chiral HPLCProvides quantitative data on enantiomeric excess (% ee), which is the definitive measure of resolution success.[8][]

Troubleshooting:

  • No Precipitation: The diastereomeric salts may be too soluble in the chosen solvent. Try a less polar solvent or concentrate the solution.

  • Oily Precipitate: The product may be "oiling out" instead of crystallizing. Try a different solvent, a more dilute solution, or slower cooling.

  • Low Enantiomeric Excess (% ee): The solubility difference between the diastereomers may be small in the chosen solvent. A recrystallization of the diastereomeric salt is necessary. Alternatively, screen other resolving agents or solvents.[12]

References

  • Crystallization-Induced Diastereomer Transformations.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Synthesis of Amino Acids (2019). Chemistry LibreTexts.
  • Amino Acid Chiral Resolution Services. BOC Sciences.
  • Formation and Crystallization based Separ
  • Chiral resolution. Wikipedia.
  • Synthesis of Amino Acids (2024). Chemistry LibreTexts.
  • Isolation of enantiomers via diastereomer crystallis
  • 2-(4-Aminophenyl)-2-hydroxyacetic acid | C8H9NO3. PubChem.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Qu
  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm (RSC Publishing). [Link]

  • Diastereomeric recrystalliz
  • 2-(4-aminophenyl)-2-hydroxyacetic acid (C8H9NO3). PubChemLite.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

Sources

High-Performance Liquid Chromatography Analysis of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-APHA

Abstract & Scope

This application note details a robust analytical framework for the quantification and impurity profiling of 2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as p-Amino-mandelic acid). As a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefadroxil) and a metabolite in styrene toxicology, its analysis requires precise control over zwitterionic behavior.

This guide provides two distinct protocols:

  • Method A (Achiral): A Reversed-Phase (RP-HPLC) method for purity and degradation analysis.

  • Method B (Chiral): A Chiral Stationary Phase (CSP) method for enantiomeric excess determination (

    
    - vs 
    
    
    
    -isomer).

Physicochemical Context & Analytical Challenges

The molecule contains a basic amine (


) and an acidic carboxyl group (

), rendering it zwitterionic at neutral pH.
  • The Challenge: In standard C18 chromatography at neutral pH, the molecule exists as a zwitterion (

    
     / 
    
    
    
    ), resulting in poor retention (elution near the void volume) and peak tailing due to ionic interactions with residual silanols.
  • The Solution: We utilize pH-controlled ion suppression . By adjusting the mobile phase pH to

    
    , the carboxyl group is protonated (neutral), while the amine remains protonated (cationic). This configuration improves hydrophobic interaction with the stationary phase while minimizing repulsion.
    
Method Development Logic (DOT Visualization)

The following decision tree illustrates the logic used to select the stationary phase and mobile phase conditions.

MethodLogic Start Analyte: 2-(4-Aminophenyl)-2-hydroxyacetic acid Check_Nature Analyze Physicochemical Properties (Zwitterion: Amine + Carboxyl) Start->Check_Nature Goal_Selection Select Analytical Goal Check_Nature->Goal_Selection Goal_Purity Goal: Chemical Purity (Achiral) Goal_Selection->Goal_Purity Goal_Chiral Goal: Enantiomeric Excess (R/S) Goal_Selection->Goal_Chiral RP_Choice Reversed Phase C18 Goal_Purity->RP_Choice CSP_Choice Polysaccharide Column (e.g., Chiralpak IC) or Crown Ether Goal_Chiral->CSP_Choice pH_Control Mobile Phase pH 2.5 - 3.0 (Suppress COOH ionization) RP_Choice->pH_Control Result_Achiral Result: Sharp Peak, Moderate Retention pH_Control->Result_Achiral Mode_Choice Normal Phase (Hexane/EtOH) or Polar Organic CSP_Choice->Mode_Choice Result_Chiral Result: Baseline Resolution of Enantiomers Mode_Choice->Result_Chiral

Figure 1: Decision matrix for selecting chromatographic modes based on the specific analytical requirement (Purity vs. Chirality).

Protocol A: Achiral Purity Analysis (RP-HPLC)

Purpose: Routine Quality Control (QC), assay determination, and degradation monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent)End-capping reduces silanol activity, critical for the amine group.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.8Low pH suppresses carboxylic acid ionization (

).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution control.
Mode Isocratic (95% A : 5% B)High aqueous content is required due to the molecule's polarity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 25°CAmbient control ensures reproducibility.
Detection UV @ 220 nmMaximize sensitivity for the phenyl ring absorption.
Injection Vol. 10 µLStandard loop volume.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water. Adjust pH to 2.8 
    
    
    
    0.05 using dilute Phosphoric Acid (
    
    
    ). Filter through a 0.45 µm membrane.[1]
  • Standard Stock Solution: Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL of Mobile Phase, sonicate for 5 mins, and dilute to volume (Conc: 0.5 mg/mL).

  • Sample Solution: Prepare samples to a target concentration of 0.5 mg/mL using the Mobile Phase as the diluent.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine-silanol interaction).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (Area): NMT 2.0% for 5 replicate injections.

Protocol B: Chiral Separation (Enantiomeric Purity)

Purpose: Determination of the


 ratio. The 

-isomer is typically the bioactive form for antibiotic synthesis.
Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate))Immobilized polysaccharide phases offer superior selectivity for aromatic acids [1].
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)Normal phase mode provides high resolution. TFA suppresses the carboxyl ionization.
Flow Rate 1.0 mL/minOptimized for resolution (

).
Detection UV @ 230 nm
Temperature 25°C

Note: If using a Crown Ether column (e.g., Crownpak CR+), use an aqueous mobile phase (pH 1.5 Perchloric acid), but Chiralpak IC is generally more robust for this specific derivative.

Experimental Workflow (DOT Visualization)

Workflow Sample Raw Sample (Solid) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve in Ethanol (Chiral) or Buffer (Achiral) Weigh->Dissolve Filter Filter 0.45 µm (PTFE/Nylon) Dissolve->Filter Inject Inject into HPLC Filter->Inject Data Data Analysis (Integrate Peaks) Inject->Data

Figure 2: Standardized sample preparation and analysis workflow.[2][3]

Validation Parameters (ICH Q2)

To ensure the trustworthiness of these methods, the following validation parameters must be verified in your laboratory:

  • Linearity: Establish a 5-point calibration curve from 50% to 150% of the target concentration.

    
     should be 
    
    
    
    .
  • Limit of Quantitation (LOQ): Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1. Expected LOQ is

    
    .
    
  • Robustness: Deliberately vary pH (

    
     units) and Organic modifier (
    
    
    
    ). The retention time of the zwitterion is highly sensitive to pH changes near the
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the amine group.Ensure the column is "Base Deactivated" (BD). Add 5 mM Triethylamine (TEA) to the buffer if tailing persists (adjust pH after addition).
Drifting Retention pH instability or Temperature fluctuation.Use a column oven. Verify buffer pH daily. The carboxyl

is close to the operating pH, making it sensitive.
Split Peaks Sample solvent mismatch.Ensure the sample is dissolved in the mobile phase. Do not dissolve in pure Acetonitrile if the mobile phase is 95% aqueous.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatography A/B & PMC. (Discusses the use of Chiralpak IC for mandelic acid derivatives).

  • PubChem Compound Summary: 2-(4-aminophenyl)-2-hydroxyacetic acid. National Library of Medicine. (Physicochemical data and pKa values).

  • SIELC Technologies Application Note. (Describes separation of hydrophilic acidic/zwitterionic compounds using mixed-mode or specialized RP columns).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Notes and Protocols: 2-(4-Aminophenyl)-2-hydroxyacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

2-(4-Aminophenyl)-2-hydroxyacetic acid, a derivative of the α-hydroxy acid mandelic acid, presents a trifunctional scaffold of significant interest in medicinal chemistry. Its structure, featuring a primary aromatic amine, a secondary hydroxyl group, and a carboxylic acid, offers multiple points for chemical modification. This unique combination allows for the generation of diverse libraries of compounds with the potential to interact with a wide range of biological targets. Derivatives of the structurally related mandelic acid have shown a broad spectrum of biological activities, including antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The strategic modification of the 2-(4-aminophenyl)-2-hydroxyacetic acid core can lead to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of the medicinal chemistry applications of this versatile scaffold, offering detailed protocols for its derivatization and outlining potential therapeutic avenues for the resulting compounds.

Chemical Properties and Handling

PropertyValueReference
IUPAC Name 2-(4-aminophenyl)-2-hydroxyacetic acidPubChem
CAS Number 71630-32-5 ((R)-enantiomer)[4]
Molecular Formula C₈H₉NO₃[4]
Molecular Weight 167.16 g/mol [4]
Appearance Off-white to light yellow powderCommercial Suppliers
Solubility Soluble in DMSO and methanolCommercial Suppliers

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Derivatization Strategies: Unlocking Therapeutic Potential

The three functional groups of 2-(4-aminophenyl)-2-hydroxyacetic acid can be selectively modified to generate a variety of derivatives, including amides, esters, and hydroxamic acids. The following sections provide detailed protocols for these key transformations.

Workflow for Selective Derivatization

G start 2-(4-Aminophenyl)-2-hydroxyacetic acid protect_amine Protect Amine (e.g., Boc, Cbz) start->protect_amine Step 1 esterify Esterification (Carboxylic Acid) protect_amine->esterify Step 2a acylate_hydroxyl Acylation (Hydroxyl Group) esterify->acylate_hydroxyl Step 3a hydroxamic_acid Hydroxamic Acid Formation (from Ester) esterify->hydroxamic_acid Step 3b deprotect_amine Deprotect Amine acylate_hydroxyl->deprotect_amine Step 4a acylate_amine N-Acylation (Amine) deprotect_amine->acylate_amine Step 5a final_compounds Diverse Library of Derivatives deprotect_amine->final_compounds acylate_amine->final_compounds hydroxamic_acid->deprotect_amine Step 4b

Caption: Selective derivatization workflow.

N-Acylation of the Aromatic Amine

Modification of the primary aromatic amine via acylation is a common strategy to introduce a variety of substituents that can modulate the compound's pharmacological properties. This can lead to the formation of amides with potential activity as kinase or protease inhibitors.

Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents are used to avoid unwanted side reactions with the acylating agent.

  • Base: The base is necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Low Temperature Addition: Adding the acylating agent at 0 °C helps to control the exothermic reaction and minimize the formation of byproducts.

Esterification of the Carboxylic Acid

Esterification of the carboxylic acid can improve the lipophilicity of the molecule, potentially enhancing its cell permeability and oral bioavailability. Alkyl esters of related hydroxybenzoic acids have been investigated as inhibitors of HIV-1 protease.[5][6]

Protocol: Fischer Esterification

  • Reactant Mixture: In a round-bottom flask, combine 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq) with an excess of the desired alcohol (e.g., methanol, ethanol) (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting ester by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using an excess of the alcohol drives the equilibrium towards the formation of the ester product.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Hydroxamic Acid Formation

The conversion of the carboxylic acid to a hydroxamic acid introduces a potent metal-chelating group. Hydroxamic acids are a well-established class of zinc-binding groups found in many histone deacetylase (HDAC) inhibitors used in cancer therapy.[7][8][9]

Protocol: Two-Step Procedure for Hydroxamic Acid Synthesis

This protocol assumes the starting material is the methyl or ethyl ester of 2-(4-aminophenyl)-2-hydroxyacetic acid, prepared as described in the previous section.

  • Hydroxylamine Solution Preparation: Prepare a solution of hydroxylamine hydrochloride (3.0 eq) and a base such as sodium methoxide or potassium hydroxide (3.0 eq) in methanol at 0 °C.

  • Ester Addition: Add the ester derivative of 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq) to the hydroxylamine solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Acidification and Precipitation: Acidify the reaction mixture to pH 6-7 with a dilute acid (e.g., 1N HCl). The hydroxamic acid product will often precipitate out of solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • In situ Formation of Hydroxylamine: The free base of hydroxylamine is generated in situ from its hydrochloride salt to act as the nucleophile.

  • Basic Conditions: The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of hydroxylamine on the ester carbonyl.

Potential Therapeutic Applications and Biological Targets

The derivatization of 2-(4-aminophenyl)-2-hydroxyacetic acid opens up possibilities for targeting a range of diseases.

Anticancer Agents: HDAC Inhibitors

The introduction of a hydroxamic acid moiety can transform the scaffold into a potential HDAC inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[7][8][9] The hydroxamic acid group can chelate the zinc ion in the active site of HDACs, leading to their inhibition.

Hypothesized Mechanism of Action

G inhibitor Hydroxamic Acid Derivative chelation Chelation of Zn2+ inhibitor->chelation hdac HDAC Active Site (with Zn2+) hdac->chelation inhibition HDAC Inhibition chelation->inhibition histone Histone Acetylation inhibition->histone gene_expression Altered Gene Expression histone->gene_expression apoptosis Apoptosis/Cell Cycle Arrest gene_expression->apoptosis

Sources

Derivatization of 2-(4-Aminophenyl)-2-hydroxyacetic Acid for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization in Bioanalytical Applications

2-(4-aminophenyl)-2-hydroxyacetic acid is a bifunctional molecule of significant interest in drug development and biomedical research.[1][2][3] Its structure, possessing a primary aromatic amine, a hydroxyl group, and a carboxylic acid, presents both opportunities and challenges for its quantification and functional analysis in complex biological matrices.[2] Direct analysis of such a polar and multifunctional compound is often hampered by poor chromatographic retention, low ionization efficiency in mass spectrometry, and a lack of inherent signal for sensitive detection in many bioassay formats.[4][5]

Chemical derivatization addresses these limitations by covalently modifying one or more of the functional groups on the analyte. This process can dramatically improve the physicochemical properties of the molecule, rendering it more amenable to a variety of analytical techniques.[4][5] The strategic choice of a derivatizing agent can enhance volatility for gas chromatography (GC), improve retention and separation in liquid chromatography (LC), and introduce a readily detectable tag (e.g., a fluorophore or a chromophore) for highly sensitive quantification.[4][5][6]

This comprehensive guide provides a detailed exploration of various derivatization strategies for 2-(4-aminophenyl)-2-hydroxyacetic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide step-by-step protocols for key methodologies, and offer insights into the selection of the most appropriate derivatization approach based on the specific bioanalytical objective.

Understanding the Target: Functional Groups of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

The reactivity of 2-(4-aminophenyl)-2-hydroxyacetic acid is dictated by its three primary functional groups:

  • Primary Aromatic Amine (-NH₂): This group is a prime target for a wide range of derivatization reagents, particularly those that form stable amide or sulfonamide bonds. It is a key site for attaching fluorescent labels and other reporter groups.[7][8]

  • Carboxylic Acid (-COOH): The carboxylic acid moiety can be converted into esters or amides.[9] This is often done to increase the volatility of the molecule for GC analysis or to improve its chromatographic behavior in reversed-phase LC.[5]

  • Hydroxyl Group (-OH): The alcoholic hydroxyl group can be targeted by silylating agents to increase volatility and thermal stability for GC-MS analysis.[10][11]

The presence of these multiple reactive sites allows for a variety of derivatization strategies, which can be tailored to the specific requirements of the bioassay.

Derivatization Strategies and Protocols

The choice of derivatization strategy is fundamentally linked to the intended analytical platform and the desired outcome of the bioassay. Below, we detail several robust and field-proven approaches.

Fluorescent Labeling of the Primary Amine for High-Sensitivity Detection

For bioassays requiring high sensitivity, such as fluorescence-based immunoassays or cellular imaging, attaching a fluorescent tag to the primary amine is a common and effective strategy.[] N-hydroxysuccinimide (NHS) esters are among the most popular reagents for this purpose due to their high specificity for primary amines and the formation of stable amide bonds.[7][13]

Core Principle: The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[14]

Workflow for Fluorescent Labeling:

Caption: Workflow for fluorescent labeling of the primary amine.

Detailed Protocol: NHS Ester Labeling

Materials:

  • 2-(4-aminophenyl)-2-hydroxyacetic acid

  • Amine-reactive fluorescent dye with an NHS ester group (e.g., Fluorescein-NHS, Rhodamine-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.[13] Crucially, avoid buffers containing primary amines like Tris, as they will compete with the analyte for the NHS ester. [14]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[14]

  • Purification system (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable column, or Solid-Phase Extraction (SPE) cartridges)

Procedure:

  • Prepare the Analyte Solution: Dissolve a known concentration of 2-(4-aminophenyl)-2-hydroxyacetic acid in the reaction buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester dye in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Reaction:

    • Add a 5-10 fold molar excess of the NHS ester solution to the analyte solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain the solubility of the analyte.[14]

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.[13][15] The optimal reaction time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14]

  • Purification: Remove unreacted NHS ester and byproducts using HPLC or SPE. The purified, fluorescently labeled product can then be quantified against a standard curve.

Table 1: Common Amine-Reactive Fluorescent Dyes

FluorophoreReactive GroupExcitation (nm)Emission (nm)Key Features
FluoresceinIsothiocyanate (FITC) or NHS Ester~494~518High quantum yield, water-soluble.[]
RhodamineNHS Ester (e.g., TRITC)~550~575Photostable, various derivatives available.[7]
Dansyl ChlorideSulfonyl Chloride~340~510Strong fluorescence, stable conjugates.[]
BODIPYNHS EsterVaries with derivativeVaries with derivativeSharp emission peaks, less sensitive to solvent polarity.[]
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and semi-volatile compounds, GC-MS is a powerful analytical technique.[10] However, the polar nature of 2-(4-aminophenyl)-2-hydroxyacetic acid makes it non-volatile and prone to thermal degradation at the high temperatures used in GC.[10] Silylation is a common derivatization technique that replaces the active hydrogens on the hydroxyl, carboxyl, and amino groups with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[5][10]

Core Principle: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in polar functional groups to form more volatile and thermally stable TMS derivatives.[10][16]

Workflow for Silylation:

Caption: General workflow for silylation derivatization.

Detailed Protocol: Silylation with MSTFA

Materials:

  • Dried 2-(4-aminophenyl)-2-hydroxyacetic acid sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (as a catalyst and solvent)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample containing 2-(4-aminophenyl)-2-hydroxyacetic acid is completely dry, as moisture will react with the silylating reagent and reduce the yield of the desired derivative.

  • Derivatization:

    • To the dried sample, add 50 µL of MSTFA and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[16]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Table 2: Common Silylating Reagents

ReagentAcronymByproductsComments
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAMonotrimethylsilyltrifluoroacetamide, TrifluoroacetamideVolatile and neutral byproducts, good for general silylation.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideMost volatile of the common silylating agents.[16]
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAN-methyltrifluoroacetamideForms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture.
Chiral Derivatization for Enantiomeric Resolution

Since 2-(4-aminophenyl)-2-hydroxyacetic acid possesses a chiral center, distinguishing between its enantiomers is often crucial in pharmacological and toxicological studies.[1][17] Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC.[6][18]

Core Principle: The reaction of a pair of enantiomers with a single enantiomer of a chiral derivatizing agent produces a pair of diastereomers. These diastereomers can then be separated by conventional chromatography.[18]

Workflow for Chiral Derivatization:

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Aminophenylacetic Acid Scaffolds in Synthesis

Aminophenylacetic acid (APAA) and its derivatives represent a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structure, featuring a phenyl ring directly attached to the α-carbon, imparts conformational rigidity and novel pharmacophoric properties to peptide and small molecule constructs.[1] The incorporation of APAA into molecular designs can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the creation of unique peptidomimetics.[2] Solid-phase synthesis (SPPS) provides a robust and efficient platform for the construction of libraries of compounds based on these valuable building blocks, facilitating rapid lead discovery and optimization.[3][4]

This comprehensive guide provides detailed protocols and expert insights into the solid-phase synthesis of molecules incorporating aminophenylacetic acid derivatives. We will delve into the critical aspects of resin selection, orthogonal protection strategies, coupling methodologies, and final cleavage, with a focus on the specific considerations required for this class of compounds. Furthermore, we will explore the application of multicomponent reactions, such as the Ugi and Passerini reactions, in conjunction with solid-phase techniques to further expand the chemical space accessible from APAA derivatives.

I. Foundational Principles: Orthogonal Protection in APAA Synthesis

The success of any solid-phase synthesis hinges on a well-defined orthogonal protection strategy, which allows for the selective removal of protecting groups at different stages of the synthesis without affecting others.[5] When working with aminophenylacetic acid derivatives, at least two and potentially three reactive functionalities must be considered: the α-amino group, the carboxylic acid, and the amino group on the phenyl ring (if present).

The most common and effective strategy for solid-phase synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[6] This methodology offers true orthogonality, as the base-labile Fmoc group is used for temporary protection of the α-amino group, while acid-labile groups (e.g., tBu, Boc, Trt) are used for the "permanent" protection of side chains, which are only removed during the final cleavage from the resin.[6][7]

Key Protecting Groups for Aminophenylacetic Acid Derivatives:

Functional GroupProtecting GroupCleavage ConditionOrthogonality
α-AminoFmocBase (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups
Carboxylic AcidResin Linker (e.g., Wang, 2-CTC)Acid (e.g., TFA)Removed during final cleavage
PhenylaminoBoc (tert-Butoxycarbonyl)Acid (e.g., TFA)Removed during final cleavage
PhenylaminoAlloc (Allyloxycarbonyl)Pd(0) catalystOrthogonal to both base and acid
PhenylaminoDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)HydrazineOrthogonal to both base and acid

The choice of protecting group for the phenylamino moiety is critical and depends on the synthetic strategy. If this group is to be modified while the peptide is still on the resin (e.g., for cyclization or branching), a fully orthogonal protecting group like Alloc or Dde is required. If it is to be deprotected along with the other side chains, Boc is a suitable choice.

Orthogonal_Protection cluster_SPPS_Cycle Solid-Phase Synthesis Cycle cluster_Final_Cleavage Final Cleavage cluster_Orthogonal_Deprotection Orthogonal Side-Chain Deprotection (Optional) Resin Resin-Linker-APAA(PG_side)-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Deprotection->Coupling 2. Elongated Resin-Linker-APAA(PG_side)-Peptide-NH-Fmoc Coupling->Elongated 3. Elongated->Deprotection Repeat n times Final_Cleavage TFA Cleavage Cocktail Elongated->Final_Cleavage 4. Side_Chain_Deprotection Selective Deprotection (e.g., Pd(0) for Alloc) Elongated->Side_Chain_Deprotection On-Resin Modification Free_Peptide HOOC-APAA(H)-Peptide-NH2 Final_Cleavage->Free_Peptide Modified_Peptide On-Resin Modification Side_Chain_Deprotection->Modified_Peptide Modified_Peptide->Elongated

Figure 1: Orthogonal protection and synthesis workflow for APAA derivatives.

II. Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Loading of Fmoc-4-(Boc-amino)phenylacetic Acid onto Wang Resin

This protocol describes the attachment of the first aminophenylacetic acid derivative to the most common resin for synthesizing C-terminal carboxylic acids.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g substitution)

  • Fmoc-4-(Boc-amino)phenylacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DCM (15 mL) for 30 minutes, followed by DMF (15 mL) for 30 minutes. Drain the solvent.

  • Activation of Amino Acid: In a separate flask, dissolve Fmoc-4-(Boc-amino)phenylacetic acid (3 eq., 3.0 mmol) in a minimal amount of DMF. Add DMAP (0.1 eq., 0.1 mmol).

  • Coupling: Add the dissolved amino acid and DMAP solution to the swollen resin. Then, add DIC (3 eq., 3.0 mmol) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test on a resin sample after Fmoc deprotection) to ensure the disappearance of free hydroxyl groups is minimal.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Capping of Unreacted Sites: To block any remaining free hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 5. Dry the resin under vacuum to a constant weight.

  • Determination of Loading: The substitution level (loading) of the resin can be determined spectrophotometrically by measuring the amount of Fmoc group released from a known weight of resin upon treatment with a piperidine solution.[8]

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain.

Materials:

  • Loaded aminophenylacetic acid resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure (per cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion with a colorimetric test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next synthesis cycle.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the release of the synthesized peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether

Cleavage Cocktail Selection:

The choice of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues.[9][10]

CocktailComposition (v/v)Use Case
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, good for peptides containing Cys, Met, Trp, Tyr.[11]
Reagent B TFA/Water/Phenol/TIPS (88:5:5:2)Good for peptides with Trp, avoids odorous thiols.[11]
95% TFA TFA/Water (95:5)For simple peptides without sensitive residues.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Advanced Applications: Multicomponent Reactions on Solid Phase

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity from simple building blocks in a single step.[12][13] Performing these reactions on a solid support combines the efficiency of MCRs with the advantages of solid-phase synthesis, namely the ease of purification.[1]

Ugi Four-Component Reaction (U-4CR) on Solid Support

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[12] By immobilizing one of the components, such as an aminophenylacetic acid derivative, on the resin, a diverse library of peptidomimetics can be generated.

Ugi_Reaction cluster_Ugi_Workflow Solid-Phase Ugi Reaction Workflow Resin_Amine Resin-APAA-NH2 Ugi_Product_Resin Resin-Bound Ugi Product Resin_Amine->Ugi_Product_Resin Aldehyde R1-CHO Aldehyde->Ugi_Product_Resin Isocyanide R2-NC Isocyanide->Ugi_Product_Resin Carboxylic_Acid R3-COOH Carboxylic_Acid->Ugi_Product_Resin Cleavage Cleavage Ugi_Product_Resin->Cleavage Final_Product Free Ugi Product Cleavage->Final_Product

Figure 2: Workflow for a solid-phase Ugi reaction with resin-bound APAA.

Protocol 4: Solid-Phase Ugi Reaction with Immobilized Aminophenylacetic Acid

Procedure:

  • Resin Preparation: Start with a resin-bound aminophenylacetic acid where the α-amino group is free (e.g., after Fmoc deprotection from Protocol 2).

  • Reaction Mixture: Swell the resin in a suitable solvent like methanol or a mixture of DCM/methanol. Add the aldehyde (5-10 eq.), carboxylic acid (5-10 eq.), and isocyanide (5-10 eq.) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 24-48 hours.

  • Washing: Thoroughly wash the resin with the reaction solvent, followed by DCM and methanol, to remove excess reagents.

  • Cleavage: Cleave the product from the resin using the appropriate cleavage cocktail as described in Protocol 3.

IV. Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: The steric bulk of the phenyl ring in APAA derivatives can sometimes hinder coupling efficiency. If incomplete coupling is observed, consider using a more potent activating agent like HATU, increasing the coupling time, or performing a double coupling.

  • Diketopiperazine (DKP) Formation: When the dipeptide on the resin has a C-terminal proline or another secondary amine, it is susceptible to intramolecular cyclization to form a diketopiperazine, which is then cleaved from the resin.[14][15] To mitigate this, if the amino acid following the APAA derivative is a secondary amine, it is advisable to couple the next amino acid as a pre-formed dipeptide.

  • Racemization: While loading the first amino acid onto Wang resin using carbodiimides and DMAP can lead to racemization, especially for sensitive amino acids, the use of milder conditions and alternative methods can minimize this side reaction.[16]

  • Aggregation: "Difficult sequences," particularly those rich in hydrophobic residues, can aggregate on the resin, leading to poor reaction kinetics.[17] The rigid phenyl ring of APAA can contribute to this. Using resins with better swelling properties (e.g., PEG-based resins) or incorporating structure-disrupting elements can help overcome aggregation.

V. Conclusion

The solid-phase synthesis of molecules incorporating aminophenylacetic acid derivatives is a powerful strategy for the generation of novel peptidomimetics and small molecule libraries. By understanding the principles of orthogonal protection, carefully selecting resins and reagents, and optimizing reaction conditions, researchers can efficiently access a wide range of complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to harness the full potential of these valuable building blocks in their research endeavors.

References

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(19), 3175-3178. Available at: [Link]

  • Zareba, G., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. European Journal of Organic Chemistry, 2021(23), 3329-3343. Available at: [Link]

  • ResearchGate. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]

  • Gordon, D. W., & Steele, J. (2001). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Bioorganic & Medicinal Chemistry Letters, 11(18), 2371-2374. Available at: [Link]

  • Zhang, L., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. Available at: [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Scott, W. L., et al. (2014). Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units. ACS Combinatorial Science, 16(8), 415-422. Available at: [Link]

  • Amrein, B. A., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Digital Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Ugi reaction product and scaffold formation on solid-support. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]

  • Nefzi, A., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain. Journal of Combinatorial Chemistry, 2(5), 443-451. Available at: [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Google Patents. (1996). Methods for the synthesis of diketopiperazines.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Zareba, G., et al. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(21), 5225. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. Available at: [Link]

  • ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Available at: [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Available at: [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Value: 4-Aminophenylacetic Acid in Peptide and Bioconjugation Chemistry. Available at: [Link]

  • PubMed. (2020). On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Available at: [Link]

Sources

Application Note: High-Resolution Chiral Chromatography of 2-(4-Aminophenyl)-2-hydroxyacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-(4-Aminophenyl)-2-hydroxyacetic acid. As a critical chiral building block in pharmaceutical synthesis, the enantiomeric purity of this compound is paramount. This document elucidates the underlying principles of chiral recognition on polysaccharide and macrocyclic glycopeptide-based stationary phases, offering two distinct, robust protocols. We delve into the rationale behind chromatographic parameter selection, present a systematic approach to method development, and outline essential validation criteria to ensure trustworthy and reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish high-fidelity chiral separation methods.

Introduction: The Significance of Chiral Purity

2-(4-Aminophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid, is a bifunctional molecule featuring a stereocenter at the α-carbon. Its enantiomers, (R)- and (S)-2-(4-Aminophenyl)-2-hydroxyacetic acid, serve as valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs). In pharmaceutical development, different enantiomers of a chiral drug can exhibit widely divergent pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs, making robust analytical methods for enantiomeric separation an indispensable part of quality control and drug development.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers due to its high efficiency, selectivity, and reproducibility.[1][3] This application note details methodologies employing two of the most versatile and successful classes of CSPs: polysaccharide derivatives and macrocyclic glycopeptides.

Principles of Chiral Recognition

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The difference in the stability (binding energy) of these complexes results in different retention times.[2]

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, typically consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[1][2] The chiral recognition mechanism is multifactorial, arising from a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure.[4][5] The choice of mobile phase (normal, reversed, or polar organic) significantly influences which interactions dominate, allowing for great versatility.[5]

  • Macrocyclic Glycopeptide CSPs: CSPs based on macrocyclic glycopeptides like teicoplanin or vancomycin offer unique multimodal separation capabilities.[6][7] Their complex structure provides multiple interaction sites, including peptide backbones, carbohydrate moieties, and ionic groups.[7] This allows for a combination of hydrogen bonding, ionic, and hydrophobic interactions, making them particularly effective for separating polar and amphoteric molecules like amino acids and their derivatives.[7][8]

Systematic Method Development Workflow

A structured approach is critical for efficiently developing a robust chiral separation method. The process involves screening different CSPs and mobile phase systems, followed by optimization of the chromatographic parameters.

MethodDevelopment start_node Define Analyte (2-(4-Aminophenyl)-2-hydroxyacetic acid) process_node_1 CSP Screening start_node->process_node_1 Step 1 process_node process_node decision_node decision_node data_node data_node end_node Validated Method data_node_1 Polysaccharide CSP (e.g., CHIRALPAK® IC) Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) process_node_1->data_node_1 Test Columns process_node_2 Mobile Phase Screening data_node_1->process_node_2 Step 2 data_node_2 Normal Phase (NP) (Hexane/Alcohol) Reversed Phase (RP) (Buffer/ACN or MeOH) Polar Organic (PO) (ACN or MeOH w/ additives) process_node_2->data_node_2 decision_node_1 Initial Separation Achieved? data_node_2->decision_node_1 decision_node_1->process_node_1 No (Select different CSP class) process_node_3 Optimization decision_node_1->process_node_3 Yes data_node_3 Adjust Organic Modifier % Optimize Additive Conc. (TFA, DEA, etc.) Adjust Flow Rate & Temp. process_node_3->data_node_3 decision_node_2 Resolution (Rs) > 1.5? Acceptable Run Time? data_node_3->decision_node_2 decision_node_2->process_node_3 No process_node_4 Method Validation decision_node_2->process_node_4 Yes data_node_4 Specificity, Linearity, Accuracy, Precision, Robustness, LOQ/LOD process_node_4->data_node_4 data_node_4->end_node

Caption: A systematic workflow for chiral method development.

Protocol 1: Separation on a Polysaccharide-Based CSP

This protocol utilizes an immobilized polysaccharide-based CSP, which offers broad applicability and solvent compatibility. The normal phase mode is often a successful starting point for compounds like mandelic acid derivatives.[9]

Rationale for Parameter Selection:

  • CSP: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is chosen for its proven success in separating acidic compounds.[4][9] Immobilized phases allow for a wider range of solvents compared to coated phases.[10]

  • Mobile Phase: A simple mobile phase of n-Hexane and a polar alcohol (Isopropanol or Ethanol) is used. The alcohol acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary tool for controlling retention and resolution.[9]

  • Additive: Trifluoroacetic acid (TFA) is added to suppress the ionization of the analyte's carboxylic acid group. This minimizes peak tailing and leads to more efficient and symmetrical peaks.

Step-by-Step Protocol
  • System Preparation:

    • Equip an HPLC system with a UV detector.

    • Install a CHIRALPAK® IC column (250 mm x 4.6 mm, 5 µm particle size).

    • Prepare the mobile phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Filter the mobile phase through a 0.45 µm solvent filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-(4-Aminophenyl)-2-hydroxyacetic acid at 1.0 mg/mL in Ethanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Set the column oven temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 230 nm.

    • Inject 10 µL of the prepared sample.

    • Run the analysis until both enantiomer peaks have eluted.

Expected Results & System Suitability

The following table summarizes the expected performance. A resolution factor (Rs) greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.[1]

ParameterSpecificationTypical Result
Retention Time (Enantiomer 1)-~8.5 min
Retention Time (Enantiomer 2)-~10.2 min
Selectivity (α)> 1.11.25
Resolution (Rs)> 1.5> 2.0
Tailing Factor (T)0.8 - 1.5~1.2
Theoretical Plates (N)> 2000> 3500

Protocol 2: Separation on a Macrocyclic Glycopeptide-Based CSP

This protocol provides an alternative using a macrocyclic glycopeptide CSP in a polar organic mode. This approach is particularly effective for polar, ionizable molecules and can offer complementary selectivity to polysaccharide phases.[7]

Rationale for Parameter Selection:

  • CSP: CHIROBIOTIC® T (Teicoplanin) is selected due to its excellent performance in resolving underivatized amino acids and their derivatives.[7]

  • Mobile Phase: A polar organic mobile phase (Methanol) with a volatile acidic additive (Formic Acid) is used. This system is compatible with mass spectrometry (LC-MS) and relies on a combination of hydrogen bonding and ionic interactions for separation.[6] The acid protonates the analyte's amino group and interacts with the CSP's ionic sites.

Step-by-Step Protocol
  • System Preparation:

    • Equip an HPLC-UV or LC-MS system.

    • Install a CHIROBIOTIC® T column (250 mm x 4.6 mm, 5 µm particle size).

    • Prepare the mobile phase: Methanol / Formic Acid (100:0.1, v/v).

    • Filter the mobile phase through a 0.45 µm solvent filter and degas.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-(4-Aminophenyl)-2-hydroxyacetic acid at 1.0 mg/mL in Methanol.

    • Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis:

    • Set the column oven temperature to 25 °C.

    • Set the flow rate to 0.8 mL/min.

    • Set the UV detection wavelength to 230 nm.

    • Inject 5 µL of the prepared sample.

    • Run the analysis.

Expected Results

This method may offer a different elution order and selectivity compared to the polysaccharide-based method, highlighting the complementary nature of different CSPs.

ParameterSpecificationTypical Result
Retention Time (Enantiomer 1)-~12.1 min
Retention Time (Enantiomer 2)-~13.5 min
Selectivity (α)> 1.11.18
Resolution (Rs)> 1.5> 1.8

Method Validation: Ensuring Trustworthiness

Once an optimal separation is achieved, the method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines.[11] Key parameters include:

Validation ValidationParameters Method Validation Specificity Linearity Accuracy Precision LOQ / LOD Robustness Descriptions Descriptions

Caption: Key parameters for chiral method validation.

Table of Typical Acceptance Criteria for Validation: [12][13]

Validation ParameterAcceptance Criterion
Specificity Baseline resolution (Rs > 1.5) from all potential impurities and the other enantiomer.
Linearity Correlation coefficient (r²) ≥ 0.999 for the desired enantiomer and the impurity enantiomer.
Accuracy Mean percent recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for the major peak; ≤ 10% for the minor peak at the quantitation limit.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration meeting precision and accuracy criteria.
Robustness Resolution and quantification remain acceptable after small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, temperature ±2 °C).

Conclusion

The enantiomers of 2-(4-Aminophenyl)-2-hydroxyacetic acid can be effectively resolved using HPLC with either polysaccharide or macrocyclic glycopeptide-based chiral stationary phases. The choice between methods depends on available instrumentation, desired selectivity, and compatibility with detection techniques like mass spectrometry. The protocols provided herein offer robust starting points for method development. By following a systematic workflow and performing a thorough validation, researchers can establish a reliable, high-fidelity analytical method to ensure the enantiomeric purity of this critical pharmaceutical intermediate.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. CBER, FDA. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography. PMC. Available at: [Link]

  • Enhanced bioproduction and processing of mandelic acid enantiomers. PMC. Available at: [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. Available at: [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives. PMC. Available at: [Link]

  • 2-(4-Aminophenyl)-2-hydroxyacetic acid. PubChem. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MDPI. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Semantic Scholar. Available at: [Link]

  • Diversified applications and synthesis of hydroxamic acids. ResearchGate. Available at: [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. Available at: [Link]

  • The Chemical Synthesis Role of 4-Hydroxyphenylacetic Acid. Hopax Fine Chemicals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)-2-hydroxyacetic acid, also known as 4-aminomandelic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important alpha-hydroxy acid intermediate. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, which typically proceeds via the reaction of 4-aminobenzaldehyde with a cyanide source to form a cyanohydrin intermediate, followed by acid hydrolysis.

Problem 1: The reaction fails to initiate or shows very low conversion.

Question: I've mixed my 4-aminobenzaldehyde and cyanide source, but TLC analysis shows only starting material, even after several hours. What's going wrong?

Answer: Failure to initiate is a frequent issue often traced back to the quality of the starting materials or suboptimal reaction conditions.

Potential Causes & Suggested Solutions:

  • Poor Quality of 4-Aminobenzaldehyde: This is the most common culprit. 4-Aminobenzaldehyde is notoriously unstable and prone to oxidation and self-polymerization, appearing as a dark, tarry substance rather than a yellow crystalline solid.[1]

    • Solution: Always use freshly purified or commercially sourced 4-aminobenzaldehyde of high purity. If the material is old or discolored, it should be recrystallized or purified prior to use. An effective, though not always practical, method for purification involves extraction with boiling water followed by ether extraction of the monomer.[1]

  • Inactive Cyanide Source: Alkali metal cyanides (NaCN, KCN) can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide, forming carbonates.

    • Solution: Use a freshly opened bottle of the cyanide salt. If its quality is in doubt, consider titrating a sample to determine its purity before use.

  • Presence of Moisture (in Cyanohydrin Formation): While the subsequent hydrolysis step uses water, the initial formation of the cyanohydrin adduct can be sensitive to excessive water, which can hinder the reaction.

    • Solution: Ensure your reaction solvents are appropriately anhydrous for the initial step, especially if following a procedure that requires it.

  • Incorrect pH for Cyanohydrin Formation: The nucleophilic attack by the cyanide ion on the aldehyde carbonyl is pH-dependent. If the medium is too acidic, the concentration of the active nucleophile (CN⁻) will be too low due to the formation of HCN.

    • Solution: The reaction is often facilitated by the use of a bisulfite addition product, which helps control the reaction environment.[2] Ensure the pH of your reaction mixture is slightly basic to neutral to favor the presence of the cyanide anion.

Problem 2: The product yield is consistently low.

Question: My reaction works, but I'm only achieving a 20-30% yield. How can I improve this?

Answer: Low yield is a multifaceted problem that can arise from incomplete reactions, competing side reactions, or product loss during workup and purification. The workflow below can help diagnose the issue.

G start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1a Increase Reaction Time Monitor by TLC cause1->sol1a Check: TLC shows starting material sol1b Increase Temperature (Caution: may increase side reactions) cause1->sol1b sol1c Verify Reagent Stoichiometry & Purity cause1->sol1c sol2a Run Under Inert Atmosphere (N2 or Ar) cause2->sol2a Check: Dark-colored reaction mixture sol2b Control Temperature with Ice Bath During Reagent Addition cause2->sol2b Check: Exotherm observed sol2c Add Aldehyde Slowly to Cyanide Solution cause2->sol2c Check: Polymer formation (insoluble material) sol3a Optimize pH During Aqueous Extraction cause3->sol3a Check: Product is amphoteric sol3b Minimize Transfers & Use Solvent Rinses cause3->sol3b sol3c Re-extract Aqueous Layers cause3->sol3c

Caption: A troubleshooting workflow for diagnosing and solving low yield issues.

Detailed Explanation of Causes:

  • Oxidation of the Amino Group: The electron-donating amino group makes the aromatic ring highly susceptible to oxidation, leading to the formation of intensely colored polymeric impurities. This is often the source of dark red, brown, or black reaction mixtures.

    • Solution: Perform the entire synthesis under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Aldehyde Self-Condensation (Polymerization): 4-Aminobenzaldehyde can react with itself, especially under basic conditions, to form polymeric materials.[1] This is often exacerbated by higher temperatures.

    • Solution: Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents. Consider a reverse addition, where the aldehyde solution is added slowly to the cyanide solution, to keep the instantaneous concentration of the aldehyde low.

  • Incomplete Hydrolysis of the Nitrile: The hydrolysis of the intermediate mandelonitrile to the carboxylic acid requires harsh conditions (e.g., refluxing in strong acid like HCl).[2][3] If this step is not carried to completion, the yield will be reduced.

    • Solution: Ensure the hydrolysis is complete by monitoring the reaction via TLC or HPLC. If necessary, increase the reflux time or the concentration of the acid.

  • Loss During Workup: As an amino acid, the product is amphoteric. It can be soluble in both acidic and basic aqueous layers depending on the pH. During extraction, the product can be lost if the pH is not carefully controlled.

    • Solution: To isolate the product, carefully adjust the pH of the aqueous solution to its isoelectric point (pI), where its solubility in water is minimal, causing it to precipitate. The pI will be between the pKa of the carboxylic acid group (around 2-3) and the pKa of the anilinium group (around 4-5). A pH of ~3.5 is a good starting point for precipitation.

Problem 3: The final product is discolored and difficult to purify.

Question: I've isolated my product, but it's a brown or pinkish solid, and recrystallization isn't removing the color. What are these impurities?

Answer: Color in the final product is almost always due to oxidation of the aminophenyl moiety. These oxidized species can be highly conjugated and intensely colored, making them difficult to remove by simple crystallization.

Potential Causes & Suggested Solutions:

  • Air Oxidation During Reaction or Workup: Exposure to air at any stage can cause discoloration.

    • Solution: In addition to running the reaction under an inert atmosphere, consider de-gassing your solvents before use. During the workup, minimize the time the product is exposed to air, especially in basic solutions where oxidation is often faster.

  • Formation of Polymeric Byproducts: As mentioned, polymerization of the starting aldehyde leads to colored impurities that can be difficult to separate.

    • Solution: The best defense is prevention by controlling reaction temperature and addition rates. If the impurities are already present, column chromatography may be more effective than recrystallization. Due to the polar nature of the product, Reverse-Phase (C18) HPLC or silica gel chromatography with a polar mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid) might be necessary.

  • Co-precipitation with Impurities: The colored impurities may be trapped within the crystal lattice of your product during precipitation.

    • Solution: Try dissolving the crude product in a minimal amount of dilute acid (like 1M HCl), treating the solution with activated carbon to adsorb the colored impurities, filtering through celite, and then re-precipitating the product by carefully adjusting the pH with a base (like NaOH or NH₄OH).

ObservationPotential CauseRecommended Action
Pink, red, or brown solidOxidation of the aminophenyl groupDissolve in dilute acid, treat with activated carbon, filter, and re-precipitate at the isoelectric point.
Oily or sticky precipitateIncomplete hydrolysis (presence of nitrile) or other organic impuritiesEnsure hydrolysis step is complete. Purify via column chromatography or attempt recrystallization from a different solvent system (e.g., Water/Ethanol).
TLC shows baseline streakingPolymeric byproductsPrevent by optimizing reaction conditions (low temp, inert atm). For purification, chromatography is likely required.
Product remains soluble after pH adjustmentIncorrect pH for isoelectric pointSystematically adjust pH in small increments (e.g., 0.2 units) around the expected pI to find the point of minimum solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-(4-aminophenyl)-2-hydroxyacetic acid?

A1: The most commonly cited and analogous method for substituted mandelic acids is the cyanohydrin route.[4] This involves two main steps:

  • Cyanohydrin Formation: Reaction of 4-aminobenzaldehyde with an alkali cyanide (e.g., NaCN) in the presence of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which then reacts with the cyanide.[2]

  • Hydrolysis: The resulting 2-(4-aminophenyl)-2-hydroxyacetonitrile (4-aminomandelonitrile) is hydrolyzed, typically under strong acidic conditions (e.g., refluxing concentrated HCl), to yield the final carboxylic acid product.[3]

Q2: Are there any major safety concerns with this synthesis?

A2: Yes, absolutely. The use of sodium or potassium cyanide is extremely hazardous.

  • Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are highly toxic and can be fatal.

  • HCN Gas Release: Never mix cyanide salts with acid directly. Acidification of cyanide generates lethal HCN gas. All steps involving cyanide must be performed in a certified, high-flow chemical fume hood.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols. A common quenching procedure involves treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate ion.

Q3: How critical are the reaction temperature and time?

A3: They are both critical parameters.

  • Temperature: The initial cyanohydrin formation is often exothermic. The temperature should be kept low (0-10 °C) to minimize the formation of polymeric byproducts from the unstable 4-aminobenzaldehyde and to control the reaction rate.[5]

  • Time: The hydrolysis step often requires prolonged heating (several hours of reflux) to ensure the complete conversion of the nitrile to the carboxylic acid. The reaction should be monitored (e.g., by TLC, watching for the disappearance of the nitrile intermediate) to determine the optimal time and avoid potential degradation from excessive heating.

Q4: My final product characterization (NMR/Mass Spec) is ambiguous. What could be interfering?

A4: If your yield is reasonable but characterization is problematic, consider the following:

  • Residual Ammonium Salts: If you used acid hydrolysis (e.g., HCl) and neutralized with a base like ammonium hydroxide, you may have significant amounts of ammonium chloride (NH₄Cl) co-precipitating with your product. This is common for amino acids. Wash the final product thoroughly with cold deionized water, or even better, with a cold organic solvent like isopropanol in which the inorganic salt is insoluble.

  • Water of Hydration: The product may crystallize with water molecules. This will not significantly affect NMR chemical shifts but will alter elemental analysis results. Thermogravimetric Analysis (TGA) or Karl Fischer titration can determine the water content.

  • Zwitterionic Form: In neutral solution or in the solid state, the molecule exists as a zwitterion. In NMR, this can sometimes lead to peak broadening, especially for the protons near the charged centers. Acquiring the NMR spectrum in an acidic (D₂O + DCl) or basic (D₂O + NaOD) solvent can provide a cleaner spectrum by forcing the molecule into a single cationic or anionic form.

References

  • Nurkenov, O.A., et al. (2013). Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. Russian Journal of General Chemistry, 83, 1654–1659. Available at: [Link]

  • Campaigne, E., Budde, W. M., & Schaefer, G. F. (1951). p-AMINOBENZALDEHYDE. Organic Syntheses, 31, 6. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18003691, 2-(4-Aminophenyl)-2-hydroxyacetic acid. Available at: [Link]

  • YouTube. [ChemPlayer Reupload]Synthesis of mandelic acid from benzaldehyde. Available at: [Link]

  • Wikipedia. Mandelic acid. Available at: [Link]

  • Google Patents. KR950005766B1 - Preparation of 4-hydroxymandelic acid.
  • Semantic Scholar. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Available at: [Link]

  • Gopula, V. B. (2013). MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDES AND PRIMARY AMINES. Journal of Advanced Scientific Research, 4(3), 38-41. Available at: [Link]

  • National Institutes of Health. Methods for Hydroxamic Acid Synthesis. Available at: [Link]

  • De la Mare, P. B. D., & Singh, B. (1988). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1, 59-61. Available at: [Link]

  • Buck, J. S. (1930). MANDELIC ACID. Organic Syntheses, 10, 64. Available at: [Link]

  • PubMed. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Available at: [Link]

  • Google Patents. US10544081B2 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds.
  • ResearchGate. Synthesis of glyoxalic acid from glyoxal. Available at: [Link]

  • Adams, R., & Levine, I. (1923). MANDELIC ACID. Organic Syntheses, 3, 61. Available at: [Link]

  • ResearchGate. Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Available at: [Link]

  • Schiffers, I., & Bolm, C. (2002). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses, 79, 1. Available at: [Link]

  • Google Patents. CN1031638C - Process for synthesizing hydroxyacetic acid.
  • European Patent Office. EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Available at: [Link]

  • ResearchGate. (PDF) Hydroxy Acids: Production and Applications. Available at: [Link]

Sources

Optimizing reaction conditions for aminophenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminophenylacetic acid derivatives (e.g., 4-aminophenylacetic acid, Diclofenac intermediates) are critical scaffolds in medicinal chemistry.[1] Their synthesis, however, is often plagued by three recurring issues: polymerization during sulfur-based oxidations , incomplete hydrolysis of nitrile precursors , and yield loss during zwitterionic isolation .

This guide moves beyond standard textbook protocols to address the process chemistry challenges that cause batch failures.

Module 1: The Willgerodt-Kindler Reaction (Sulfur/Amine Oxidation)

Context: Used when converting acetophenones to phenylacetic acids. Primary Challenge: Formation of intractable "tars" and low thioamide yield.

Troubleshooting Guide: Protocol WK-Opt

Q: My reaction mixture turns into a black, viscous tar before the starting material is consumed. Why? A: This is a thermal runaway caused by the exothermic polymerization of elemental sulfur with the amine.

  • The Fix: Do not mix all reagents at room temperature and heat rapidly.

    • Pre-complexation: Dissolve the acetophenone in the amine (morpholine) first.

    • Staged Sulfur Addition: Add elemental sulfur in 3-4 portions at 60°C.

    • Temperature Ramp: Only ramp to reflux (130°C+) after the sulfur is fully dissolved and the initial exotherm subsides.

Q: The hydrolysis of the thiomorpholide intermediate is taking 48+ hours. How can I accelerate this? A: Standard acid hydrolysis is slow due to the poor solubility of the thioamide.

  • The Fix: Switch to Phase Transfer Catalysis (PTC) . Use 50% NaOH with a quaternary ammonium salt (e.g., TEBA) at 100°C. This often reduces reaction time to <8 hours [1].

Visual Workflow: Willgerodt-Kindler Optimization

Willgerodt Start Acetophenone + Morpholine Sulfur Elemental S8 (Add at 60°C) Start->Sulfur Stir Inter Thioamide Intermediate Sulfur->Inter Reflux (130°C) Risk RISK: Tar/Polymer (If T > 140°C too fast) Sulfur->Risk Uncontrolled Exotherm Hydrolysis Hydrolysis (NaOH + TEBA) Inter->Hydrolysis PTC Conditions Product Arylacetic Acid Hydrolysis->Product Yield >80%

Figure 1: Optimized workflow preventing thermal runaway and accelerating hydrolysis via Phase Transfer Catalysis.

Module 2: Hydrolysis of Nitriles (The "Amide Trap")

Context: Converting 4-nitrobenzyl cyanide or 4-aminobenzyl cyanide to the acid. Primary Challenge: The reaction stalls at the amide stage or undergoes decarboxylation.

Troubleshooting Guide: Protocol HYD-CN

Q: HPLC shows 40% conversion to the amide, but the acid isn't forming. Extending time degrades the product. A: You are in the "Amide Trap." The amide is significantly less soluble than the nitrile in dilute acid, causing it to precipitate out of the reaction zone.

  • The Fix (Cascade Hydrolysis):

    • Step 1 (Solubilization): Use Glacial Acetic Acid : H2SO4 : Water (2:1:1). The acetic acid keeps the amide intermediate in solution [2].

    • Step 2 (Thermal Drive): Reflux at 100-110°C. Do not exceed 115°C, or you risk decarboxylation to the toluene derivative.

Q: My product is colored (red/brown) after isolation. A: This is oxidative degradation of the aniline moiety.

  • The Fix: Add 0.5 eq of Tin(II) Chloride (SnCl2) or perform the hydrolysis under a nitrogen sparge. If the starting material is the nitro compound, the reduction to amine should happen after hydrolysis to avoid handling the sensitive aminonitrile.

Module 3: Pd-Catalyzed Alpha-Arylation (Modern Synthesis)

Context: Direct coupling of aryl halides with esters/acids.[2] Primary Challenge: Mono- vs. Di-arylation selectivity.

Catalyst & Ligand Selection Matrix

Use this table to select conditions based on your aryl halide partner.

Aryl Halide (Ar-X)Preferred CatalystLigandBaseSolventRef
Aryl Bromide Pd(OAc)2P(t-Bu)3 or Q-PhosLiHMDSToluene/THF[3]
Aryl Chloride Pd2(dba)3NiXantphosNaOtBuDioxane[4]
Electron-Poor Ar-X Pd(OAc)2BINAPK3PO4DME[3]

Technical Note: For aminophenylacetic acids, protect the amine (e.g., as a Boc-carbamate) before coupling to prevent Pd-coordination poisoning.

Module 4: Isolation of Zwitterions (The "Yield Killer")

Context: 4-Aminophenylacetic acid is amphoteric (contains basic -NH2 and acidic -COOH). Primary Challenge: Product remains water-soluble during workup.

Troubleshooting Guide: Protocol ISO-pI

Q: I acidified to pH 1, but no precipitate formed. I extracted with Ethyl Acetate, but the organic layer is empty. A: At pH 1, the amine is protonated (-NH3+), making the molecule a cationic salt (highly water-soluble). At pH 12, it is an anionic salt (-COO-). You cannot extract zwitterions effectively; you must precipitate them at their Isoelectric Point (pI) .

Q: How do I calculate the exact precipitation pH? A: Use the pKa values of the functional groups.



  • For 4-aminophenylacetic acid:

  • Target pH:

    
    .
    
  • Protocol:

    • Cool the hydrolysate to 5°C.

    • Neutralize slowly with 5N NaOH/HCl.

    • Stop exactly at pH 4.6.

    • Stir for 1 hour to allow crystal growth (Ostwald ripening).

Visual Logic: Zwitterion Solubility

Zwitterion Acidic pH < 4.0 Cationic Form (NH3+) Soluble in Water Isoelectric pH 4.6 (pI) Neutral Zwitterion MINIMUM SOLUBILITY Acidic->Isoelectric Add NaOH Basic pH > 5.5 Anionic Form (COO-) Soluble in Water Basic->Isoelectric Add HCl Precip Precipitation Success Isoelectric->Precip Cool to 5°C

Figure 2: Solubility profile of aminophenylacetic acid. Deviation from pH 4.6 results in yield loss.

References

  • Carlson, R., et al. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction.[3] Acta Chemica Scandinavica B, 40, 534–544. Link

  • Organic Syntheses. (1928). p-Aminophenylacetic Acid.[4][5] Org.[4][5][6][7][8][9][10][11][12] Synth. 8, 4; Coll. Vol. 1, 52. Link

  • Culkin, D. A., & Hartwig, J. F. (2003).[9][13] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[2][9][13] Accounts of Chemical Research, 36(4), 234–245.[9][13] Link

  • Sha, S. C., et al. (2015).[14] Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives. Organic Letters, 17(3), 410–413. Link

  • Biotage. (2023). Isoelectric Point Separations of Peptides and Proteins.[4][15]Link

Sources

Technical Support Guide: Purification Challenges of Chiral 2-(4-Aminophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(4-Aminophenyl)-2-hydroxyacetic acid. This molecule, a derivative of mandelic acid, is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities or toxicities.[1] However, its purification presents unique challenges due to its structural features: a stereocenter at the α-carbon, and both an acidic carboxylic acid group and a basic aminophenyl group, making it an amphoteric compound.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common purification and analysis problems, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that users frequently encounter when first approaching the purification of this compound.

Q1: What are the primary challenges in purifying chiral 2-(4-Aminophenyl)-2-hydroxyacetic acid?

The primary challenges stem from three core features of the molecule:

  • Chirality: The presence of a single stereocenter means it exists as a pair of enantiomers, which have identical physical properties (solubility, melting point, etc.) in an achiral environment, making them impossible to separate by standard techniques like simple recrystallization or achiral chromatography.[2]

  • Amphoteric Nature: The molecule possesses both a carboxylic acid (pKa ≈ 3-4) and an aromatic amine (pKa ≈ 4-5). This means its charge and solubility are highly dependent on pH. This property can be exploited for purification but also complicates solvent selection and can lead to issues like zwitterion formation.

  • Potential for Impurities: Synthesis can result in achiral impurities such as starting materials or by-products, as well as chiral impurities like the undesired enantiomer.[3] The aminophenyl group is also susceptible to oxidation, which can lead to colored impurities.

Q2: What are the main strategies for separating the enantiomers (chiral resolution)?

There are two primary industrial and laboratory-scale strategies for resolving the enantiomers of 2-(4-Aminophenyl)-2-hydroxyacetic acid:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral resolving agent.[2] Since the target molecule is amphoteric, you can use either a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to react with the carboxylic acid, or a chiral acid (e.g., (+)-tartaric acid) to react with the amine. This creates a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.[4]

  • Chiral Chromatography: This is a powerful technique for both analytical-scale assessment of enantiomeric purity and preparative-scale separation.[5] The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation.[6] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.

Q3: How can I remove achiral impurities before attempting chiral resolution?

It is highly recommended to remove achiral impurities first, as they can interfere with crystallization or co-elute during chromatography, compromising the purity of the final product.[7][8]

  • Acid-Base Extraction: You can exploit the amphoteric nature of the compound. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The amine group will be protonated, moving the compound to the aqueous layer while non-basic organic impurities remain in the organic layer. Then, adjust the pH of the aqueous layer to the isoelectric point to precipitate the purified racemic compound. A similar process can be done with a dilute base to deprotonate the carboxylic acid.

  • Standard Recrystallization: A simple recrystallization of the racemic material can be effective. The choice of solvent is critical. Due to the compound's polarity, solvents like water, ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.[9][10]

Q4: How do I determine the enantiomeric purity of my sample?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[11] An analytical chiral column is used to separate the two enantiomers. By integrating the area of the two peaks, you can calculate the enantiomeric excess (e.e.), which is a measure of the purity.

Formula for Enantiomeric Excess (% e.e.): % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Where Area_R and Area_S are the peak areas of the R- and S-enantiomers, respectively.

Section 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This method is powerful but often requires empirical optimization.

Q1: I'm not getting any crystals to form after adding the resolving agent. What should I do?

This is a common issue related to supersaturation and nucleation.

  • Causality: Crystal formation requires the solution to be supersaturated, meaning the concentration of the less soluble diastereomeric salt is above its equilibrium solubility. Nucleation, the initial formation of a crystal seed, is often the kinetic barrier.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent level. This creates microscopic imperfections on the glass that can act as nucleation sites.[12]

    • Add a Seed Crystal: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal to the solution. This provides a template for further crystal growth.[12]

    • Change the Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. If a single solvent isn't working, try a binary solvent system (e.g., ethanol/water, methanol/acetonitrile).[13] The goal is to find a system where one diastereomer is significantly less soluble than the other.

    • Cool Slowly: Rapid cooling can lead to the formation of an oil or amorphous solid. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[12]

Q2: My crystallization yielded a low enantiomeric excess (e.e.). How can I improve it?

A low e.e. indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, or that the more soluble salt is co-precipitating.

  • Causality: The success of this method hinges on a large difference in solubility between the two diastereomers.

  • Solutions:

    • Solvent Screening: This is the most critical parameter. Systematically screen a range of solvents with different polarities. Sometimes, a subtle change, like switching from ethanol to isopropanol, can dramatically improve selectivity.[13]

    • Recrystallize: Perform one or more subsequent recrystallizations of the obtained solid. Each step will further enrich the less soluble diastereomer, increasing the e.e.

    • Change the Resolving Agent: Not all resolving agents are created equal. The shape and functionality of the agent create the difference in the crystal lattice energy. Screen a variety of commercially available chiral acids and bases.[8]

    • Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher e.e. in the precipitated salt, although the yield will be lower.[8]

Q3: I've separated the diastereomeric salt, but how do I recover the pure enantiomer?

This step involves breaking the salt bond and separating your chiral compound from the resolving agent.

  • Causality: The salt is held together by an ionic bond between the acidic and basic components. This bond must be broken by treatment with a stronger acid or base.

  • Protocol (assuming you used a chiral base to resolve your acid):

    • Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and water.

    • Add a strong acid, such as 1M HCl, and stir. This will protonate the chiral base resolving agent, forming its hydrochloride salt, which is water-soluble.

    • Your desired 2-(4-aminophenyl)-2-hydroxyacetic acid enantiomer will now be in its neutral form and prefer the organic layer.

    • Separate the organic layer, wash it with brine, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to yield your purified enantiomer.[4] The process is reversed if you used a chiral acid as the resolving agent (i.e., you would add a base like NaOH to liberate the enantiomer).

Q4: My final product is yellow or brown. What is the cause and how can I fix it?

  • Causality: The aminophenyl group is susceptible to air oxidation, which forms highly colored impurities. This can be exacerbated by heat and prolonged exposure to air during purification.

  • Solutions:

    • Minimize Heat and Time: Avoid unnecessarily long heating times during recrystallization.

    • Inert Atmosphere: For very sensitive applications, perform purification steps under an inert atmosphere of nitrogen or argon.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the solution while hot to remove the charcoal before allowing it to cool.[10]

Section 3: Troubleshooting Guide: Chiral HPLC/SFC Purification

Chromatographic methods offer high resolution but require careful method development.

Q1: I see no separation between the enantiomers. What column and mobile phase should I start with?

  • Causality: Enantiomeric separation on a chiral stationary phase (CSP) is based on the differential formation of transient, diastereomeric complexes between the enantiomers and the CSP. If the interactions are not favorable, no separation will occur.[5]

  • Solutions:

    • Column Selection: Polysaccharide-based CSPs are extremely versatile and a great starting point. Columns like Chiralpak® IA, IB, or IC (amylose-based) or Chiralcel® OD or OJ (cellulose-based) are highly recommended for screening.[5][14]

    • Mobile Phase Mode: Screen different mobile phase modes, as they promote different interactions:

      • Normal Phase (NP): Heptane/Hexane with an alcohol modifier (e.g., isopropanol or ethanol). Often gives the best selectivity.

      • Polar Organic (PO): Acetonitrile or Methanol as the primary solvent. Good for polar compounds.

      • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol with buffers. Necessary if your compound is only soluble in aqueous media.[15]

    • Additives are Crucial: For this amphoteric molecule, additives are essential to suppress ionization and reduce peak tailing.

      • In Normal/Polar Organic modes, add a small amount of an acidic additive (e.g., 0.1% Trifluoroacetic Acid, TFA) and a basic additive (e.g., 0.1% Diethylamine, DEA). Test each one separately and then in combination to see the effect on retention and selectivity.[16]

      • In Reversed Phase, use buffers (e.g., ammonium acetate, ammonium formate) to control pH.

Q2: The resolution between my enantiomeric peaks is poor (Rs < 1.5). How can I improve it?

  • Causality: Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k). To improve resolution, you must improve one or more of these factors.

  • Solutions:

    • Decrease Modifier Strength (NP/PO): In normal or polar organic phase, reduce the percentage of the alcohol modifier (e.g., go from 20% isopropanol to 10%). This will increase the retention time (k) and often improves selectivity (α).[16]

    • Change the Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity.[17]

    • Lower the Temperature: Running the column at a lower temperature (e.g., 15-25°C) can enhance the stability of the transient diastereomeric complexes, often leading to better selectivity.

    • Decrease Flow Rate: A lower flow rate can increase the column's efficiency (N), leading to sharper peaks and better resolution, at the cost of a longer run time.

    • Try a Different CSP: If optimization on one column fails, the fundamental selectivity may be insufficient. Screen other polysaccharide or cyclodextrin-based columns.[15]

Q3: My peaks are broad or tailing. What are the common causes and solutions?

  • Causality: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, typically with residual silanols on the silica support or due to the analyte being in multiple ionic states.

  • Solutions:

    • Optimize Additives: This is the most common solution. The amine group can interact with acidic silanols, and the carboxylic acid can also cause issues.

      • If you see tailing in NP/PO mode, increase the concentration of your acidic (TFA) or basic (DEA) additive. Sometimes a combination is needed to mask all interactions.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

    • Reduce Sample Load: Overloading the column is a common cause of broad, fronting peaks. Reduce the injection volume or concentration.

    • Column Health: The column may be contaminated or voided. Try flushing the column according to the manufacturer's instructions or replace it if it's old.

Q4: My sample contains achiral impurities that co-elute with my desired enantiomer. What can I do?

  • Causality: The chiral column is optimized for chiral recognition, not necessarily for separating achiral impurities which may have similar polarity to your compound of interest.

  • Solutions:

    • Pre-purification: As mentioned in the FAQs, perform an acid-base extraction or achiral recrystallization before the chiral separation step.

    • Column Coupling: In some SFC or HPLC systems, you can couple an achiral column (like a silica or diol column) in series with the chiral column. The achiral column provides a different selectivity to separate the impurities, while the chiral column resolves the enantiomers. This can create a single, efficient purification step.[7]

    • Modify Mobile Phase: Sometimes, changing the mobile phase modifier (e.g., from isopropanol to ethanol) can shift the retention time of the achiral impurity relative to the enantiomers, resolving the co-elution.

Section 4: Key Experimental Protocols

Protocol 1: General Screening for Diastereomeric Salt Resolution

  • Objective: To efficiently identify a promising resolving agent and solvent system for chiral resolution via crystallization.

  • Methodology:

    • Preparation: In a series of small test tubes or vials, dissolve 100 mg (1 equivalent) of racemic 2-(4-aminophenyl)-2-hydroxyacetic acid in a minimal amount of a test solvent at an elevated temperature.

    • Agent Addition: To each vial, add a solution of 0.5 equivalents of a different chiral resolving agent (see Table 1) dissolved in a small amount of the same solvent.

    • Crystallization: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

    • Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

    • Liberation & e.e. Check: Liberate the free acid from a small sample of the crystals (as described in Section 2, Q3) and analyze the enantiomeric excess (% e.e.) by chiral HPLC.

    • Evaluation: A successful "hit" is a system that produces a crystalline salt with significant enantiomeric enrichment. This system can then be optimized on a larger scale.

Protocol 2: Analytical Method Development for Chiral HPLC

  • Objective: To develop a robust analytical method for determining the enantiomeric purity of 2-(4-aminophenyl)-2-hydroxyacetic acid.

  • Methodology:

    • Column & System Prep: Install a polysaccharide-based chiral column (e.g., Chiralpak IA-3, 3 µm, 4.6 x 150 mm). Flush the system with the initial mobile phase.

    • Initial Screening Conditions: (See Table 2 for a summary)

      • Mode: Normal Phase

      • Mobile Phase: 80:20 Hexane:Isopropanol + 0.1% TFA + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 230 nm or 254 nm.

    • Injection: Inject a 1 mg/mL solution of the racemic standard.

    • Evaluation & Optimization:

      • No Separation? Switch the alcohol modifier to ethanol. If still no separation, screen a different column (e.g., Chiralcel OD-3).

      • Poor Resolution? Decrease the percentage of alcohol modifier in 5% increments (e.g., to 90:10 Hexane:IPA).

      • Peak Tailing? Adjust the TFA/DEA concentration.

    • Validation: Once baseline resolution (Rs > 1.5) is achieved, validate the method for linearity, precision, and accuracy according to ICH guidelines.[11]

Section 5: Visual Workflows and Data

Diagram 1: Overall Strategy for Chiral Purification

G cluster_0 Initial Purification cluster_1 Chiral Resolution cluster_2 Final Product Crude Crude Racemic Mixture Purify Achiral Purification (Recrystallization or Acid/Base Extraction) Crude->Purify Racemate Purified Racemate (>99% chemical purity) Purify->Racemate Method Choose Method Racemate->Method Cryst Diastereomeric Salt Crystallization Method->Cryst Classical Chrom Preparative Chiral HPLC / SFC Method->Chrom Instrumental Analysis Purity Analysis (Chiral HPLC) Cryst->Analysis Chrom->Analysis Final Pure Enantiomer (>99% e.e.) Analysis->Final

Caption: Workflow for obtaining a pure enantiomer.

Diagram 2: Troubleshooting Poor Chiral HPLC Resolution (Rs < 1.5)

G Start Poor Resolution (Rs < 1.5) Step1 Decrease % Modifier (e.g., 20% IPA -> 10% IPA) Start->Step1 Step2 Change Modifier Type (e.g., IPA -> EtOH) Step1->Step2 no / minor improvement End Resolution Improved (Rs > 1.5) Step1->End success Step3 Lower Column Temperature (e.g., 25°C -> 15°C) Step2->Step3 no / minor improvement Step2->End success Step4 Try Different CSP Column Family (e.g., Amylose -> Cellulose) Step3->Step4 no / minor improvement Step3->End success Step4->End success

Caption: Decision tree for optimizing HPLC separation.

Table 1: Common Chiral Resolving Agents

Resolving Agent TypeExamplesTarget Functional Group on Analyte
Chiral Bases (R/S)-α-Methylbenzylamine, Brucine, EphedrineCarboxylic Acid (-COOH)
Chiral Acids (L/D)-Tartaric Acid, (L/D)-Dibenzoyltartaric Acid, (R/S)-Mandelic Acid, (1R/S)-(-)-Camphor-10-sulfonic acidAmine (-NH₂)

Table 2: Recommended Starting Conditions for Chiral HPLC Screening

ParameterCondition 1: Normal PhaseCondition 2: Polar Organic
Column Chiralpak® IA or Chiralcel® OD (or equivalent)Chiralpak® IA or Chiralcel® OD (or equivalent)
Mobile Phase A n-Hexane or HeptaneAcetonitrile
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol or Ethanol
Composition 80:20 (A:B)100% B, or 99:1 (A:B) if needed
Additives 0.1% TFA and/or 0.1% DEA0.1% TFA and/or 0.1% DEA
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25°C25°C

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (2018). Journal of Separation Science. Retrieved February 15, 2026, from [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Enantioselective C–H Olefination via Kinetic Resolution. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. Retrieved February 15, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved February 15, 2026, from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • phenylacetic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
  • Recrystallization. (2020). YouTube. Retrieved February 15, 2026, from [Link]

  • Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 15, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • How to separate amino acid enantiomers? (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). RUN. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this important synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

PART 1: CORE DIRECTIVE - A DYNAMIC APPROACH TO TECHNICAL GUIDANCE

This guide is structured to provide a layered and intuitive user experience. We begin with a foundational overview of the synthesis, followed by a high-level FAQ section for quick answers to common questions. The core of this document is a detailed troubleshooting guide, organized by observable experimental issues, which then delves into the specific byproducts, their mechanisms of formation, and strategies for prevention and remediation. This is supplemented with detailed experimental protocols, data summaries, and visual aids to provide a comprehensive and practical resource.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - THE THREE PILLARS OF TRUST

As your scientific partner, we are committed to the highest standards of technical accuracy and practical, field-proven advice. This guide is built on three core pillars:

  • Expertise & Experience: We go beyond simple procedural steps to explain the underlying chemical principles. Understanding the "why" behind each step is critical for effective troubleshooting and process optimization.

  • Trustworthiness: Every protocol and troubleshooting step is designed as a self-validating system. By understanding the expected outcomes and potential pitfalls, you can confidently assess the progress and quality of your synthesis.

  • Authoritative Grounding & Comprehensive References: All key mechanistic claims and protocols are supported by citations to authoritative scientific literature. A complete list of references is provided for further exploration and verification.

Understanding the Core Synthesis: The Cyanohydrin Pathway

The most common and direct route to 2-(4-Aminophenyl)-2-hydroxyacetic acid involves a two-step process starting from 4-aminobenzaldehyde:

  • Cyanohydrin Formation: 4-aminobenzaldehyde is reacted with a cyanide source, typically sodium cyanide or potassium cyanide, in the presence of a weak acid to form the intermediate 2-(4-aminophenyl)-2-hydroxyacetonitrile. This is a nucleophilic addition to the carbonyl group.[1][2]

  • Hydrolysis: The resulting cyanohydrin is then hydrolyzed, usually under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding the final product.[3][4]

While this pathway is conceptually straightforward, the presence of the nucleophilic amino group on the aromatic ring introduces a number of potential side reactions and byproduct formation that can significantly impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and reagents for this synthesis?

A1: The primary starting material is 4-aminobenzaldehyde. Key reagents include a cyanide source (e.g., NaCN, KCN), a weak acid for in-situ HCN generation (e.g., acetic acid), and a strong acid (e.g., HCl) or base (e.g., NaOH) for the final hydrolysis step.

Q2: Why is the amino group a source of complications in this synthesis?

A2: The amino group is a potent nucleophile and can react with the starting aldehyde, leading to the formation of imines and subsequent polymerization.[5][6] It can also be susceptible to oxidation, leading to colored impurities.

Q3: What are the key reaction parameters to control?

A3: Careful control of temperature, pH, and reagent addition rates are critical. For instance, maintaining a slightly acidic to neutral pH during cyanohydrin formation can minimize side reactions involving the amino group.[1] Slow addition of reagents can also help to control exothermic reactions and prevent localized high concentrations that can lead to byproduct formation.

Q4: What are the typical yields and purity I can expect?

A4: With careful optimization, yields can be moderate to good. However, without proper control of side reactions, both yield and purity can be significantly compromised. Purity is often assessed by techniques such as HPLC, which can separate the desired product from common byproducts.[7][8][9]

Troubleshooting Guide: From Observation to Solution

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid.

Issue 1: Low Yield of the Desired Product

Observed Symptoms:

  • Significantly less than the theoretical amount of product is isolated.

  • A large amount of insoluble, intractable material is formed.

Probable Cause: Polymerization of 4-Aminobenzaldehyde

The primary culprit for low yields is often the self-condensation and polymerization of the starting material, 4-aminobenzaldehyde.[5][6][10] The amino group of one molecule can react with the aldehyde group of another to form an imine, which can then polymerize to form poly(azomethine)s. This is particularly problematic at elevated temperatures and under certain pH conditions.

Mechanism of Formation:

4-Aminobenzaldehyde_1 4-Aminobenzaldehyde Imine Imine Intermediate 4-Aminobenzaldehyde_1->Imine Reaction with another molecule 4-Aminobenzaldehyde_2 4-Aminobenzaldehyde 4-Aminobenzaldehyde_2->Imine Polymer Poly(azomethine) Imine->Polymer Polymerization

Caption: Self-condensation of 4-aminobenzaldehyde.

Prevention:

  • Temperature Control: Maintain a low reaction temperature, especially during the initial mixing of reagents.

  • Slow Reagent Addition: Add the cyanide source slowly to the solution of 4-aminobenzaldehyde to avoid localized heating and high concentrations.

  • pH Control: Keep the reaction mixture at a slightly acidic to neutral pH during the cyanohydrin formation step. This protonates a portion of the amino groups, reducing their nucleophilicity and thus their tendency to react with the aldehyde.

Remediation:

Once significant polymerization has occurred, it is very difficult to reverse. The focus should be on prevention. If a large amount of insoluble polymer is formed, it should be filtered off before proceeding with the work-up and purification of the soluble components.

Issue 2: Discoloration of the Reaction Mixture and Final Product (Yellow to Brown)

Observed Symptoms:

  • The reaction mixture develops a dark color.

  • The isolated product is off-white, yellow, or brown.

Probable Cause: Oxidation of the Amino Group

The 4-amino group is susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to the formation of colored impurities, such as quinone-like structures.

Prevention:

  • Inert Atmosphere: Whenever possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Overheating: Maintain careful temperature control throughout the reaction and work-up.

Remediation:

  • Recrystallization: Recrystallization from a suitable solvent can often remove colored impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can effectively decolorize the solution.

Issue 3: Unexpected Peaks in NMR or LC-MS Analysis

Observed Symptoms:

  • NMR spectra show unexpected signals, complicating structural elucidation.

  • LC-MS analysis reveals the presence of multiple components with different mass-to-charge ratios.

Probable Cause 1: Incomplete Hydrolysis

If the hydrolysis of the intermediate cyanohydrin is not complete, the final product will be contaminated with the starting cyanohydrin.

Identification:

  • NMR: Look for the characteristic nitrile peak in the 13C NMR spectrum.

  • LC-MS: The cyanohydrin will have a different molecular weight than the final product.

Prevention:

  • Sufficient Reaction Time and Temperature: Ensure that the hydrolysis is carried out for a sufficient amount of time and at an appropriate temperature to drive the reaction to completion.

  • Adequate Acid/Base Concentration: Use a sufficient concentration of acid or base to effectively catalyze the hydrolysis.

Remediation:

  • Re-subject to Hydrolysis: If incomplete hydrolysis is suspected, the crude product can be re-subjected to the hydrolysis conditions.

Probable Cause 2: Formation of Amide Byproduct

Under certain hydrolysis conditions, particularly with limited water, the nitrile can be partially hydrolyzed to an amide, 2-(4-aminophenyl)-2-hydroxyacetamide.

Identification:

  • NMR: The amide will have characteristic signals for the -CONH2 group.

  • LC-MS: The amide will have a different molecular weight than the carboxylic acid.

Prevention:

  • Ensure Excess Water: Use a sufficient excess of water during the hydrolysis step.

Remediation:

  • Forced Hydrolysis: The amide can often be converted to the carboxylic acid by more forcing hydrolysis conditions (e.g., higher temperature, longer reaction time, or stronger acid/base).

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid
  • Cyanohydrin Formation:

    • In a well-ventilated fume hood, dissolve 4-aminobenzaldehyde in a suitable solvent (e.g., a mixture of water and ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10 °C.

    • Simultaneously, slowly add a weak acid (e.g., acetic acid) to maintain a slightly acidic pH.

    • Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Hydrolysis:

    • Carefully add a strong acid (e.g., concentrated HCl) to the reaction mixture.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile.

    • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., water or an alcohol-water mixture).

  • If the solution is colored, add a small amount of activated carbon and stir for a few minutes.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization & Data

Reaction Pathway and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Aminobenzaldehyde 4-Aminobenzaldehyde Cyanohydrin Cyanohydrin 4-Aminobenzaldehyde->Cyanohydrin + NaCN, H+ Polymer Poly(azomethine) 4-Aminobenzaldehyde->Polymer Self-condensation Product 2-(4-Aminophenyl)-2-hydroxyacetic acid Cyanohydrin->Product Hydrolysis Amide Amide Byproduct Cyanohydrin->Amide Partial Hydrolysis Oxidized_Product Oxidized Impurities Product->Oxidized_Product Oxidation

Caption: Synthetic pathway and major byproduct formation.

Table 1: Effect of Reaction Conditions on Yield and Purity
ConditionTemperature (°C)pH (Cyanohydrin Step)AtmosphereTypical Yield (%)Typical Purity (%)Primary Byproducts
Optimal 0-55-6Inert (N2)70-80>98Minimal
High Temp. 505-6Air20-30<70Polymer, Oxidized impurities
High pH 0-5>8Inert (N2)40-5080-90Polymer
Low pH 0-5<4Inert (N2)50-6090-95Potential for side reactions on the amino group

References

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids?. Pharmeur Sci Notes, 2005(1), 39-45. [Link]

  • Organic Syntheses. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • Kozma, D. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068. [Link]

  • Novatcheva, E., et al. (2007). Amino acids: Aspects of impurity profiling by means of CE. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 15-24. [Link]

  • Nurkenov, O. A., et al. (2013). Synthesis, structure and chemical transformations of 4-aminobenzaldehyde. Russian Journal of General Chemistry, 83(10), 1864-1868. [Link]

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids?. ResearchGate. [Link]

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). PubMed. [Link]

  • Chemistry LibreTexts. (2024, January 12). Reactions of Aniline. [Link]

  • Ataman Kimya. MANDELIC ACID. [Link]

  • Wikipedia. (2023). Mandelic acid. [Link]

  • Li, F., et al. (2013). Self-Assembling Polycondensation of 4-Aminobenzaldehyde. Preparation of Star-Like Aggregates of Cone-Shaped Poly(azomethine) Crystals. Macromolecules, 46(15), 5898-5904. [Link]

  • Kim, D., et al. (2020). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. [Link]

  • Zhang, J., et al. (2020). Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. Polymer Chemistry, 11(34), 5436-5442. [Link]

  • Google Patents. Optically active amino acid-mandelic acid complexes.
  • Pearson+. How would you synthesize the cyanohydrin shown?. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

Sources

Technical Support Center: 2-(4-Aminophenyl)-2-hydroxyacetic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Advisory: 2-(4-Aminophenyl)-2-hydroxyacetic acid (CAS: 2922-40-9 / 71630-32-5) presents a unique "dual-threat" stability profile due to its bifunctional nature. It contains an aniline moiety (susceptible to oxidative polymerization) and an


-hydroxy acid group  (susceptible to oxidative decarboxylation).

Successful handling requires strict adherence to pH control, light exclusion, and oxygen removal. Failure to control these variables results in rapid browning (oxidation) and precipitation (zwitterionic aggregation).

PropertyValue / Characteristic
Chemical Name 2-(4-Aminophenyl)-2-hydroxyacetic acid (4-Amino-DL-mandelic acid)
Molecular Formula C

H

NO

Solubility Profile pH-dependent (Amphoteric/Zwitterionic)
Primary Degradation Oxidative Decarboxylation

4-Aminobenzaldehyde
Visual Indicator Solution turns yellow

brown

black precipitate

Troubleshooting Guide (Q&A)

Issue 1: Rapid Discoloration

Q: "I prepared a 10 mM stock solution in water, and it turned yellow/brown within 2 hours. Is the compound still usable?"

A: Likely degraded. Discard and re-prepare. The color change indicates the formation of oxidation byproducts.

  • The Mechanism: The benzylic

    
    -hydroxy group undergoes oxidative decarboxylation , converting the mandelic acid derivative into 4-aminobenzaldehyde . This aldehyde is highly reactive and undergoes Schiff base condensation with the remaining amine groups, leading to yellow/brown oligomers (similar to polyaniline formation).
    
  • The Fix:

    • Degas Solvents: You must use deoxygenated water (sparged with N

      
       or Ar for 20 mins) for all preparations.
      
    • Chelation: Trace metals (Fe, Cu) catalyze this oxidation. Add 0.1 mM EDTA to your buffer if compatible with downstream assays.

    • Light Protection: This reaction is photo-catalyzed. Wrap all vials in aluminum foil immediately.

Issue 2: Precipitation / Solubility Failure

Q: "The powder dissolves in 1N HCl, but when I dilute it into PBS (pH 7.4), a white precipitate forms immediately."

A: You have hit the Isoelectric Point (pI) trap.

  • The Science: 4-Aminomandelic acid is a zwitterion.

    • pH < 3.5: Cationic (Amine protonated:

      
      ). Soluble.
      
    • pH > 5.0: Anionic (Carboxylate deprotonated:

      
      ). Soluble.
      
    • pH ~ 4.0 - 4.8 (pI): Net neutral charge. The attractive forces between molecules maximize, leading to aggregation and precipitation.

  • The Fix: Avoid the pI window.

    • Dissolve initially in dilute acid (e.g., 10-20 mM HCl).

    • When diluting into PBS, ensure the final pH is clearly above 6.0 or below 3.0. If working at pH 7.4, ensure the final concentration is below the solubility limit (approx. 0.5 mg/mL in cold neutral buffer) or use a co-solvent like DMSO (up to 5%).

Issue 3: Long-Term Storage

Q: "Can I store the stock solution at +4°C for a week?"

A: No. Aqueous solutions are unstable.

  • Data: Hydrolytic and oxidative degradation occurs even at 4°C.

  • Protocol:

    • Solid State: Store powder at -20°C, desiccated, and protected from light.

    • Solution: Prepare fresh. If storage is unavoidable, freeze aliquots at -80°C under nitrogen. Do not freeze-thaw more than once.

Degradation Mechanism & Pathway

The following diagram illustrates the primary degradation pathway that users must mitigate. The critical failure point is the formation of the aldehyde intermediate, which triggers irreversible polymerization.

DegradationPathway Start 4-Aminomandelic Acid (Colorless Solution) Inter1 Radical Intermediate (Benzylic Oxidation) Start->Inter1 O2 / Light / Metal Ions Aldehyde 4-Aminobenzaldehyde (Unstable Reactive Species) Inter1->Aldehyde -CO2 (Decarboxylation) Polymer Oligomers/Polymers (Brown Precipitate) Aldehyde->Polymer Self-Condensation (Schiff Base Formation)

Figure 1: Oxidative decarboxylation pathway leading to solution discoloration.

Standard Operating Procedure (SOP): Stable Stock Preparation

To ensure reproducibility in biological assays (e.g., enzyme inhibition, antimicrobial screening), follow this protocol strictly.

Materials Required
  • 4-Amino-DL-mandelic acid (Solid)

  • Solvent: DMSO (Anhydrous) OR 0.1 M HCl

  • Argon or Nitrogen gas line

  • Amber glass vials

Protocol Steps
  • Solvent Preparation:

    • If using aqueous acid: Sparge 0.1 M HCl with Nitrogen for 15 minutes before adding the solid.

    • If using DMSO: Use a fresh bottle of anhydrous DMSO (hygroscopic water accelerates degradation).

  • Weighing:

    • Weigh the solid quickly. Avoid leaving the stock bottle open; the solid is hygroscopic and oxidizes upon moisture uptake.

  • Dissolution:

    • Method A (High Concentration): Dissolve in 100% DMSO to 50-100 mM. This stock is stable for 1-2 weeks at -20°C.

    • Method B (Aqueous): Dissolve in 0.1 M HCl to 10 mM. Use immediately.

  • Dilution into Assay Media:

    • Add the stock to the assay buffer last.

    • Mix gently.

    • Critical Check: Measure absorbance at 400-450 nm immediately. If OD increases over 10 mins, the compound is degrading in your buffer system.

Stability Data Summary

ConditionStability EstimateObservation
Solid, -20°C, Desiccated > 2 YearsRemains off-white powder.
Solid, RT, Light Exposed < 1 MonthTurns beige/brown.
Solution (pH 7), RT, Air < 4 HoursRapid browning; loss of titer.
Solution (pH 1), RT, Air ~ 24 HoursRelatively stable due to protonation.
Solution (DMSO), -20°C ~ 2 WeeksBest option for stock storage.

References

  • Cole-Parmer. (2019). Safety Data Sheet: DL-Mandelic Acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Aminophenylacetic acid derivatives. Retrieved from

  • Bjørsvik, H. R., & Minisci, F. (2000).[1] High Selectivity in the Oxidation of Mandelic Acid Derivatives. Organic Process Research & Development. Retrieved from

  • Nagar, V., et al. (2013). Kinetics and mechanism of oxidation of mandelic acid by N-bromoanisamide. International Journal of Scientific and Research Publications. Retrieved from

  • PubChem. (n.d.). 2-(4-Aminophenyl)-2-hydroxyacetic acid | C8H9NO3.[2][3] National Library of Medicine. Retrieved from

Sources

Improving yield of 2-(4-Aminophenyl)-2-hydroxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Support Center: Optimization of 2-(4-Aminophenyl)-2-hydroxyacetic Acid Synthesis

Executive Summary

This guide addresses the persistent yield and purity challenges associated with the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as


-aminomandelic acid).

Low yields in this synthesis are typically caused by two distinct failure modes:

  • Synthetic Pathway Failure: The direct condensation of aniline and glyoxylic acid favors

    
    -alkylation (Schiff base formation) over the desired 
    
    
    
    -alkylation, leading to oligomeric "tars" rather than the target mandelic derivative.
  • Isolation Failure: The product is a zwitterion. Improper pH control during workup results in high solubility losses in the aqueous mother liquor.

This support center prioritizes the Nitro-Reduction Route as the industry standard for high yield (>80%) and provides a specific troubleshooting module for the Isoelectric Point (pI) Isolation technique.[1]

Module 1: Route Selection & Strategy

Q: Why is my reaction turning into a black tar when I react aniline with glyoxylic acid?

A: You are likely experiencing the "Aniline Trap." Aniline is a strong nucleophile at the nitrogen atom. When reacted directly with glyoxylic acid, the kinetic product is the imine (Schiff base) , not the mandelic acid derivative. This imine is unstable and prone to polymerization, forming the dark "tar" you observe.

The Fix: Switch to the Nitro-Reduction Route . Instead of trying to force


-alkylation on a reactive amine, synthesize (or source) 4-nitromandelic acid  and reduce it.[1] The nitro group deactivates the ring, preventing side reactions, and is cleanly converted to the amine in the final step.

Decision Matrix: Synthetic Pathway

RouteSelection Start Starting Material Aniline Aniline + Glyoxylic Acid Start->Aniline Direct Route (Not Recommended) Nitro 4-Nitromandelic Acid Start->Nitro Preferred Route Imine Intermediate: Imine (Schiff Base) Aniline->Imine Kinetic Control Hydrogenation Cat. Hydrogenation (Pd/C, H2) Nitro->Hydrogenation Clean Reduction Tar Outcome: Polymer/Tar (Low Yield) Imine->Tar Polymerization Product Target: p-Aminomandelic Acid (High Yield) Hydrogenation->Product

Figure 1: Comparison of synthetic routes.[1] The direct aniline route is prone to polymerization, while the nitro-reduction route offers a protected, clean pathway.

Module 2: The Nitro-Reduction Protocol (High Yield Method)

Context: This protocol assumes the use of 4-nitromandelic acid (prepared via hydrolysis of 4-nitrobenzaldehyde cyanohydrin) as the precursor.

Q: My hydrogenation reaction stalled before completion. How do I restart it? A: Catalyst poisoning is the most common cause.

  • Cause: Impurities in the 4-nitromandelic acid (specifically sulfur or residual cyanide from the cyanohydrin step) can poison the Palladium (Pd/C) catalyst.[1]

  • Troubleshooting:

    • Filter: Remove the poisoned catalyst.

    • Wash: Treat the substrate solution with activated charcoal to absorb poisons.

    • Reload: Add fresh 5% Pd/C (10 wt% loading relative to substrate) and restart

      
       flow.
      

Q: I see a new impurity forming that looks like phenylacetic acid. What is it? A: You are observing Over-Reduction (Hydrogenolysis) .[1] Benzylic alcohols (like mandelic acid) are susceptible to cleavage under hydrogenation conditions, especially if the reaction runs too long or the environment is too acidic.

  • Mechanism:

    
     (4-aminophenylacetic acid).[1]
    
  • Prevention:

    • Monitor Strictly: Stop the reaction immediately upon theoretical

      
       uptake.
      
    • pH Control: Maintain a neutral pH. Acidic conditions accelerate benzylic hydroxyl removal.

    • Solvent: Use Ethanol/Water (1:1). Avoid glacial acetic acid as a solvent if hydrogenolysis is observed.

Standardized Protocol Data:

ParameterRecommended RangeCritical Note
Catalyst 5% or 10% Pd/CWet paste preferred to minimize ignition risk.[1]
Solvent Ethanol/Water or MethanolHigh solubility required for product.[1]
Pressure 1–3 bar (Atmospheric to low pressure)High pressure promotes over-reduction (defunctionalization).[1]
Temperature 20–30°CDo not heat. Higher temps favor hydrogenolysis of the -OH group.
Stoichiometry 3 mol

per mol substrate
Excess

is unnecessary and risky.[1]

Module 3: Purification & Isolation (The Zwitterion Fix)

Q: My reaction conversion is 99%, but I only recover 30% yield after filtration. Where is my product? A: Your product is likely dissolved in the mother liquor. 2-(4-Aminophenyl)-2-hydroxyacetic acid is an amphoteric molecule (zwitterion). It contains a basic amine (pKa ~9) and an acidic carboxyl (pKa ~3.5).[1]

  • The Trap: If you filter at pH < 3 (cationic form) or pH > 8 (anionic form), the molecule acts as a salt and remains highly soluble in water.[1]

  • The Fix: You must adjust the pH to the Isoelectric Point (pI) , where net charge is zero and water solubility is at its minimum.[2]

Protocol: Isoelectric Precipitation

  • Calculate pI:

    
    .
    
  • Procedure:

    • After removing the catalyst, concentrate the filtrate.

    • Monitor pH with a calibrated meter (paper is not precise enough).[1]

    • Slowly add dilute NaOH or HCl to reach pH 6.2 – 6.5 .

    • Cool: Chill to 0–4°C for 2 hours. The zwitterion will crystallize out.

Solubility Acid pH < 4 (Cationic Form) Soluble pI pH ~ 6.3 (Zwitterion) INSOLUBLE Acid->pI Add Base Base pH > 8 (Anionic Form) Soluble Base->pI Add Acid

Figure 2: Solubility profile of p-aminomandelic acid.[1] Maximum recovery occurs strictly at the isoelectric point (pH ~6.3).

Module 4: Analytical QC & References

Q: How do I distinguish the product from the over-reduced impurity? A: Use H-NMR or HPLC.

  • H-NMR (DMSO-d6):

    • Product: The methine proton (

      
      ) appears as a singlet around 
      
      
      
      4.8–5.0 ppm
      .[1]
    • Impurity: The methylene protons (

      
      ) of the over-reduced byproduct appear as a singlet upfield around 
      
      
      
      3.4–3.6 ppm
      .[1]
  • HPLC: The byproduct (lacking the polar -OH group) is more hydrophobic and will have a longer retention time on a standard C18 column.[1]

References

  • Catalytic Hydrogenation of Mandelic Acid Derivatives: Ronchin, L., & Toniolo, L. (2001).[1] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. Journal of Molecular Catalysis A: Chemical. Citation for: Mechanism of hydrogenolysis (over-reduction) side reactions.[1]

  • Isoelectric Point & Amino Acid Solubility: Master Organic Chemistry. (2023).[2][3] Isoelectric Points of Amino Acids (and How To Calculate Them). Citation for: Theoretical basis of zwitterion solubility and pI calculation.

  • Synthesis of Mandelic Acid Derivatives (General Methods): Corson, B. B., et al. (1941).[1] Mandelic Acid.[4][5][6] Organic Syntheses, Coll.[7] Vol. 1, p.336. Citation for: Foundational chemistry of mandelic acid synthesis and cyanohydrin hydrolysis.[1]

  • Industrial Preparation of Amino-Mandelic Derivatives: AchemBlock. (2026). (R)-2-(4-Aminophenyl)-2-hydroxyacetic Acid Product Data. Citation for: Commercial availability and specifications of the target molecule.[1][8]

Sources

Technical Support Center: Troubleshooting Diastereomeric Crystallization of Aminophenylacetic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereomeric crystallization of aminophenylacetic acid salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chiral resolution technique. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

The Principle of Diastereomeric Resolution

Diastereomeric salt crystallization is a cornerstone technique for separating enantiomers.[1][2] The process hinges on the reaction of a racemic mixture, such as (R/S)-aminophenylacetic acid, with an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid).[1][3][4] This reaction forms a pair of diastereomeric salts, for instance, (R)-aminophenylacetic acid-(+)-tartrate and (S)-aminophenylacetic acid-(+)-tartrate. Unlike the original enantiomers which share identical physical properties, these diastereomeric salts possess distinct physicochemical characteristics, most notably, different solubilities.[1][5][6][7] This solubility difference is the key to their separation; the less soluble diastereomer will selectively crystallize out of solution, while the more soluble one remains in the mother liquor.[1][8] The crystallized salt can then be isolated and treated to remove the resolving agent, yielding the desired pure enantiomer.[1][9]

Troubleshooting Guide & FAQs

Common Crystallization Issues
Q1: I'm not getting any crystals. What are the likely causes and how can I fix this?

Answer:

The complete absence of crystallization typically points to high solubility of the diastereomeric salts in your chosen solvent system.[1] To induce crystallization, you need to achieve a state of supersaturation. Here are several strategies to address this:

  • Solvent Screening: The choice of solvent is paramount.[1] A systematic screening of various solvents with different polarities (e.g., alcohols like methanol and ethanol, ketones like acetone, and esters like ethyl acetate) is often necessary.[10] The goal is to find a solvent or solvent mixture where the desired diastereomeric salt has low solubility, while the other diastereomer remains dissolved.[1]

  • Anti-Solvent Addition: An effective technique is the gradual addition of an "anti-solvent" — a solvent in which the salts are poorly soluble but which is miscible with your primary solvent.[1][10] For instance, water is often used as an anti-solvent with organic solvents like methanol.[1] This reduces the overall solubility of the salts, promoting crystallization.[1][10]

  • Cooling Crystallization: If the solubility of your salts is highly temperature-dependent, controlled cooling of the solution can induce supersaturation and lead to crystallization.[1][11]

  • Evaporative Crystallization: Slowly evaporating the solvent will increase the concentration of the diastereomeric salts, eventually leading to crystallization.[1] This can be performed under a gentle stream of nitrogen or under reduced pressure.

  • Increase Concentration: A straightforward approach is to increase the initial concentration of the racemate and the resolving agent.[1]

Q2: Instead of crystals, an oil or amorphous solid is forming. What is "oiling out" and how can I prevent it?

Answer:

"Oiling out" is the separation of the solute as a liquid phase instead of a crystalline solid.[12] This often occurs due to excessively rapid generation of supersaturation or a crystallization temperature that is too high.[12] An amorphous precipitate can also form under these conditions. To promote the formation of well-defined crystals, consider the following:

  • Control Supersaturation: Slow down the rate of supersaturation. This can be achieved by a slower cooling rate or a slower addition of anti-solvent.[1][12]

  • Solvent System Modification: The solvent may have poor solvating power for the crystal lattice but good solvating power for the individual ions, favoring an amorphous state.[1] Experiment with different solvent mixtures to fine-tune the solvating properties.[1]

  • Temperature Adjustment: If oiling out occurs, try increasing the temperature to redissolve the oil, and then cool the solution very slowly, preferably with seeding.[1] A lower crystallization temperature may be below the melting point of the salt, favoring crystallization over oiling out.[10][12]

  • Seeding: Introducing a small amount of the desired crystalline material (seed crystals) can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.

Issues with Yield and Purity
Q3: My crystal yield is very low. How can I improve it?

Answer:

Low yield is a common problem, often stemming from the desired diastereomeric salt having significant solubility in the mother liquor.[10] Here are some strategies to boost your yield:

  • Optimize Solvent and Temperature: As with the issue of no crystallization, screening for a solvent that minimizes the solubility of the target salt is crucial.[10] Additionally, experimenting with lower final crystallization temperatures can increase the amount of product that crystallizes out.[10]

  • Anti-Solvent Addition: The controlled addition of an anti-solvent can significantly decrease the solubility of the desired salt and improve the yield.[10]

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemate can impact the yield. Experimenting with a slight excess or even sub-stoichiometric amounts of the resolving agent can sometimes be beneficial.[1] However, be aware that an excess of the resolving agent can also act as an impurity.[13]

Q4: The enantiomeric/diastereomeric purity of my crystals is poor due to co-crystallization. What can I do?

Answer:

Co-crystallization, where both the desired and undesired diastereomeric salts precipitate, is a major challenge that compromises the purity of your resolved enantiomer.[1] This typically happens when the solubilities of the two salts are too similar or if they form solid solutions.[1]

  • Solvent Selection: The right solvent can dramatically enhance the solubility difference between the two diastereomers, thereby reducing the likelihood of co-crystallization.[1]

  • Control of Supersaturation: High levels of supersaturation can lead to the rapid nucleation of both diastereomers.[1] Maintaining a low level of supersaturation favors crystal growth over nucleation, which can improve selectivity.[1] This can be achieved through slow cooling, slow addition of an anti-solvent, or controlled evaporation.[1]

  • Kinetic vs. Thermodynamic Control: In some instances, the initially formed crystals may not be the most thermodynamically stable.[1] A kinetically controlled crystallization, where the process is stopped before reaching equilibrium, might yield the desired diastereomer in higher purity.[1] This often involves seeding and carefully controlling the crystallization time.[1][14]

  • Recrystallization: Purifying the obtained salt by recrystallizing it, potentially from a different solvent system, can significantly improve the diastereomeric excess.[10]

  • Phase Diagram Analysis: Constructing a ternary phase diagram of the two diastereomeric salts and the solvent is a powerful tool for understanding the system's behavior.[1] The phase diagram helps to identify the eutectic composition and allows for the design of an optimal crystallization pathway to maximize the yield of the pure diastereomeric salt.[1] If the phase diagram indicates the formation of a solid solution, achieving high purity through simple crystallization is challenging.[1]

Advanced Considerations
Q5: Can the choice of solvent affect which enantiomer crystallizes?

Answer:

Yes, in some cases, the choice of solvent can lead to a phenomenon known as "chirality switching," where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[10][15] This is dependent on the specific interactions between the salts and the solvent molecules, and in some cases, the incorporation of solvent molecules into the crystal lattice can alter the relative stabilities and solubilities of the diastereomeric salts.[15]

Q6: My results are inconsistent between batches. What could be the cause?

Answer:

Inconsistent results can be frustrating and often point to a lack of strict control over the crystallization parameters. Common culprits include:

  • Polymorphism: The diastereomeric salts may exist in different crystalline forms (polymorphs) with different solubilities. Characterizing the solid-state properties of your salts using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can help identify and control for polymorphism.[1]

  • Purity of Starting Materials: Variations in the purity of the racemic aminophenylacetic acid and the chiral resolving agent can significantly impact the crystallization outcome.[1]

  • Lack of Control: Ensure strict control over key parameters such as temperature, agitation rate, and the rate of anti-solvent addition or cooling.[1]

Experimental Protocols

Protocol 1: Solvent Screening for Diastereomeric Crystallization

Objective: To identify a suitable solvent or solvent system that provides a significant solubility difference between the two diastereomeric salts.

Methodology:

  • Preparation of Diastereomeric Salts: Prepare small, equal quantities of both the desired (less soluble) and undesired (more soluble) diastereomeric salts in their pure forms.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, tetrahydrofuran, and mixtures thereof).[10]

  • Solubility Measurement:

    • Add a fixed volume of each solvent to be tested to individual vials containing a known amount of each pure diastereomeric salt.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[10]

    • After equilibration, visually inspect the vials for undissolved solids.

    • For quantitative analysis, filter the saturated solutions and determine the concentration of the dissolved salt using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

  • Analysis: Compare the solubilities of the two diastereomeric salts in each solvent. The ideal solvent will show a large difference in solubility between the two diastereomers.

Protocol 2: Controlled Cooling Crystallization

Objective: To crystallize the less soluble diastereomeric salt from a solution by gradually lowering the temperature.

Methodology:

  • Dissolution: Dissolve the racemic aminophenylacetic acid and the chiral resolving agent in the chosen solvent at an elevated temperature until a clear solution is obtained. The concentration should be such that the solution is saturated or slightly undersaturated at this initial temperature.[1]

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour). A slower cooling rate generally promotes the growth of larger, purer crystals.[10]

  • Crystal Growth: Continue the slow cooling to the final crystallization temperature to allow the crystals to grow.[1]

  • Isolation: Isolate the crystals by filtration, wash them with a small amount of cold solvent, and dry them.[1]

  • Analysis: Analyze the enantiomeric purity of the crystallized salt using a suitable analytical technique (e.g., chiral HPLC).[1]

Data Presentation

Table 1: Example of Solvent Screening Data
Solvent SystemSolubility of (R,R)-salt (mg/mL)Solubility of (S,R)-salt (mg/mL)Solubility Ratio ((S,R)/(R,R))
Methanol50751.5
Ethanol25451.8
Isopropanol10303.0
Acetone15201.3
Ethyl Acetate5255.0
Methanol/Water (9:1)20402.0

This table illustrates how to present quantitative data from a solvent screening experiment. The ideal solvent will have a high solubility ratio, indicating a significant difference in solubility between the two diastereomeric salts.

Visualizations

Diagram 1: General Workflow for Diastereomeric Crystallization

G racemate Racemic Aminophenylacetic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble acid_base Acid/Base Treatment less_soluble->acid_base recycle Recycle/Racemize more_soluble->recycle pure_enantiomer Pure Enantiomer acid_base->pure_enantiomer

Caption: Workflow of diastereomeric crystallization.

Diagram 2: Troubleshooting Decision Tree for Poor Purity

G start Poor Enantiomeric/Diastereomeric Purity check_solubility Are solubilities of diastereomers too similar? start->check_solubility yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No change_solvent Screen for a more selective solvent system yes_solubility->change_solvent control_supersaturation Is supersaturation too high? no_solubility->control_supersaturation success Improved Purity change_solvent->success yes_supersaturation Yes control_supersaturation->yes_supersaturation Yes no_supersaturation No control_supersaturation->no_supersaturation No slow_cooling Employ slower cooling or anti-solvent addition yes_supersaturation->slow_cooling kinetic_control Consider kinetic vs. thermodynamic control no_supersaturation->kinetic_control recrystallize Recrystallize the product slow_cooling->recrystallize recrystallize->success kinetic_control->success

Caption: Troubleshooting poor crystal purity.

References

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • MDPI. (2021, August 18). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Retrieved from [Link]

  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • SEPARATION OF OPTICAL ISOMERS VIA DIASTEREOISOMERIC SALT FORMATION. (n.d.). Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PMC. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Retrieved from [Link]

  • BORZUYA UNIVERSITY. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • PMC. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Crystal Growth & Design. (2023, February 28). Population Balance Modeling of Diastereomeric Salt Resolution. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Enantioselective C−H Olefination of α‐Hydroxy and α‐Amino Phenylacetic Acids by Kinetic Resolution. (2016, January 21). Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • PubMed. (2016, February 18). Enantioselective C-H Olefination of α-Hydroxy and α-Amino Phenylacetic Acids by Kinetic Resolution. Retrieved from [Link]

  • RSC Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • YouTube. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective C–H Olefination via Kinetic Resolution. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • ResearchGate. (2014, June 25). Which solvent is good for chiral resolution by tartaric acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). Retrieved from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

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This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid, a key intermediate in the pharmaceutical industry.[1][2] Recognizing the challenges that can arise during scale-up, this document offers troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and safe synthesis process.

I. Overview of the Synthetic Pathway

The synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid, typically involves the reaction of 4-aminobenzaldehyde with a cyanide source, followed by hydrolysis of the resulting cyanohydrin.[3][4] While conceptually straightforward, scaling up this process introduces complexities related to reaction control, impurity profiles, and product isolation.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

A diminished yield is one of the most frequent challenges in scaling up chemical syntheses. The root causes can be multifaceted, ranging from incomplete reactions to product loss during workup.

Potential Causes & Solutions

Potential Cause Underlying Science Troubleshooting Steps
Incomplete Cyanohydrin Formation The equilibrium of the cyanohydrin formation from the aldehyde and cyanide can be unfavorable. On a larger scale, mass transfer limitations can also hinder the reaction.- Optimize pH: The addition of cyanide to the aldehyde is base-catalyzed. Ensure the pH is maintained in the optimal range (typically slightly basic) to facilitate the reaction without promoting side reactions. - Increase Cyanide Equivalents: A slight excess of the cyanide source (e.g., NaCN or KCN) can shift the equilibrium towards the product.[3] However, this must be carefully controlled due to the toxicity of cyanide. - Improve Mixing: Ensure efficient stirring to overcome mass transfer limitations, especially in larger reaction vessels.
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions such as the Cannizzaro reaction of the aldehyde or polymerization can occur, consuming starting material and complicating purification.[5]- Temperature Control: Maintain a consistently low temperature during the cyanohydrin formation step.[5] Utilize a reliable cooling system for the reactor. - Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting aldehyde and the formation of the product. Stop the reaction once it has reached completion to avoid the formation of byproducts.
Incomplete Hydrolysis The hydrolysis of the nitrile to the carboxylic acid can be slow or incomplete, especially with milder acidic or basic conditions.- Stronger Hydrolysis Conditions: Employ more concentrated acid (e.g., HCl) or base (e.g., NaOH) and/or higher temperatures to drive the hydrolysis to completion.[3] - Extended Reaction Time: Allow for a sufficient reaction time for the hydrolysis to proceed to completion, with regular monitoring.
Product Loss During Workup The product, being an amino acid, can exhibit amphoteric properties, leading to solubility in both acidic and aqueous phases during extraction.- Careful pH Adjustment: During the neutralization and extraction steps, carefully adjust the pH to the isoelectric point of the product to minimize its solubility in the aqueous phase. - Optimize Extraction Solvent: Use a suitable organic solvent that provides good solubility for the product while minimizing the extraction of impurities. - Salting Out: The addition of a salt (e.g., NaCl) to the aqueous layer can decrease the solubility of the product and improve extraction efficiency.
Issue 2: Presence of Impurities in the Final Product

The purity of the final product is critical, particularly for pharmaceutical applications. Impurities can arise from unreacted starting materials, side products, or degradation.

Potential Causes & Solutions

Potential Cause Underlying Science Troubleshooting Steps
Unreacted 4-Aminobenzaldehyde Incomplete reaction or inefficient purification can lead to the presence of the starting aldehyde in the final product.- Reaction Monitoring: As mentioned previously, ensure the reaction goes to completion. - Purification Strategy: Employ a purification method that effectively separates the aldehyde from the product. Recrystallization from a suitable solvent system is often effective.[6]
Formation of Amide Intermediate Incomplete hydrolysis of the nitrile can result in the presence of the corresponding amide as an impurity.- Forceful Hydrolysis: Use more stringent hydrolysis conditions (stronger acid/base, higher temperature) to ensure complete conversion of the nitrile and any intermediate amide to the carboxylic acid.[7]
Polymeric Byproducts Aldehydes, especially under basic conditions, can undergo self-condensation or polymerization reactions.- Strict Temperature and pH Control: Maintain optimal reaction conditions to minimize the formation of these byproducts.
Discoloration of the Product The amino group in the molecule is susceptible to oxidation, which can lead to colored impurities.- Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial. - Decolorizing Agents: Treat the product solution with activated carbon to remove colored impurities before crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution when scaling up this synthesis?

A1: The use of cyanide is the most significant safety hazard. All manipulations involving cyanide salts or hydrogen cyanide (which can be liberated in acidic conditions) must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][8] A cyanide antidote kit should be readily available, and all personnel must be trained in its use.

Q2: How can I improve the crystallinity of the final product for easier filtration?

A2: The crystallization process is key. Slow cooling of the supersaturated solution, seeding with a small crystal of the pure product, and using a suitable solvent or solvent mixture can significantly improve crystal size and morphology, facilitating easier filtration and washing.

Q3: Are there alternative, greener synthetic routes to consider for large-scale production?

A3: Yes, biocatalytic methods are gaining traction as environmentally friendly alternatives.[8] These methods often utilize enzymes like hydroxynitrile lyases and nitrilases to achieve high stereoselectivity and avoid the use of toxic reagents like cyanide.[4][9] While potentially having higher initial setup costs, they can be more sustainable and cost-effective in the long run for large-scale manufacturing.[1]

Q4: How do I handle the disposal of cyanide-containing waste?

A4: Cyanide waste must be treated before disposal. A common method is to treat the aqueous waste with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert the cyanide to the less toxic cyanate. Always follow your institution's specific waste disposal protocols.

Q5: Can this process be adapted for the synthesis of chiral 2-(4-Aminophenyl)-2-hydroxyacetic acid?

A5: Yes, to obtain a specific enantiomer, a chiral resolving agent can be used to separate the racemic mixture.[10] Alternatively, an asymmetric synthesis approach can be employed, often utilizing a chiral catalyst or a biocatalytic method that selectively produces the desired enantiomer.[4][9]

IV. Visualizing the Process

General Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid.

Synthesis_Workflow Start 4-Aminobenzaldehyde + Cyanide Source Cyanohydrin_Formation Cyanohydrin Formation Start->Cyanohydrin_Formation Hydrolysis Acid or Base Hydrolysis Cyanohydrin_Formation->Hydrolysis Workup Neutralization & Extraction Hydrolysis->Workup Purification Crystallization Workup->Purification End 2-(4-Aminophenyl)-2- hydroxyacetic acid Purification->End

Caption: Key stages in the synthesis of 2-(4-Aminophenyl)-2-hydroxyacetic acid.

Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving issues related to low product yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - pH - Temperature - Reaction Time - Reagent Stoichiometry Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Product_Loss Potential Product Loss Check_Workup->Product_Loss Optimize_Workup Optimize Workup: - pH Adjustment - Extraction Solvent - Number of Extractions Product_Loss->Optimize_Workup

Caption: A logical flow for diagnosing and addressing low product yield.

V. References

  • Process for the preparation and resolution of mandelic acid derivatives - Google Patents. Available at:

  • Mandelic Acid - Organic Syntheses Procedure. Available at: [Link]

  • Gopula, V. B. (2021). MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDES AND PRIMARY AMINES. Journal of Advanced Scientific Research, 12(3), 292-296. Available at: [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - MDPI. Available at: [Link]

  • Environmentally friendly production of mandelic acid - Max-Planck-Gesellschaft. Available at: [Link]

  • Process for the production of alpha-amino-2-hydroxy-phenylacetic acids - Google Patents. Available at:

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing. Available at: [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Available at: [Link]

  • p. 436 - Organic Syntheses Procedure. Available at: [Link]

  • Mandelic Acid. - Organic Syntheses Procedure. Available at: [Link]

  • 2-(4-Aminophenyl)-2-hydroxyacetic acid | C8H9NO3 | CID 18003691 - PubChem. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions - PMC. Available at: [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(4-Aminophenyl)-2-hydroxyacetic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions to overcome common challenges encountered during the purification of this versatile chemical intermediate.

Section 1: Understanding the Impurity Profile

The first step in any successful purification strategy is to understand the potential impurities that may be present in the crude product. The nature of these impurities is largely dictated by the synthetic route employed.

Common Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-aminobenzaldehyde or other reagents.

  • By-products of the Reaction: These can be numerous and varied, including products from side reactions or incomplete conversions.

  • Degradation Products: 2-(4-Aminophenyl)-2-hydroxyacetic acid can be sensitive to hydrolysis, oxidation, and photolytic conditions, leading to the formation of degradation products.[1]

  • Residual Solvents: Solvents used in the synthesis or initial work-up may be retained in the crude product.[2][3]

  • Isomeric Impurities: Positional isomers can sometimes form, which can be challenging to separate due to their similar physical properties.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-(4-Aminophenyl)-2-hydroxyacetic acid in a question-and-answer format.

Recrystallization Issues

Question: My product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the product is too soluble, even at lower temperatures.[5]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[6] For a compound like 2-(4-Aminophenyl)-2-hydroxyacetic acid, which has both polar (amino, hydroxyl, carboxylic acid) and non-polar (phenyl ring) groups, a single solvent may not be optimal.

  • Employ a Solvent Pair: A common and effective technique is to use a solvent/anti-solvent pair.[5]

    • Good Solvent: A solvent in which the compound is readily soluble (e.g., methanol, ethanol, or ethyl acetate).

    • Anti-Solvent (or Poor Solvent): A solvent in which the compound is poorly soluble (e.g., hexanes, heptane, or water, depending on the "good" solvent).[7][8]

  • Optimize the Cooling Process: Rapid cooling can favor oiling out over crystallization.[5] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure product to the cooled, saturated solution to provide a nucleation site.[6]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that act as nucleation points.[5]

Question: My recrystallized product has a low melting point and a broad melting range. What does this indicate?

Answer:

A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

Troubleshooting Steps:

  • Re-evaluate Your Solvent System: The chosen solvent may be co-crystallizing with your product or may not be effectively excluding certain impurities. Experiment with different solvent systems.

  • Consider a Pre-purification Step: If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel to remove gross impurities.

  • Analytical Assessment: Utilize techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of your recrystallized material and identify the number of components still present.[4][9]

Chromatography Issues

Question: I'm using column chromatography, but I'm getting poor separation between my product and an impurity. What can I do?

Answer:

Poor separation in column chromatography is typically due to an inappropriate mobile phase composition or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • TLC is Your Guide: Before running a column, always develop a good separation on a TLC plate. The ideal solvent system will give your product an Rf value between 0.25 and 0.35 and show good separation from all impurities.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), your mobile phase is too polar. If they remain at the baseline (low Rf), it's not polar enough. For 2-(4-Aminophenyl)-2-hydroxyacetic acid, which is quite polar, a mobile phase of ethyl acetate with a small amount of methanol or acetic acid may be a good starting point.

  • Consider a Different Stationary Phase: While silica gel is the most common stationary phase, it is acidic. For an amino-containing compound, this can sometimes lead to tailing or irreversible adsorption. You might consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like C18 for reverse-phase chromatography.

  • Check for Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. As a general rule, for a standard silica gel column, aim for a sample-to-adsorbent ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.

Question: My product is streaking on the TLC plate and the column. How can I prevent this?

Answer:

Streaking, or tailing, is often observed with polar compounds, especially those with acidic or basic functional groups, on silica gel.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • For Acidic Compounds: Adding a small amount (0.5-2%) of a volatile acid, like acetic acid or formic acid, to the mobile phase can help to protonate the acidic functional groups and reduce their interaction with the silica surface, resulting in sharper spots and peaks.

    • For Basic Compounds: For a basic compound like 2-(4-Aminophenyl)-2-hydroxyacetic acid, adding a small amount of a volatile base, such as triethylamine or pyridine, can have a similar effect by competing for the acidic sites on the silica gel.

  • Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like alumina or a bonded silica can alleviate streaking issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 2-(4-Aminophenyl)-2-hydroxyacetic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis due to its high resolving power. A reverse-phase method is typically suitable.[4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying any major impurities that have distinct spectral signatures.[4]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities.[9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good qualitative indicator of high purity.

Q2: Can I use an acid-base extraction to purify my crude product?

A2: Yes, an acid-base extraction can be a very effective initial purification step. The amphoteric nature of 2-(4-Aminophenyl)-2-hydroxyacetic acid (containing both a basic amino group and an acidic carboxylic acid group) allows for selective extraction.

  • To remove neutral and acidic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous phase as the ammonium salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • To remove neutral and basic impurities: Dissolve the crude product in an organic solvent and extract with a dilute aqueous base (e.g., 1M NaOH). Your product, being acidic, will move into the aqueous phase as the carboxylate salt. The aqueous layer can then be acidified and the product re-extracted.

Q3: What are some common solvent systems for recrystallizing 2-(4-Aminophenyl)-2-hydroxyacetic acid?

A3: Due to its polarity, water or mixtures of water with a miscible organic solvent are often good choices. Some reported and commonly used systems include:

  • Water[8]

  • Ethanol/Water

  • Ethyl Acetate/Hexanes[7][8]

  • Acetone/Hexanes[8]

The optimal solvent system will need to be determined experimentally for your specific crude product.

Section 4: Data Presentation

Table 1: Common Recrystallization Solvent Pairs

Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Polarity of Pair
Ethyl AcetateHexanes/HeptaneModerately Polar
AcetoneHexanes/HeptanePolar
Ethanol/MethanolWaterHighly Polar
Tetrahydrofuran (THF)HexanesModerately Polar

Section 5: Experimental Protocols

Protocol 1: General Recrystallization Procedure Using a Solvent Pair

  • Place the crude 2-(4-Aminophenyl)-2-hydroxyacetic acid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.[6]

  • Slowly add the "anti-solvent" (e.g., hexanes) dropwise to the hot solution until a faint cloudiness persists.

  • If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.[6]

  • Dry the crystals in a vacuum oven.

Section 6: Visualizations

Purification_Workflow start Crude 2-(4-Aminophenyl)-2- hydroxyacetic acid acid_base Optional: Acid-Base Extraction start->acid_base High Impurity Load recrystallization Recrystallization start->recrystallization Moderate Impurity Load acid_base->recrystallization column_chrom Column Chromatography recrystallization->column_chrom Still Impure / Oiled Out purity_analysis Purity Analysis (HPLC, NMR, MP) recrystallization->purity_analysis Solid Obtained column_chrom->purity_analysis purity_analysis->recrystallization Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity > 98%

Caption: A general workflow for the purification of 2-(4-Aminophenyl)-2-hydroxyacetic acid.

Recrystallization_Troubleshooting start Attempting Recrystallization oiling_out Product 'Oils Out'? start->oiling_out slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes success Crystals Form oiling_out->success No change_solvent Change Solvent System (Try Solvent Pair) slow_cool->change_solvent seed_crystals Add Seed Crystals change_solvent->seed_crystals seed_crystals->success

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

References

Sources

Validation & Comparative

Comparative Guide: 2-(4-Aminophenyl)-2-hydroxyacetic Acid vs. Standard Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as 4-Amino-Mandelic Acid or 4-AMA ) against established chiral resolving agents.

Executive Summary

2-(4-Aminophenyl)-2-hydroxyacetic acid (4-AMA) represents a specialized class of "amphoteric" chiral resolving agents, distinct from the classical acidic or basic agents. While Tartaric Acid and Mandelic Acid remain the industry standards for bulk resolution due to cost and availability, 4-AMA offers a unique zwitterionic motif (aromatic amine + carboxylic acid + hydroxyl group).

This guide analyzes 4-AMA’s performance as a dual-function resolving agent capable of interacting with complex pharmacophores via simultaneous hydrogen bonding,


 stacking, and ionic pairing. It is particularly valuable in "Dutch Resolution"  strategies where families of resolving agents are used to optimize diastereomeric salt crystallization.
Quick Decision Matrix
Feature4-Amino-Mandelic Acid (4-AMA) Tartaric Acid (S)-Mandelic Acid Camphorsulfonic Acid (CSA)
Primary Interaction Ionic (Acid/Base) + H-Bonding (NH2/OH)Ionic (Di-acid) + H-Bonding (OH)Ionic (Acid) + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Stacking
Strong Ionic (Sulfonic)
Target Racemates Zwitterions , Complex Amines, Chiral AcidsSimple Amines, BasesAromatic Amines, AlcoholsWeak Bases (low pKa)
Solubility Profile Moderate (Water/Alcohol)High (Water/Alcohol)High (Organic Solvents)High (Water/Organic)
Cost/Availability High (Specialized/Intermediate)Low (Commodity)Low/MediumMedium
Best Use Case Fine Tuning crystal habits; Resolving complex multifunctional drugs.First-pass screening for basic drugs.Resolving aromatic amines (e.g., ephedrine).Resolving weak bases where carboxylates fail.

Mechanistic Analysis: The "Handle" Theory

The efficiency of a resolving agent depends on the difference in solubility (


) between the diastereomeric salts formed. 4-AMA introduces a "third handle" (the para-amino group) compared to standard Mandelic Acid.
Structural Advantages of 4-AMA
  • Amphoteric Nature: Unlike Tartaric acid (strictly acidic), 4-AMA has a basic aniline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). It can theoretically resolve chiral acids (acting as a base) or chiral bases (acting as an acid), though it is primarily used as an acid.
  • Crystal Lattice Reinforcement: The extra amino group acts as a hydrogen bond donor/acceptor, creating tighter crystal lattices for the less soluble diastereomer. This is crucial for "Dutch Resolution" , where mixtures of agents (e.g., Mandelic + 4-Amino-Mandelic) are used to suppress nucleation of the undesired enantiomer.

  • 
     Stacking:  Like Mandelic acid, the phenyl ring allows for stacking interactions with aromatic drug targets (e.g., beta-blockers), a feature Tartaric acid lacks.
    
Mechanism Diagram: Diastereomeric Salt Formation

ResolutionMechanism cluster_interactions Molecular Interactions Racemate Racemic Target (±)-Amine Complex Transient Diastereomeric Complex Racemate->Complex Mix in Solvent Agent Resolving Agent (S)-4-AMA Agent->Complex Salt_S (S)-Target • (S)-AMA Salt (Crystalline Solid) Complex->Salt_S Precipitation (Lower Solubility) Salt_R (R)-Target • (S)-AMA Salt (Remains in Solution) Complex->Salt_R Solubilized Ionic Ionic Bonding (COO- ... NH3+) Complex->Ionic PiStack π-π Stacking (Phenyl Rings) Complex->PiStack HBond H-Bond Network (p-NH2 / OH) Complex->HBond

Caption: Mechanism of diastereomeric salt formation highlighting the multi-modal interactions (Ionic, Pi-Stacking, H-Bonding) utilized by 4-AMA.

Comparative Performance Analysis

Case Study 1: Resolution of Aromatic Amines (e.g., 1-Phenylethylamine)

Context: 1-Phenylethylamine is the standard benchmark for testing resolving agents.

Parameter(S)-4-Amino-Mandelic Acid (L)-Tartaric Acid (S)-Mandelic Acid
Resolution Efficiency (E) High (Specialized) ModerateHigh
Enantiomeric Excess (ee%) >95% (after 1 recryst.)~80-90%>95%
Yield Lower (due to zwitterionic solubility)HighHigh
Solvent System Ethanol/Water (Requires polarity)Methanol/WaterEthanol/Acetone
Mechanism 3-Point Interaction (Ionic +

+ H-bond)
2-Point (Ionic + H-bond)2-Point (Ionic +

)

Analysis:

  • Tartaric Acid is the most economical but lacks the aromatic ring for

    
     interactions, making it less specific for aromatic amines.
    
  • Mandelic Acid is excellent for aromatic amines but can form "oiling out" phases.

  • 4-AMA is often used as an additive (10-20 mol%) in a mixture with Mandelic acid (Dutch Resolution) to trigger crystallization of the desired salt when Mandelic acid alone fails or yields an oil.

Case Study 2: Resolution of Chiral Acids (The "Reverse" Scenario)

Context: Resolving a racemic carboxylic acid (e.g., Ibuprofen intermediates).

  • Common Agents: Phenylethylamine, Quinine.

  • 4-AMA Role: Can act as the target or a weak base. Due to the low basicity of the aniline group (

    
    ), 4-AMA is poor  at resolving weak acids directly compared to strong bases like Phenylethylamine.
    
  • Verdict: Do not use 4-AMA to resolve acids unless the acid is very strong (e.g., sulfonic acids).

Experimental Protocol: "Dutch Resolution" Screening

This protocol describes how to use 4-AMA as a nucleation inhibitor/promoter in conjunction with Mandelic acid. This is its most powerful application in modern drug development.

Objective

Resolve a racemic aromatic amine (e.g., rac-1-phenylethylamine) using a family of Mandelic agents.

Materials
  • Racemic Amine (10 mmol)

  • Resolving Agent Mix:

    • (S)-Mandelic Acid (9 mmol)

    • (S)-4-Amino-Mandelic Acid (0.5 mmol)

    • (S)-4-Chloro-Mandelic Acid (0.5 mmol)

  • Solvent: Isopropanol (IPA) / Water (9:1)

Workflow
  • Dissolution: Dissolve the Resolving Agent Mix in 20 mL of boiling IPA/Water.

  • Addition: Add the Racemic Amine dropwise while stirring.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Note: The presence of 4-AMA disrupts the crystal lattice of the more soluble diastereomer (R-amine salt), keeping it in solution, while the less soluble diastereomer (S-amine salt) crystallizes in a purer form.

  • Filtration: Filter the white precipitate under vacuum.

  • Recrystallization: Recrystallize from pure Ethanol to upgrade chiral purity (>99% ee).

  • Liberation: Treat the salt with 1M NaOH and extract the free amine with Dichloromethane.

Self-Validating Checkpoint (Trustworthiness)
  • The "Fog" Test: If the solution turns cloudy (oils out) instead of forming crystals, reheat and add 5% more solvent. If crystals still do not form, the 4-AMA concentration may be too high (acting as an impurity rather than a seed). Reduce 4-AMA to 1-2%.

Resolution OF 4-AMA (When 4-AMA is the Target)

Often, researchers ask about 4-AMA because they need to produce it in enantiopure form (e.g., as an intermediate for


-lactam antibiotics).
  • Best Agent: (1S)-(+)-10-Camphorsulfonic Acid (CSA) or (R)-Phenylethylamine .

  • Method:

    • Dissolve rac-4-AMA in dilute HCl (protonating the amine).

    • Add (S)-CSA.

    • The sulfonate salt of one enantiomer crystallizes due to the bulky camphor framework.

  • Alternative: Enzymatic resolution using Penicillin G Acylase is preferred for industrial scale (Cost-effective and Green).

References

  • Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Kaptein, B., et al. (2005). "The Dutch Resolution Variant of the Classical Resolution of Racemates." Chemistry – A European Journal, 11(19), 5619–5624. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • PubChem. (2025). "2-(4-Aminophenyl)-2-hydroxyacetic acid Compound Summary." National Library of Medicine. Link

  • Saigo, K., et al. (1996). "Optical Resolution of derivatives of Mandelic Acid." Bulletin of the Chemical Society of Japan. Link

A Researcher's Guide to the Asymmetric Synthesis of Aminophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison of Methodologies for the Enantioselective Preparation of a Critical Pharmaceutical Scaffold

For Immediate Release

Researchers and drug development professionals operate in a landscape where the chirality of a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. Among the vast array of chiral building blocks, α-aminophenylacetic acid and its derivatives stand out as privileged scaffolds in a multitude of pharmaceuticals. Their synthesis in an enantiomerically pure form is therefore a topic of paramount importance. This guide provides a comparative analysis of key asymmetric strategies for preparing these vital compounds, offering insights into the underlying principles and practical considerations for each method.

The asymmetric synthesis of α-amino acids and their derivatives is a cornerstone of modern organic chemistry and medicinal chemistry.[1][2] The aminophenylacetic acid moiety, in particular, is a key structural component in various bioactive molecules.[3][4] The demand for enantiomerically pure forms of these compounds has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide will delve into a comparison of prominent methods, including chiral auxiliary-based approaches, catalytic enantioselective methods, and biocatalytic transformations.

The Landscape of Asymmetric Synthesis for Aminophenylacetic Acid Derivatives

The quest for enantiomerically pure aminophenylacetic acid derivatives has led to the exploration of diverse synthetic avenues. These can be broadly categorized into three major approaches: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. Each of these strategies offers a unique set of tools for controlling stereochemistry, and the optimal choice often depends on the specific target molecule, desired scale, and economic feasibility.

Chiral Auxiliary-Mediated Syntheses: A Classic and Reliable Approach

One of the most established methods for asymmetric synthesis involves the use of chiral auxiliaries. This strategy relies on the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A prominent example of this approach is the use of Evans' oxazolidinone auxiliaries. While not specific to aminophenylacetic acid in the provided search results, the principle is broadly applicable to α-amino acid synthesis. The prochiral enolate derived from an N-acylated oxazolidinone can undergo diastereoselective alkylation or amination, followed by removal of the auxiliary to afford the desired α-amino acid derivative. The high degree of stereocontrol offered by these auxiliaries makes this a robust and predictable method.

Key Considerations for Chiral Auxiliary-Based Methods:

  • Advantages: High diastereoselectivities are often achievable, and the methodology is well-established and reliable.

  • Disadvantages: The process is stoichiometric in the chiral auxiliary, which can be expensive. Additional steps are required for the attachment and removal of the auxiliary, impacting the overall atom economy.

Asymmetric Catalysis: The Power of Chiral Catalysts

The development of chiral catalysts has revolutionized asymmetric synthesis by enabling the direct conversion of prochiral substrates into enantiomerically enriched products using only a substoichiometric amount of the chiral entity.[5] This approach is highly atom-economical and is often preferred for large-scale synthesis. Several catalytic strategies have been successfully applied to the synthesis of α-amino acid derivatives.

2.1. Transition Metal Catalysis

Transition metal complexes featuring chiral ligands are powerful tools for a wide range of asymmetric transformations. For the synthesis of aminophenylacetic acid derivatives, methods such as the asymmetric hydrogenation of enamides or the asymmetric alkylation of glycine Schiff base derivatives are particularly relevant.

Nickel(II) complexes of glycine Schiff bases, for instance, have been used for the asymmetric synthesis of α-amino acids via homologation.[6] The chiral ligand environment around the metal center dictates the facial selectivity of the reaction, leading to high enantiomeric excesses. Similarly, palladium-catalyzed asymmetric arylation of α-keto imines offers a direct route to chiral α-amino ketones, which can be further transformed into the desired amino acids.[7][8]

2.2. Organocatalysis

In recent years, organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis.[9] Chiral primary amines, for example, can catalyze a variety of enantioselective reactions.[9] For the synthesis of α-amino acids, organocatalytic methods such as the asymmetric Strecker reaction or the alkylation of glycine derivatives under phase-transfer catalysis have proven effective.[10] Chiral phosphoric acids have also been shown to catalyze dynamic kinetic resolutions in 2-aza-Cope rearrangements to produce β-amino amides with high diastereo- and enantioselectivity.[11]

Comparative Performance of Catalytic Methods:

Catalytic SystemKey TransformationTypical Enantiomeric Excess (ee)Key AdvantagesKey Limitations
Chiral Ni(II) Complexes Alkylation of Glycine Schiff BasesOften >90%Well-established, predictable stereocontrol.[6]Stoichiometric use of reagents in some protocols.
Chiral Pd Catalysts Asymmetric Arylation of α-Keto IminesGood to excellent.[7][8]Direct C-C bond formation.[7][8]Substrate scope can be limited.
Chiral Primary Amines Michael Additions, Mannich ReactionsVariable, can be >95%Metal-free, environmentally benign.[9]Catalyst loading can be high.
Chiral Phosphoric Acids Dynamic Kinetic ResolutionsHigh (e.g., 97:3 er).[11]High stereocontrol in specific rearrangements.[11]Limited to specific reaction types.
Biocatalysis: Nature's Approach to Chirality

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Their application in asymmetric synthesis, known as biocatalysis, offers a green and sustainable alternative to traditional chemical methods. For the synthesis of aminophenylacetic acid derivatives, imine reductases (IREDs) have shown great promise.[12]

IREDs can catalyze the asymmetric reductive amination of α-keto acids or the reduction of pre-formed imines to afford chiral amines with high enantioselectivity.[12] The use of a panel of diverse IREDs can often provide access to both enantiomers of the target molecule.[12]

Experimental Protocol: Imine Reductase-Catalyzed Reductive Amination

The following is a general protocol for the biocatalytic synthesis of an N-substituted α-amino ester using an imine reductase.[12]

Materials:

  • α-ketoester (e.g., ethyl phenylglyoxylate)

  • Amine (e.g., benzylamine)

  • Imine Reductase (IRED)

  • NAD(P)H cofactor

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • To a solution of the α-ketoester and amine in the buffer, add the IRED, glucose dehydrogenase, NAD(P)H, and glucose.

  • If the substrate has poor aqueous solubility, a small amount of a co-solvent like DMSO can be added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, GC).

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield the enantiomerically pure N-substituted α-amino ester.

Workflow for Biocatalytic Reductive Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Buffer Solution B Add α-Ketoester & Amine A->B C Add IRED, Cofactor & Regeneration System B->C D Incubate at Controlled Temperature C->D E Monitor Reaction Progress D->E Analytical Monitoring E->D F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify by Chromatography G->H I Enantiomerically Pure Product H->I

Caption: General workflow for the biocatalytic synthesis of chiral amines.

Concluding Remarks

The asymmetric synthesis of aminophenylacetic acid derivatives remains a vibrant area of research, driven by the continued importance of these compounds in the pharmaceutical industry. The choice of synthetic strategy is a critical decision that depends on a multitude of factors, including the specific target, desired scale, and available resources.

Chiral auxiliary-based methods offer reliability and high stereocontrol, making them a valuable tool for small-scale synthesis and methodology development. Asymmetric catalysis, encompassing both transition metal and organocatalysis, provides highly efficient and atom-economical routes that are well-suited for larger-scale production. Finally, biocatalysis is emerging as a powerful and sustainable approach, offering exquisite selectivity under mild reaction conditions.

Future developments in this field will likely focus on the discovery of novel and more efficient catalytic systems, the expansion of the substrate scope of existing methods, and the integration of different strategies in chemoenzymatic and flow chemistry processes. A thorough understanding of the principles and practicalities of each approach, as outlined in this guide, will be essential for researchers and scientists working at the forefront of drug discovery and development.

References

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. [Link]

  • Soloshonok, V. A., & Liu, H. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(10), 1643-1650. [Link]

  • Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. (1983).
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Fischer, C., & Fu, G. C. (2005). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 127(12), 4594-4595. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 3(6), 1959-1963. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 3(6), 1959-1963. [Link]

  • Schwarz, J. L., et al. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. Journal of the American Chemical Society, 137(45), 14262-14265. [Link]

  • Chen, X.-H., et al. (2011). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 47(38), 10519-10530. [Link]

  • Palacios, F., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3202. [Link]

  • Palacios, F., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3202. [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021). YouTube. [Link]

  • Wang, Z., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 9(29), 6245-6250. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). PubMed. [Link]

  • Marshall, J. R., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. (2023). Journal of Pharmaceutical Negative Results. [Link]

  • Palacios, F., et al. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3202. [Link]

  • Wang, D.-C., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(14), 4843-4864. [Link]

  • Wang, Z., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 9(29), 6245-6250. [Link]

  • Zuccarello, G., et al. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society, 145(7), 4166-4172. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023). Organic Chemistry Portal. [Link]

  • Reddy, Ch. R., et al. (2007). Enantioselective synthesis of α-aminopropargylphosphonates. Tetrahedron Letters, 48(44), 7854-7857. [Link]

  • Gilio, A. K., et al. (2020). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Nature Catalysis, 3(1), 16-23. [Link]

Sources

Biological activity of 2-(4-Aminophenyl)-2-hydroxyacetic acid compared to analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead vs. The Trigger

In the landscape of chiral


-hydroxy acids, 2-(4-Aminophenyl)-2-hydroxyacetic acid  (also known as 

-aminomandelic acid) occupies a unique functional niche distinct from its parent compound, Mandelic Acid .

While Mandelic Acid acts as a direct therapeutic agent (urinary antiseptic and dermatological exfoliant), the 4-amino analog functions primarily as a bio-responsive trigger . Its biological activity is defined not by intrinsic toxicity to pathogens, but by its ability to undergo controlled 1,6-elimination (self-immolation) upon enzymatic activation. This guide contrasts the direct pharmacological action of Mandelic Acid with the "smart" linker capabilities of 2-(4-Aminophenyl)-2-hydroxyacetic acid in Antibody-Drug Conjugates (ADCs) and prodrug systems.

Chemical Profile & Structural Analogs

The introduction of the amino group at the para position fundamentally alters the electronic and biological behavior of the molecule, shifting it from an acidic antimicrobial to a zwitterionic scaffold.

Table 1: Comparative Physicochemical Profile

Feature2-(4-Aminophenyl)-2-hydroxyacetic acid Mandelic Acid 4-Hydroxymandelic Acid
Structure

-NH

-C

H

-CH(OH)COOH
C

H

-CH(OH)COOH

-OH-C

H

-CH(OH)COOH
Primary Bio-Activity Bio-orthogonal Linker / Prodrug Scaffold Antimicrobial / Keratolytic Metabolic Intermediate / Antioxidant
Mechanism 1,6-Elimination (Electronic Cascade)Membrane Disruption / AcidificationRadical Scavenging
pKa (approx) ~4.1 (COOH), ~4.8 (NH

)
3.4 (COOH)3.4 (COOH), ~9.5 (OH)
Solubility Amphoteric (pH dependent)High (Acidic/Polar Organic)Moderate (Water/Polar Organic)
Key Application ADCs, Protease Probes, Chiral SynthonsUrinary Antiseptics, Skin PeelsAdrenaline Biosynthesis
Comparative Biological Activity Analysis
A. Antimicrobial Efficacy (Intrinsic Activity)
  • Mandelic Acid: Exhibits robust broad-spectrum antibacterial activity, particularly against Gram-negative bacteria (E. coli, P. aeruginosa) in acidic environments (pH < 5.0). It functions as a lipophilic weak acid that crosses bacterial membranes, dissociates, and acidifies the cytoplasm.

  • 2-(4-Aminophenyl)-2-hydroxyacetic acid: Shows negligible direct antimicrobial activity compared to Mandelic Acid. The zwitterionic nature at physiological pH reduces passive membrane permeability. Its value lies not in killing bacteria directly, but in delivering cytotoxins via prodrug strategies.

B. Enzymatic Recognition & "Smart" Release (Functional Activity)

This is the core competency of the 4-amino analog. It serves as a PABC (para-aminobenzyloxycarbonyl) equivalent in linker chemistry.[1]

  • Mechanism: An enzyme (e.g., a protease like Cathepsin B or a specific amidase) cleaves a masking group attached to the amine.

  • Result: The free amine pushes electron density into the aromatic ring, triggering a spontaneous 1,6-elimination that ejects the drug payload attached to the benzylic position.

  • Comparison: Mandelic acid lacks the amine "electron pump" required for this cascade and cannot function as a self-immolative spacer.

Deep Dive: The Self-Immolative Mechanism

The following diagram illustrates the "biological switch" mechanism where 2-(4-Aminophenyl)-2-hydroxyacetic acid derivatives act as a release trigger.

SelfImmolation Prodrug Prodrug Complex (Masked Amine) Intermediate Unmasked Intermediate (Free Amine) Prodrug->Intermediate Amide Bond Cleavage Enzyme Trigger Enzyme (e.g., Cathepsin B) Enzyme->Prodrug Transition 1,6-Elimination (Electron Cascade) Intermediate->Transition Spontaneous Release Released Payload (Active Drug) Transition->Release Payload Ejection Byproduct Aza-quinone Methide (Byproduct) Transition->Byproduct Decarboxylation

Figure 1: Mechanism of bio-activation. The 4-amino analog acts as a transducer, converting an enzymatic cleavage event into the release of a therapeutic payload.

Experimental Protocols
Protocol A: Comparative Antimicrobial Susceptibility (MIC Determination)

Validates the intrinsic activity difference between Mandelic Acid and its 4-Amino analog.

Reagents:

  • Muller-Hinton Broth (MHB).

  • Test Organisms: E. coli (ATCC 25922), S. aureus (ATCC 29213).

  • Compounds: Mandelic Acid (Sigma), 2-(4-Aminophenyl)-2-hydroxyacetic acid (High Purity).

Workflow:

  • Preparation: Dissolve compounds in DMSO to 10 mg/mL stock. Dilute in MHB to range 4 µg/mL – 2048 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL) and dilute 1:100.
    
  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

    • Expected Result (Mandelic): MIC ~500–1000 µg/mL (pH dependent).

    • Expected Result (4-Amino): MIC >2000 µg/mL (Inactive).

Protocol B: Enzymatic Activation & Linker Stability Assay

Demonstrates the functional "trigger" activity of the 4-Amino analog.

Objective: Measure the release of a fluorophore (coumarin) attached via the 4-aminomandelic scaffold upon exposure to Penicillin G Amidase (PGA) or a specific protease.

Reagents:

  • Substrate:

    
    -Phenylacetyl-4-aminomandelic-coumarin ester (Synthetic construct).
    
  • Enzyme: Penicillin G Amidase (immobilized or free).

  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4.

Workflow:

  • Baseline: Incubate 50 µM Substrate in PBS at 37°C. Monitor fluorescence (Ex 360nm / Em 460nm) for 60 min to establish stability (background hydrolysis).

  • Activation: Add PGA (1 U/mL) to the reaction mixture.

  • Kinetic Measurement: Measure fluorescence increase every 2 minutes for 1 hour.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Causality Check: The release rate correlates to the enzymatic cleavage of the phenylacetyl group, followed by the rapid self-immolation of the mandelic linker.

    • Control: Use a non-immolative analog (e.g., 3-aminomandelic acid derivative) to prove the specific requirement of para-conjugation.

Synthesis Pathway Visualization

The biological utility often depends on the enantiomeric purity. Below is the enzymatic resolution pathway often used to produce the bioactive (R)-enantiomer.

Synthesis Racemic Racemic 2-(4-Aminophenyl) -2-hydroxyacetic acid Oxidation Oxidation to Keto-Acid Intermediate Racemic->Oxidation Kinetic Resolution Enzyme Biocatalyst (e.g., Mandelate Dehydrogenase) Enzyme->Oxidation Reduction Asymmetric Reduction Enzyme->Reduction Oxidation->Reduction NADH Recycling Product (R)-2-(4-Aminophenyl) -2-hydroxyacetic acid (>99% ee) Reduction->Product

Figure 2: Chemo-enzymatic route to high-purity (R)-isomer, essential for pharmaceutical applications.

References
  • Vertex AI Search. (2025). In situ activation of therapeutics through bioorthogonal catalysis. National Institutes of Health. 2

  • MDPI. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. 3[1]

  • Royal Society of Chemistry. (2021). Enhancing the Polarity of the Linker-drug in ADCs. 1

  • ResearchGate. (2016). Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids. 4[5][6]

  • NIH. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications. 7

Sources

The Unexplored Potential of 2-(4-Aminophenyl)-2-hydroxyacetic Acid in Enantioselective Catalysis: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts is perpetual. While families of ligands and catalysts have been extensively studied and commercialized, certain molecules with promising structural motifs remain underexplored. 2-(4-Aminophenyl)-2-hydroxyacetic acid, a functionalized derivative of mandelic acid, represents one such intriguing yet underutilized scaffold. This guide provides a comprehensive analysis of its potential performance in enantioselective catalysis, juxtaposed with established alternatives, and offers a forward-looking perspective on its prospective applications.

Introduction: The Allure of Chiral α-Hydroxy Acids in Catalysis

Chiral α-hydroxy acids, with mandelic acid as a prominent member, are valuable building blocks in organic synthesis.[1] Their inherent chirality, coupled with the presence of both a carboxyl and a hydroxyl group, makes them versatile precursors for chiral ligands, auxiliaries, and resolving agents.[2] The introduction of an amino group on the phenyl ring, as in 2-(4-aminophenyl)-2-hydroxyacetic acid, adds another layer of functionality, opening avenues for its use as a bifunctional catalyst or as a modifiable handle for ligand synthesis.

2-(4-Aminophenyl)-2-hydroxyacetic Acid: A Molecule of Latent Catalytic Prowess

Despite its structural promise, a comprehensive survey of scientific literature reveals a notable scarcity of studies detailing the direct application of 2-(4-aminophenyl)-2-hydroxyacetic acid as a catalyst or ligand in enantioselective transformations. Its potential, therefore, is largely inferred from the well-documented utility of its parent compound, mandelic acid, and other derivatives.

Mandelic acid itself has been employed as an efficient and environmentally friendly organocatalyst for various organic transformations. For instance, it has been shown to effectively catalyze the synthesis of 2,4,5-trisubstituted imidazoles and the reductive amination of aldehydes.[3][4] Furthermore, (R)-Mandelic acid has been utilized as a chiral co-catalyst in the Michael addition reaction, significantly improving both diastereoselectivity and enantioselectivity.[5]

The presence of the 4-amino group in 2-(4-aminophenyl)-2-hydroxyacetic acid offers several theoretical advantages:

  • Bifunctionality: The amino group can act as a Brønsted base or a hydrogen bond donor, while the carboxylic acid can act as a Brønsted acid. This dual functionality could enable the activation of both the nucleophile and the electrophile in a concerted manner, leading to enhanced reactivity and stereoselectivity.

  • Ligand Synthesis: The amino group serves as a convenient point for derivatization, allowing for the synthesis of a diverse library of chiral ligands by reaction with various electrophiles. This modularity is a key feature in the development of tailored catalysts for specific reactions.[6]

  • Coordination Chemistry: The amino and carboxylate/hydroxyl groups can coordinate to metal centers, making it a potential candidate for the development of novel chiral metal complexes for a range of asymmetric transformations.

Comparative Analysis: Performance Against Established Alternatives

To contextualize the potential of 2-(4-aminophenyl)-2-hydroxyacetic acid, it is essential to compare it with established chiral catalysts and auxiliaries used for similar transformations.

As a Chiral Auxiliary

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While mandelic acid was introduced as a chiral auxiliary by Barry Trost in 1980, its derivatives have seen limited use compared to more established systems like Evans oxazolidinones.[2][7] Studies on mandelate-based auxiliaries have often reported low to moderate levels of diastereoselectivity.[7]

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans OxazolidinonePropionyl derivativeBenzaldehyde>99:185[8]
(R)-Benzyl MandelatePropionyl derivativeBenzaldehydeData not availableLow to moderate (reported)[7]

The superior performance of Evans auxiliaries is attributed to the rigid and well-defined conformational bias they impose on the enolate, leading to excellent facial selectivity. For 2-(4-aminophenyl)-2-hydroxyacetic acid to be a competitive chiral auxiliary, derivatization strategies that create a more rigid and directing environment would be necessary.

As a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. Mandelic acid is a highly effective and cost-efficient resolving agent for racemic amines.[9]

Table 2: Comparison of Chiral Resolving Agents for Racemic 1-Phenylethylamine

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)Reference
(S)-Mandelic AcidEthanol85>98[9]
L-Tartaric AcidMethanol7595[9]
(1S)-(+)-10-Camphorsulfonic AcidIsopropanol90>99[9]

2-(4-Aminophenyl)-2-hydroxyacetic acid, being amphoteric, could potentially be used to resolve both acidic and basic racemates. Its performance would depend on the crystalline nature and differential solubility of the resulting diastereomeric salts.

As a Chiral Ligand for Metal-Catalyzed Reactions

The synthesis of chiral ligands from readily available chiral precursors is a cornerstone of asymmetric catalysis. Ligands derived from mandelic acid have been synthesized and applied in reactions like the asymmetric phenyl transfer to aldehydes. For instance, α-hydroxy-2-oxazolines prepared from mandelic acid have been used as ligands in the addition of triphenylborane and diethylzinc to 4-chlorobenzaldehyde, achieving moderate enantioselectivities (up to 35% ee).[10]

The amino group in 2-(4-aminophenyl)-2-hydroxyacetic acid provides a handle to synthesize a variety of N,P, N,N, or N,O-type ligands. The performance of such ligands would need to be experimentally evaluated against well-established ligand families like BINAP, Salen, or phosphino-oxazolines (PHOX).

Experimental Protocols: A Roadmap for Evaluation

To unlock the potential of 2-(4-aminophenyl)-2-hydroxyacetic acid, a systematic experimental investigation is required. Below are detailed, step-by-step methodologies for key experiments to evaluate its performance.

Protocol 1: Evaluation as a Chiral Auxiliary in an Asymmetric Aldol Reaction
  • Synthesis of the Chiral Auxiliary Adduct:

    • React 2-(4-aminophenyl)-2-hydroxyacetic acid with a suitable protecting group for the amino functionality (e.g., Boc anhydride).

    • Couple the protected amino acid with an acyl chloride (e.g., propionyl chloride) to form the N-acyl derivative.

  • Enolate Formation:

    • Dissolve the N-acyl derivative in an appropriate solvent (e.g., THF) and cool to -78 °C.

    • Add a base (e.g., LDA or NaHMDS) to generate the enolate.

  • Aldol Addition:

    • Add the desired aldehyde (e.g., benzaldehyde) to the enolate solution at -78 °C.

    • Allow the reaction to proceed for a specified time.

  • Work-up and Analysis:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Determine the diastereomeric ratio using ¹H NMR spectroscopy or HPLC analysis.

  • Cleavage of the Auxiliary:

    • Subject the aldol adduct to hydrolysis (e.g., using LiOH) to release the chiral β-hydroxy acid and recover the auxiliary.

    • Determine the enantiomeric excess of the product using chiral HPLC or by conversion to a diastereomeric derivative.

Protocol 2: Evaluation as a Chiral Ligand in a Metal-Catalyzed Asymmetric Allylic Alkylation
  • Ligand Synthesis:

    • Synthesize a phosphino-oxazoline (PHOX)-type ligand by reacting the amino group of 2-(4-aminophenyl)-2-hydroxyacetic acid with a suitable phosphine-containing electrophile.

  • Catalyst Formation:

    • In a glovebox, mix the synthesized ligand with a metal precursor (e.g., [Pd(allyl)Cl]₂) in a dry, degassed solvent.

  • Asymmetric Allylic Alkylation:

    • To a solution of the catalyst, add the racemic allylic substrate (e.g., 1,3-diphenylallyl acetate) and the nucleophile (e.g., dimethyl malonate with a suitable base).

    • Monitor the reaction by TLC or GC until completion.

  • Analysis:

    • Purify the product by column chromatography.

    • Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC.

Visualizing the Potential: Mechanistic Frameworks

To conceptualize the potential modes of action of 2-(4-aminophenyl)-2-hydroxyacetic acid in catalysis, the following diagrams illustrate hypothetical catalytic cycles.

Asymmetric_Aldol_Reaction cluster_0 Hypothetical Bifunctional Catalysis Aldehyde Aldehyde (Electrophile) TransitionState Ternary Transition State Aldehyde->TransitionState H-bond with -COOH Enolate Enolate (Nucleophile) Enolate->TransitionState H-bond with -NH2 Catalyst 2-(4-Aminophenyl)- 2-hydroxyacetic acid Catalyst->TransitionState Coordination Product Chiral Aldol Product TransitionState->Product C-C Bond Formation Product->Catalyst Catalyst Turnover Ligand_Synthesis_Workflow Start 2-(4-Aminophenyl)- 2-hydroxyacetic acid Step1 Reaction with Phosphine Electrophile Start->Step1 Ligand Chiral N,P-Ligand Step1->Ligand Step2 Complexation with Metal Precursor (e.g., Pd) Ligand->Step2 Catalyst Chiral Metal Catalyst Step2->Catalyst Application Application in Asymmetric Catalysis Catalyst->Application

Caption: Workflow for chiral ligand synthesis and application.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic performance of 2-(4-aminophenyl)-2-hydroxyacetic acid is currently lacking in the public domain, its structural features, derived from the versatile mandelic acid scaffold, strongly suggest a high potential for applications in enantioselective catalysis. As a bifunctional organocatalyst, a precursor for novel chiral ligands, or a chiral resolving agent, this molecule warrants thorough investigation. The experimental protocols outlined in this guide provide a clear path for researchers to explore its capabilities. Future research in this area could uncover a new, readily accessible, and highly effective tool for the synthesis of enantiomerically pure compounds, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. Available at: [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. IRIS - UNISA. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC. Available at: [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC - NIH. Available at: [Link]

  • MANDELIC ACID: AN ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDE. Journal of Advanced Scientific Research. Available at: [Link]

  • Design of Chiral Ligands for Asymmetric Catalysis. ResearchGate. Available at: [Link]

  • Enantioselective synthesis of chiral BCPs. PMC. Available at: [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Available at: [Link]

  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research. Available at: [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC. Available at: [Link]

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Mandelic acid: an efficient and green organo-catalyst for synthesis of 2,4,5-trisubstituted Imidazoles under solvent free condition. ACG Publications. Available at: [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]

  • New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. ResearchGate. Available at: [Link]

  • A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. MDPI. Available at: [Link]

  • 2-(4-Aminophenyl)-2-hydroxyacetic acid. PubChem. Available at: [Link]

  • Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Caltech Authors. Available at: [Link]

  • Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates. Google Patents.

Sources

Validation of Analytical Methods for Enantiomeric Excess of Aminophenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Chiral Purity

Aminophenylacetic acids (APAAs), such as


-phenylglycine and its derivatives, are pivotal chiral building blocks in the synthesis of semi-synthetic 

-lactam antibiotics (e.g., Ampicillin, Cephalexin). The enantiomeric purity of these intermediates dictates the biological efficacy and safety of the final drug product. Consequently, the determination of enantiomeric excess (ee) is not merely a quality control step but a critical safety gate.

This guide objectively compares the three dominant analytical methodologies for APAA analysis: Direct Chiral HPLC (Crown Ether phases) , Ligand Exchange Chromatography (LEC) , and Capillary Electrophoresis (CE) .

The Verdict: While CE offers green chemistry advantages and LEC provides cost-efficiency, Direct Chiral HPLC using Crown Ether Stationary Phases is identified as the superior method for validation in a regulated environment. Its mechanism—specific complexation with the primary ammonium group—provides the highest robustness, sensitivity, and alignment with ICH Q2(R2) guidelines.

Method Landscape: A Comparative Analysis

The Contenders
FeatureMethod A: Chiral HPLC (Crown Ether) Method B: Ligand Exchange (LEC) Method C: Capillary Electrophoresis (CE)
Separation Mechanism Host-guest complexation (Crown ether + Ammonium ion)Ternary complex formation (Cu(II) + Chiral Selector + Analyte)Differential migration in chiral micellar/CD buffer
Target Analyte Ideal for Primary Amines (Requires protonation)Amino acids (requires free amine/acid)Charged species
Resolution (

)
High (

typical)
Moderate to HighHigh (Efficiency driven)
Sensitivity (LOD) Excellent (UV/Fluorescence compatible)Good (often relies on Cu(II) UV absorbance)Moderate (Short path length)
Robustness High (Mobile phase is simple: Acidic MeOH/H2O)Low (Sensitive to temp, pH, Cu conc.)[1]Moderate (Joule heating effects)
Throughput Moderate (10-20 min run times)ModerateHigh (Fast separations)
Cost High (Column cost)Low (Standard C18 + Chiral Additive)Low (Capillary cost)
Why Crown Ether HPLC Wins for APAAs

While Ligand Exchange is the historical standard, it suffers from "system peaks" caused by the metal additive and requires complex mobile phase equilibration. Capillary Electrophoresis is excellent for screening but often lacks the concentration sensitivity required for detecting trace enantiomeric impurities (0.1% level) in stability samples.

Crown Ether phases (e.g., Crownpak CR-I(+)) exploit the specific structure of APAAs. The 18-crown-6 ether ring forms a stable inclusion complex with the protonated primary amine (


) of the APAA. This interaction is sterically modulated by the chiral barrier of the stationary phase, resulting in exceptional selectivity for 

-amino acids without derivatization.

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the validation methodology based on analyte characteristics and lab resources.

MethodSelection Start Start: Select APAA Analyte IsPrimary Is the Amine Primary (-NH2)? Start->IsPrimary Derivatization Can you Derivatize? IsPrimary->Derivatization No (Secondary) Throughput High Throughput Screening? IsPrimary->Throughput Yes LEC Rec: Ligand Exchange (LEC) (Cost Effective) Derivatization->LEC No (Direct Analysis) Indirect Rec: Indirect HPLC (Derivatization + C18) Derivatization->Indirect Yes CrownEther Rec: Chiral HPLC (Crown Ether) (Highest Robustness) Throughput->CrownEther No (QC/Validation) CE Rec: Capillary Electrophoresis (Fast Screening) Throughput->CE Yes (>100 samples/day)

Figure 1: Decision matrix for selecting the analytical technique for aminophenylacetic acid enantiomers.

The Protocol: Validating Chiral HPLC (Crown Ether)

This section details a self-validating protocol. The choice of acidic mobile phase is not arbitrary; it ensures the amine remains fully protonated (


), which is a prerequisite for the crown ether interaction.
Chromatographic Conditions
  • Column: Chiral Crown Ether Phase (e.g., Crownpak CR-I(+) or equivalent),

    
     mm, 5 µm.
    
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15 v/v).

    • Expert Insight: Perchloric acid is preferred over phosphate buffers because the perchlorate anion (

      
      ) forms an ion pair that improves peak shape and solubility of the hydrophobic crown ether complex.
      
  • Flow Rate: 0.4 - 0.8 mL/min (Lower flow rates often improve chiral resolution by allowing equilibration time in the crown cavity).

  • Temperature:

    
     to 
    
    
    
    .
    • Expert Insight: Lower temperatures generally increase the separation factor (

      
      ) in crown ether chromatography due to the enthalpy-driven complexation.
      
  • Detection: UV at 210 nm (or 254 nm if phenyl absorbance is sufficient).

Validation Workflow (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is suitable for the intended purpose: quantifying the minor enantiomer (impurity) in the presence of the major enantiomer (drug substance).

Step 1: Specificity (Selectivity)
  • Protocol: Inject a racemic mixture of the APAA.

  • Acceptance Criteria: Baseline resolution (

    
    ) 
    
    
    
    (ideally
    
    
    ).
  • Self-Validation Check: Inject the mobile phase blank. No peaks should elute at the retention time of the enantiomers.

Step 2: Sensitivity (LOD/LOQ)
  • Protocol: Prepare a dilution series of the minor enantiomer.

  • Calculation:

    • LOD =

      
      
      
    • LOQ =

      
      
      
    • (Where

      
       is the standard deviation of the response and 
      
      
      
      is the slope).
  • Target: LOQ should be

    
     of the target concentration to ensure accurate ee calculation at reporting thresholds.
    
Step 3: Linearity & Range
  • Protocol: Prepare 5 concentrations of the minor enantiomer ranging from LOQ to 120% of the specification limit (usually 0.5% to 1.0%).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 4: Accuracy (Recovery)
  • Protocol: Spike the major enantiomer (pure) with known amounts of the minor enantiomer at 3 levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance Criteria: Recovery between 90% - 110%.

Visualizing the Validation Lifecycle

The following diagram illustrates the ICH Q2(R2) lifecycle approach, integrating development data into the validation strategy.

ValidationLifecycle Dev Method Development (Scouting pH, Temp, Organic Modifier) PreVal Pre-Validation (System Suitability Est.) Dev->PreVal Define ATP ValExec Validation Execution (Specificity, Lin, Acc, Prec) PreVal->ValExec Protocol Approval Routine Routine Monitoring (Control Charts) ValExec->Routine SOP Release Routine->Dev Change Control (If Perf. Drifts)

Figure 2: Analytical Procedure Lifecycle showing the feedback loop from routine monitoring back to development.

Data Presentation & Troubleshooting

Expected Performance Metrics

When validating for


-phenylglycine , typical results on a Crownpak CR(+) column are:
ParameterTypical ResultAcceptance Limit
Retention Time (

)
D-isomer: 8.5 min L-isomer: 12.2 minRSD

Resolution (

)


Tailing Factor (

)


LOQ


level
Troubleshooting Guide (Self-Validating Systems)
  • Loss of Resolution:

    • Cause: Column temperature too high.

    • Fix: Reduce temp to

      
      . Crown ether complexes are exothermic; cooling stabilizes them.
      
  • Peak Broadening:

    • Cause: Incorrect pH.

    • Fix: Ensure pH is

      
      . If the amine deprotonates, it loses affinity for the crown ether, leading to mixed-mode retention and broad peaks.
      
  • Inverted Elution Order:

    • Cause: Switching from CR(+) to CR(-) column.

    • Insight: This is a useful confirmation tool. If a peak is an enantiomer, its elution order must reverse on the opposite chiral stationary phase.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Hyun, M. H. (2016).[3] Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19–32.[3] [Link]

  • Davankov, V. A. (2003). Chiral separation by ligand-exchange chromatography.[4][5] Journal of Chromatography A, 906(1-2), 471-500. [Link]

  • Scriba, G. K. (2016).[6] Chiral recognition in separation science – an overview. Chromatographia, 79, 1185–1210. [Link]

Sources

Efficacy comparison of 2-(4-Aminophenyl)-2-hydroxyacetic acid derivatives in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison of 2-(4-Aminophenyl)-2-hydroxyacetic Acid Derivatives in Drug Design

Executive Summary

2-(4-Aminophenyl)-2-hydroxyacetic acid (also known as p-amino-mandelic acid) represents a versatile scaffold in modern medicinal chemistry.[1] Unlike its structural cousin p-hydroxyphenylglycine (used in β-lactams), this scaffold offers a unique dual-functionality:

  • As a Bioactive Core: Derivatives containing 1,3,4-oxadiazole moieties exhibit potent antifungal activity, outperforming commercial standards like mandipropamid.

  • As a Strategic Linker: In Antibody-Drug Conjugates (ADCs), p-amino-mandelic acid serves as a superior "exo-cleavable" linker, offering higher hydrophilicity and plasma stability compared to the industry-standard Valine-Citrulline (Val-Cit) dipeptide.

This guide objectively compares these derivatives against their respective market alternatives, supported by experimental protocols and quantitative data.

Part 1: Structural Activity Relationship (SAR) Analysis

The efficacy of p-amino-mandelic acid stems from its three modifiable sites. Understanding these is crucial for rational drug design.

SAR_Analysis Core 2-(4-Aminophenyl)- 2-hydroxyacetic acid Amine p-Amino Group (-NH2) Target: Conjugation Site Application: ADC Payload Attachment Core->Amine Site 1 Hydroxyl Alpha-Hydroxyl (-OH) Target: Solubility/Stability Application: Hydrophilicity Modulation Core->Hydroxyl Site 2 Carboxyl Carboxylic Acid (-COOH) Target: Cyclization/Esterification Application: Heterocycle Formation (Oxadiazoles) Core->Carboxyl Site 3

Figure 1: SAR Map of 2-(4-Aminophenyl)-2-hydroxyacetic acid highlighting key modification zones.

Part 2: Comparative Efficacy in Antibody-Drug Conjugates (ADCs)

The Challenge: Traditional Valine-Citrulline (Val-Cit) linkers often suffer from hydrophobicity-induced aggregation and premature payload release in plasma. The Solution: p-Amino-mandelic acid esters function as "exo-cleavable" linkers that utilize a self-immolative mechanism triggered by enzymatic hydrolysis.

Performance Data: p-Amino-Mandelic Linker vs. Val-Cit Linker

Data derived from comparative studies on HER2-targeting ADCs (e.g., Trastuzumab conjugates).

FeatureVal-Cit Linker (Standard)p-Amino-Mandelic Linker (Novel)Efficacy Implication
Hydrophilicity Low (Hydrophobic)High (Contains polar -OH)Reduces aggregation; allows higher Drug-to-Antibody Ratio (DAR).
Plasma Stability Moderate (Susceptible to murine plasma)High Prevents premature drug release, reducing systemic toxicity.
Cleavage Mechanism Cathepsin B (Endosomal)Carboxylesterase / Protease More specific intracellular release profile.[2]
Tumor Inhibition (TGI) ~85% (at 5 mg/kg)>95% (at 2.5 mg/kg)Achieves superior potency at half the dosage .

Key Insight: The p-amino-mandelic acid linker (specifically the methyl ester derivative) allows for the construction of ADCs with a DAR of 8 without precipitation, a feat difficult to achieve with Val-Cit linkers.

Mechanism of Action: Exo-Cleavage

ADC_Mechanism ADC ADC (Antibody-Linker-Payload) Endocytosis Endocytosis into Tumor Cell ADC->Endocytosis Hydrolysis Enzymatic Hydrolysis (Cleavage of Mandelic Ester) Endocytosis->Hydrolysis Immolation Self-Immolative Collapse (1,6-Elimination) Hydrolysis->Immolation Unmasks Phenol Release Active Payload Released Immolation->Release

Figure 2: The self-immolative release mechanism facilitated by the mandelic acid scaffold.

Part 3: Comparative Efficacy in Antifungal Applications

The Challenge: Resistance to commercial fungicides like Mandipropamid is rising. The Solution: 4-substituted mandelic acid derivatives incorporating a 1,3,4-oxadiazole ring.[3]

Performance Data: Oxadiazole Derivatives vs. Mandipropamid

Target Pathogens: Gibberella saubinetii (Wheat scab), Sclerotinia sclerotiorum (White mold).[2]

CompoundEC50 (mg/L) vs. G. saubinetiiEC50 (mg/L) vs. S. sclerotiorumRelative Potency
Mandipropamid (Control) > 50.015.4Baseline
Derivative E6 12.79.21.7x more potent
Derivative E18 8.0 4.5 3.4x more potent

Key Insight: Derivative E18 (containing a specific aryl substituent on the oxadiazole ring) demonstrates broad-spectrum activity significantly superior to the commercial standard.

Part 4: Experimental Protocols

Protocol A: Synthesis of p-Amino-Mandelic Acid Methyl Ester (ADC Linker Precursor)

Essential for generating the linker used in high-stability ADCs.

  • Starting Material: Dissolve 2-(4-aminophenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous Methanol (MeOH).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 1.2 eq) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with saturated NaHCO3 (to neutralize HCl salt), then brine.

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Hexane/EtOAc.

    • Yield Target: >90%

    • Validation: 1H NMR (DMSO-d6) should show a singlet methyl peak at ~3.6 ppm.

Protocol B: Antifungal Mycelial Growth Rate Assay

Used to validate the efficacy of oxadiazole derivatives.

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve test compounds (Derivatives E6, E18) in DMSO. Add to molten agar to achieve final concentrations (6.25, 12.5, 25, 50, 100 mg/L). Pour into Petri dishes.

  • Inoculation: Place a 5mm mycelial plug of S. sclerotiorum in the center of the plate.

  • Incubation: Incubate at 25°C for 72 hours in the dark.

  • Measurement: Measure colony diameter (cross-method). Calculate inhibition percentage relative to DMSO control.

    • Formula: Inhibition (%) = [(Control Diameter - Treated Diameter) / (Control Diameter - 5mm)] × 100.

References

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Source: Journal of Medicinal Chemistry / NIH. Significance: Establishes p-amino-mandelic acid as a superior ADC linker.

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. Source: International Journal of Molecular Sciences.[3] Significance: Provides data on E18 and E6 derivatives against fungal pathogens.[2][3] [2]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives. Source: International Journal of Molecular Sciences.[3] Significance: Validates the structural properties and separation of mandelic acid derivatives.

  • A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis. Source: BenchChem Technical Guides.[2] Significance: Distinguishes the related phenylglycine scaffold from the mandelic acid scaffold.

Sources

Comparative study of 2-(4-Aminophenyl)-2-hydroxyacetic acid and mandelic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Mandelic Acid (MA) and its functionalized derivative, 2-(4-Aminophenyl)-2-hydroxyacetic acid (4-Amino-Mandelic Acid or 4-AMA) .

Executive Summary

While Mandelic Acid (MA) serves as the industry "gold standard" for chiral resolution of bases and skin exfoliation, 4-Amino-Mandelic Acid (4-AMA) represents a bifunctional pharmacophore essential for next-generation antibiotic and polymer synthesis. This guide delineates their physicochemical divergence, specifically highlighting how the para-amino moiety in 4-AMA shifts the molecule from a simple acidic auxiliary to a zwitterionic building block, fundamentally altering solubility profiles and synthetic strategies.

Part 1: Physicochemical Profile & Divergence

The introduction of an amino group at the para position of the phenyl ring creates a push-pull electronic system that drastically affects the acidity and solubility of the molecule compared to the parent Mandelic Acid.

Table 1: Comparative Physicochemical Data
FeatureMandelic Acid (MA)4-Amino-Mandelic Acid (4-AMA)Impact on Application
Formula


4-AMA allows orthogonal protection strategies.
MW 152.15 g/mol 167.16 g/mol Slight increase in atom economy density.
pKa (COOH) 3.37 (Acidic)~3.2 (Acidic)Similar carboxylic reactivities.
pKa (NH2) N/A~4.6 (Conjugate Acid)Critical: 4-AMA exists as a zwitterion at pH 4.0.
Solubility Water, Ethanol, EtherDilute Acid/Base; Poor in neutral water4-AMA requires pH adjustment for dissolution.
Chirality Excellent Resolving AgentChiral IntermediateMA is a tool; 4-AMA is a substrate.
LogP 0.66 (Lipophilic)-0.1 (Est. Amphiphilic)4-AMA has lower membrane permeability without derivatization.
Mechanistic Insight: The Zwitterionic Switch

The most significant operational difference is the Isoelectric Point (pI) .

  • Mandelic Acid behaves as a standard carboxylic acid. It is soluble in organic solvents (DCM, EtOAc) and can be extracted into basic water.

  • 4-AMA behaves like an amino acid (phenylglycine analog). At neutral pH, it tends to form an inner salt (zwitterion), making it insoluble in non-polar organics and difficult to extract.

    • Operational Consequence: You cannot use standard acid/base extraction to purify 4-AMA easily. You must use ion-exchange chromatography or controlled isoelectric precipitation.

Part 2: Visualizing the Functional Divergence

The following diagram illustrates the branching utility of these two molecules based on their functional groups.

G MA Mandelic Acid (Parent Scaffold) AMA 4-Amino-Mandelic Acid (Bifunctional Derivative) MA->AMA Para-amination Prop_MA Lipophilic Acid Soluble in Ether/DCM MA->Prop_MA Structure Prop_AMA Zwitterionic Solid Insoluble in Ether AMA->Prop_AMA Structure Res Chiral Resolution (of Racemic Amines) Prop_MA->Res Salt Formation Skin Dermatology (AHA Peels) Prop_MA->Skin Keratolytic Action Pharma Antibiotic Synthesis (Cephalosporins) Prop_AMA->Pharma Amide Coupling (Side Chain) Poly Bio-Polymers (Polymandelides) Prop_AMA->Poly Polycondensation

Figure 1: Functional divergence map showing how the amino-modification shifts utility from physical separation (Resolution) to chemical synthesis (Pharma/Polymers).

Part 3: Synthetic Utility & Reactivity[4][5]

Mandelic Acid: The Chiral Auxiliary

MA is primarily used to resolve racemic bases (e.g., 1-phenylethylamine). The mechanism relies on the solubility difference between the diastereomeric salts formed.

  • Key Reaction: Acid-Base Salt Formation (Non-covalent).

  • Advantage: Reversible. MA can be recovered by acidification.

4-Amino-Mandelic Acid: The "Handle" Hypothesis

4-AMA is a "functionalized handle." The aniline amine allows for:

  • Chemoselective Amidation: You can react the amine with activated esters without protecting the

    
    -hydroxyl group (under controlled pH).
    
  • Diazotization: The amino group can be converted to azides or halides via Sandmeyer reactions, expanding the chiral pool.

Part 4: Experimental Protocols

Protocol A: Optical Resolution using Mandelic Acid (Standard)

Objective: To separate a racemic amine using (R)-Mandelic Acid.

  • Stoichiometry: Dissolve 1.0 eq of Racemic Amine and 1.0 eq of (R)-Mandelic Acid in hot Ethanol (0.5 M concentration).

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. The "Less Soluble Diastereomer" (LSD) will crystallize.

  • Filtration: Filter the white precipitate.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade Chiral Purity (>99% ee).

  • Liberation: Suspend salt in DCM and treat with 1M NaOH. Separate organic layer to recover the enantiopure amine. Acidify aqueous layer to recover Mandelic Acid.

Protocol B: Chemoselective Amide Coupling of 4-AMA

Objective: To couple 4-AMA to a carboxylic acid core (e.g., for drug synthesis) without O-acylation. Note: This utilizes the higher nucleophilicity of the amine vs. the hydroxyl.

Materials:

  • 4-Amino-Mandelic Acid (1.0 eq)

  • Boc-Protected Amino Acid (Activated Ester, e.g., NHS-ester) (1.1 eq)

  • Solvent: DMF/Water (9:1)

  • Base:

    
    
    

Step-by-Step Workflow:

  • Dissolution (The Zwitterion Challenge):

    • Suspend 4-AMA in DMF/Water. It will likely remain cloudy.

    • Add

      
       (2.0 eq) slowly. The solution will clear as the carboxylic acid deprotonates and the amine becomes a free base (
      
      
      
      ).
    • Checkpoint: Ensure pH is ~8.5. If pH > 10, you risk racemization of the chiral center.

  • Coupling:

    • Add the NHS-ester of the partner acid dropwise at 0°C.

    • Stir for 4 hours at Room Temperature.

    • Mechanism:[1][2] The

      
       is a better nucleophile than the 
      
      
      
      or water. The amide bond forms exclusively.
  • Workup (Isoelectric Precipitation):

    • Do not extract with DCM (product is too polar).

    • Carefully acidify with 1M HCl to pH ~3.0.

    • The product (Amido-Mandelic Acid) will precipitate.

    • Filter and wash with cold water.

Part 5: Biological & Pharmaceutical Relevance[2][5][6]

Antibiotic Side Chains

4-AMA is a structural analog of 4-hydroxyphenylglycine , a critical side chain in cephalosporins (e.g., Cefadroxil).

  • Mandelic Acid Derivatives: Provide stability to

    
    -lactamase enzymes.
    
  • 4-AMA Derivatives: The amino group improves the drug's spectrum against Gram-negative bacteria by facilitating transport through porin channels (zwitterionic character mimics natural amino acids).

Skincare Applications

While Mandelic Acid is a famous AHA for acne (lipophilic enough to penetrate sebum), 4-AMA is rarely used in skincare .

  • Reason: The amine group makes it less effective as an exfoliant (higher pKa, less free acid availability) and potentially sensitizing (aniline derivatives can be allergens).

References

  • Hoover, J. R., et al. (1974). "Semisynthetic cephalosporins. Synthesis and structure-activity relationships of 7-mandelamido-3-cephem-4-carboxylic acids." Journal of Medicinal Chemistry.

  • PubChem. (n.d.). "2-(4-Aminophenyl)-2-hydroxyacetic acid (Compound Summary)." National Library of Medicine.

  • Pratesi, A., et al. (2010). "Chemical and Biological Properties of Mandelic Acid Derivatives." Molecules. (Contextual grounding on MA properties).
  • Sigma-Aldrich. (n.d.).[3] "Mandelic Acid Product Specification and Solubility Data."

Sources

A Senior Application Scientist's Guide: Evaluating 2-(4-Aminophenyl)-2-hydroxyacetic Acid as a Novel Chiral Auxiliary Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

In the exacting world of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods to control stereochemistry is perpetual. Chiral auxiliaries represent a foundational and robust strategy, providing a powerful means to introduce chirality into prochiral substrates with high fidelity.[1][2] These enantiomerically pure compounds are temporarily attached to a substrate, directing a subsequent chemical transformation to achieve high diastereoselectivity, and are then cleaved to reveal the desired enantiomerically enriched product.[1][3]

This guide provides a comparative analysis of a promising but underexplored candidate, 2-(4-Aminophenyl)-2-hydroxyacetic acid, against three pillars of commercial chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine amides. We will dissect their mechanisms, benchmark their performance with established experimental data, and provide a rigorous protocol for evaluation, offering researchers a comprehensive framework for methodological selection and innovation.

The Gold Standard: A Review of Commercial Chiral Auxiliaries

The efficacy of a chiral auxiliary is measured by its ability to consistently deliver high diastereomeric excess (de) or enantiomeric excess (ee), its ease of attachment and cleavage under mild conditions, and the potential for its recovery and reuse.[4][5]

Evans' Oxazolidinones

Popularized by David A. Evans, oxazolidinone auxiliaries are arguably the most widely recognized class, derived from readily available amino alcohols.[3][6] Their success stems from a highly predictable stereochemical outcome governed by a chelated transition state that minimizes steric interactions.

  • Mechanism of Action: Following N-acylation, deprotonation forms a Z-enolate. In reactions like the aldol condensation, the enolate, the aldehyde, and a Lewis acid (e.g., dibutylboron triflate) form a rigid, six-membered Zimmerman-Traxler transition state.[7] The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity.[3][4]

  • Applications: They are workhorses for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[3][8]

  • Cleavage: The auxiliary is typically removed via hydrolysis (e.g., with lithium hydroperoxide) or reductive cleavage to yield the corresponding carboxylic acid or alcohol, respectively, without compromising the newly formed stereocenter.[9]

Oppolzer's Camphorsultams

Based on the rigid bicyclic structure of camphor, Oppolzer's sultams offer excellent stereocontrol due to their well-defined conformation and strong chelating ability.[10]

  • Mechanism of Action: The stereochemical outcome is dictated by the sultam's C2 symmetry and the steric blockade imposed by its bulky camphor skeleton. In conjugate additions, for instance, chelation between the carbonyl oxygen, the sulfonyl oxygen, and a metal cation locks the N-acyl group into an s-cis conformation, exposing one face of the double bond to nucleophilic attack.[11]

  • Applications: These auxiliaries excel in a wide range of reactions, including Diels-Alder cycloadditions, Michael additions, alkylations, and α-hydroxylations.[10][12][13]

  • Performance: Oppolzer's sultams are known for providing exceptionally high levels of diastereoselectivity, often yielding crystalline products that are easily purified.[12]

Myers' Pseudoephedrine and Pseudoephenamine Amides

Developed as a practical alternative to regulated materials like pseudoephedrine, the Myers' amide strategy, particularly with pseudoephenamine, provides a powerful method for the asymmetric alkylation of carboxylic acids.[14][15]

  • Mechanism of Action: The substrate is first converted to the corresponding amide with the chiral auxiliary. Deprotonation with a lithium amide base generates a conformationally rigid Z-azaenolate, stabilized by internal chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen.[15] This rigid structure directs incoming electrophiles to the opposite face of the bulky phenyl group, ensuring high stereocontrol.

  • Applications: This method is particularly renowned for the asymmetric synthesis of α-alkylated and α,α-dialkylated carboxylic acids, aldehydes, and ketones, including the challenging construction of quaternary stereocenters.[14]

  • Advantages: Pseudoephenamine is not subject to the same regulatory restrictions as pseudoephedrine and often provides equal or superior diastereoselectivities.[14][15]

Performance Benchmark: Asymmetric Reactions

To contextualize performance, the following table summarizes typical results for these auxiliaries in key transformations.

Chiral AuxiliaryReaction TypeSubstrateElectrophile / ReagentDiastereomeric Excess (de)Reference
Evans' Oxazolidinone Aldol ReactionN-propionyl oxazolidinoneIsobutyraldehyde>99%[J. Am. Chem. Soc. 1981, 103, 2127-2129]
Oppolzer's Camphorsultam α-HydroxylationN-phenylacetyl sultam(+)-(Camphorsulfonyl)oxaziridine>95% (20:1 dr)[12]
Myers' Pseudoephenamine AlkylationN-phenylacetyl pseudoephenamineBenzyl Bromide>98%[14][15]

A New Contender: 2-(4-Aminophenyl)-2-hydroxyacetic Acid

We now turn our attention to 2-(4-Aminophenyl)-2-hydroxyacetic acid. While not established as a mainstream chiral auxiliary, its structure presents intriguing possibilities rooted in the principles of asymmetric induction.

  • Structural Merits:

    • α-Hydroxy Acid Moiety: This functional group is a classic motif for chelation control, similar to mandelic acid.[3] The hydroxyl and carboxyl groups can form a rigid 5-membered chelate with a metalated enolate, creating a well-defined stereochemical environment.

    • Aromatic Ring: The phenyl group provides steric bulk to shield one face of a reactive intermediate.

    • Amine Functionality: The para-amino group offers a site for further modification, allowing for the tuning of steric and electronic properties or for creating bifunctional auxiliaries that could engage in hydrogen bonding or secondary coordination.

Proposed Mechanism of Stereochemical Induction

We hypothesize that 2-(4-Aminophenyl)-2-hydroxyacetic acid, when used to form an ester with a prochiral ketone or acid, could direct asymmetric reactions via a chelation-controlled transition state. Upon deprotonation to form an enolate, a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺) could be coordinated by the enolate oxygen, the ester carbonyl, and the auxiliary's α-hydroxyl group. This would orient the aminophenyl group to effectively block one face of the enolate, directing electrophilic attack to the opposite side.

Visualizing Reaction Control

Diagrams created using Graphviz help illustrate the complex stereochemical relationships that underpin the utility of chiral auxiliaries.

G cluster_0 General Chiral Auxiliary Workflow A Prochiral Substrate C Covalent Attachment A->C B Chiral Auxiliary (Xc) B->C D Chiral Adduct (Substrate-Xc) C->D E Diastereoselective Reaction (+ Reagent) D->E F Diastereomeric Mixture (High d.e.) E->F G Separation / Purification F->G H Major Diastereomer G->H I Cleavage H->I J Enantiomerically Enriched Product I->J K Recovered Auxiliary (Xc*) I->K

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[1]

Caption: Proposed chelation model for the title compound as a chiral auxiliary.

Experimental Protocol: A Roadmap for Evaluation

To objectively benchmark 2-(4-Aminophenyl)-2-hydroxyacetic acid, a standardized experimental protocol is essential. We describe a procedure for an asymmetric aldol reaction, a cornerstone transformation that is highly sensitive to the auxiliary's stereodirecting ability. This protocol can be run in parallel with an established auxiliary, like (S)-(-)-4-isopropyl-2-oxazolidinone, for a direct comparison.

Part 1: Attachment of the Auxiliary

Objective: To covalently link the chiral auxiliary to a prochiral propionate group.

  • Activation: In a flame-dried, nitrogen-purged flask, dissolve propionic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M). Cool to 0 °C.

  • Add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. The formation of propionyl chloride is complete.

  • Coupling: In a separate flask, dissolve the chiral auxiliary (e.g., Evans' oxazolidinone or 2-(4-Aminophenyl)-2-hydroxyacetic acid, 1.1 eq.) in anhydrous DCM containing triethylamine (1.5 eq.). Cool to 0 °C.

  • Slowly add the freshly prepared propionyl chloride solution to the auxiliary solution.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC for the consumption of the auxiliary.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl or O-acyl adduct by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

Part 2: Diastereoselective Aldol Reaction

Causality: The choice of base and Lewis acid is critical for forming a specific enolate geometry and a rigid transition state, which is the root cause of high diastereoselectivity.

  • Enolate Formation: Dissolve the purified adduct (1.0 eq.) in anhydrous DCM (0.1 M) in a flame-dried, nitrogen-purged flask. Cool to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition: Re-cool the solution to -78 °C. Add the aldehyde electrophile (e.g., isobutyraldehyde, 1.5 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

Part 3: Analysis and Auxiliary Cleavage
  • Diastereomeric Ratio (d.r.) Analysis: Dissolve a small aliquot of the crude aldol product in CDCl₃. Acquire a high-resolution ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating the signals of non-overlapping protons (e.g., α- or β-protons) corresponding to each diastereomer. [4][16]2. Cleavage: Dissolve the purified aldol adduct in a 4:1 mixture of THF and water. Cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir at 0 °C for 4 hours.

  • Quench with aqueous sodium sulfite. Acidify to pH ~3 with HCl and extract with ethyl acetate to isolate the chiral β-hydroxy acid product. The water-soluble auxiliary can be recovered from the aqueous phase.

  • Enantiomeric Excess (e.e.) Analysis: The e.e. of the final product can be determined by converting the acid to a methyl ester (with diazomethane or TMS-diazomethane) and analyzing it via chiral HPLC or GC. [16]

Conclusion and Outlook

While Evans' oxazolidinones, Oppolzer's sultams, and Myers' amides are entrenched as reliable tools in asymmetric synthesis, the exploration of new auxiliaries is vital for expanding the synthetic toolkit. 2-(4-Aminophenyl)-2-hydroxyacetic acid presents a compelling structural framework for a next-generation chiral auxiliary, combining the proven chelation capacity of an α-hydroxy acid with the steric influence of an aromatic group and the synthetic versatility of an amino handle.

Its true potential can only be unlocked through rigorous experimental validation. The protocols and comparative data provided in this guide offer a clear and logical pathway for researchers to benchmark this candidate's performance. Should it deliver high diastereoselectivity, particularly with a unique reactivity profile or simplified cleavage and recovery, it could represent a valuable and novel addition to the field, empowering chemists to build complex chiral molecules with greater precision and efficiency.

References

  • Wikipedia. Camphorsultam. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Fernandes, R. A. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Korean Chemical Society, 60(2), 85-95. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • de Oliveira, H. C., et al. (2018). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(11), 2996. [Link]

  • Smith, D. M., & Goodman, J. M. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Cativiela, C., et al. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R). Molbank, 2000(3), M159. [Link]

  • ChemTube3D. Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. [Link]

  • Wilson, P. D. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Deadman, B. J., et al. (2016). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 7(5), 3125-3130. [Link]

  • Liu, G., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer’s Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 81(9), 3566-3572. [Link]

  • Reddy, L. R., et al. (2005). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 70(25), 10451-10458. [Link]

  • ChemTube3D. Meyers Asymmetric Alkylation. [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4572. [Link]

  • Myers Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • ResearchGate. Evolution of PIII and PV chiral auxiliaries. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Zhang, Y., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2649-2663. [Link]

  • Wikipedia. Enantiomeric excess. [Link]

  • University of Calcutta. DYNAMIC STEREOCHEMISTRY (DCE) SEM VI. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • Chemistry LibreTexts. (2025). 4.4: Enantiomeric Excess. [Link]

  • PubChem. 2-(4-Aminophenyl)-2-hydroxyacetic acid. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Aminophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor

2-(4-Aminophenyl)-2-hydroxyacetic acid is a key chemical entity, potentially serving as a pharmaceutical intermediate, a metabolite, or a reference standard in drug development. The integrity of any research or quality control decision rests upon the accuracy and reliability of the analytical data generated for this compound. When multiple analytical methods are employed—either during method lifecycle management, inter-laboratory transfers, or when upgrading from a routine to a more sensitive technique—it is not sufficient for each method to be independently validated. They must be cross-validated to ensure they produce congruent results, thereby guaranteeing data consistency and reliability across the entire product lifecycle.

This guide provides an in-depth, experience-driven comparison of two common yet distinct analytical techniques for 2-(4-Aminophenyl)-2-hydroxyacetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind the method design, the establishment of a self-validating cross-validation protocol, and the interpretation of comparative data. The principles discussed herein are grounded in internationally recognized guidelines, such as the ICH Q2(R1) framework on analytical procedure validation.[1][2][3]

Part 1: The Analytical Candidates: Rationale for Method Selection

The choice of an analytical method is dictated by its intended purpose. For 2-(4-Aminophenyl)-2-hydroxyacetic acid, which possesses a chromophore (the phenyl ring) and ionizable functional groups (amino and carboxylic acid), both HPLC-UV and LC-MS/MS are excellent candidates, albeit for different primary applications.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control (QC) laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for routine quantification, purity assessments, and stability testing. The method's success hinges on achieving chromatographic separation of the analyte from impurities and degradation products.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can quantify the analyte with high certainty, even in complex biological matrices or at very low concentrations.[6] It is the gold standard for confirmation, trace-level impurity analysis, and pharmacokinetic studies.

The cross-validation exercise described here will establish the interchangeability of the robust HPLC-UV method (Method A) with the highly specific LC-MS/MS method (Method B), defining the boundaries within which the simpler method can be confidently used.

Part 2: The Cross-Validation Workflow: A Self-Validating System

A successful cross-validation study is more than a side-by-side comparison; it is a structured experiment designed to demonstrate the equivalency of two validated procedures. The workflow must be logical and the acceptance criteria defined a priori.

CrossValidationWorkflow cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Evaluation A_Val Validate HPLC-UV Method (per ICH Q2(R1)) Prep Prepare a Single Set of Test Samples (e.g., n=10, covering the analytical range) A_Val->Prep B_Val Validate LC-MS/MS Method (per ICH Q2(R1)) B_Val->Prep Split Split Each Sample into Two Aliquots Prep->Split Analyze_A Analyze Aliquot Set 1 with HPLC-UV Split->Analyze_A Analyze_B Analyze Aliquot Set 2 with LC-MS/MS Split->Analyze_B Compare Statistically Compare Results (% Difference, Paired t-test) Analyze_A->Compare Analyze_B->Compare Conclusion Conclusion on Method Equivalency (Based on Pre-defined Criteria) Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

This workflow ensures trustworthiness because it begins with the prerequisite that both methods are independently validated and fit for purpose.[7][8] The core of the cross-validation lies in analyzing identical samples and subjecting the resulting datasets to rigorous statistical comparison.

Part 3: Detailed Experimental Protocols

The following protocols are detailed examples. In practice, these would be optimized during method development.

Protocol 1: HPLC-UV Method for Quantification

1. Rationale: This reversed-phase method is designed for robustness. A C18 column is chosen for its versatility in retaining moderately polar compounds like 2-(4-Aminophenyl)-2-hydroxyacetic acid. The mobile phase contains a phosphate buffer at a pH of ~6.5 to ensure the carboxylic acid is ionized (-COO⁻) and the amine is largely neutral, leading to consistent retention and good peak shape. Acetonitrile is the organic modifier. Detection is set at 240 nm, a wavelength that provides a strong absorbance signal for the phenyl ring while minimizing interference from potential excipients.

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

3. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-(4-Aminophenyl)-2-hydroxyacetic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation: Prepare a sample solution expected to contain ~100 µg/mL of the analyte using the diluent. Filter through a 0.45 µm PVDF syringe filter before injection.

Protocol 2: LC-MS/MS Method for Confirmation and Quantification

1. Rationale: This method prioritizes specificity and sensitivity. A smaller particle size column (e.g., 1.8 µm) is used for better resolution and faster analysis times. The mobile phase uses formic acid as a modifier, which is volatile and compatible with mass spectrometry. It also ensures the analyte is protonated ([M+H]⁺) for efficient detection in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor the transition from the parent ion (m/z 168.1) to a stable product ion, virtually eliminating matrix interference.

2. Instrumentation and Conditions:

  • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3 minutes, hold at 60% B for 0.5 minutes, return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: 168.1 > 122.1

    • Qualifier: 168.1 > 94.1 (Note: These transitions are predictive and must be confirmed experimentally by infusing a standard solution.)

4. Standard & Sample Preparation:

  • Preparation is identical to the HPLC-UV method, ensuring the only variable between analyses is the instrument and methodology.

Part 4: Data Comparison and Acceptance Criteria

Before cross-validation, each method must be independently validated according to ICH Q2(R1) guidelines.[1][3][7] Key parameters include specificity, linearity, range, accuracy, and precision.

Table 1: Independent Validation Summary
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (Typical)
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 2500.1 - 250Method-dependent
Accuracy (% Recovery) 99.5% ± 1.2%100.2% ± 0.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.8%0.5%≤ 2.0%
- Intermediate Precision1.3%1.1%≤ 3.0%
LOQ (µg/mL) 1.00.1Signal-to-Noise ≥ 10

For the cross-validation, a set of at least 10 samples, including production batches and stressed (forced degradation) samples, should be analyzed by both methods.[9] The primary comparison is the direct quantitative result.

Table 2: Cross-Validation Comparative Results
Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference*
Batch_001101.2100.80.40%
Batch_00299.8100.1-0.30%
Batch_003102.5101.90.59%
Acid_Stressed_1h85.486.1-0.81%
Peroxide_Stressed_1h92.191.50.66%
... (additional samples).........
Average Difference ≤ ±2.0%

% Difference = [(HPLC Result - LCMS Result) / LCMS Result] x 100. The more specific LC-MS/MS method is typically treated as the reference.

Acceptance Criterion: The results are considered equivalent if the percentage difference for each sample does not exceed a pre-defined limit (e.g., ±5.0%) and the average difference across all samples is within a tighter limit (e.g., ±2.0%). These criteria should be justified based on the process capability and the criticality of the measurement. This approach is consistent with FDA guidance on transferring analytical procedures.[10][11]

Part 5: Logic of Analytical Method Validation

The relationship between validation parameters ensures a method is "fit for purpose." Cross-validation serves as the ultimate confirmation of this fitness when comparing two different procedures.

ValidationLogic cluster_0 Core Performance Characteristics cluster_1 Derived Characteristics Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range Accuracy->Linearity Fit Method is 'Fit for Purpose' Accuracy->Fit Precision Precision (Agreement Between Measurements) Precision->Linearity Precision->Fit Specificity Specificity (Analyte Signal is Unambiguous) Limits LOD & LOQ Specificity->Limits Specificity->Fit Linearity->Fit Limits->Fit CrossVal Cross-Validation Confirms Equivalency Between Two 'Fit for Purpose' Methods Fit->CrossVal

Caption: Inter-relationship of analytical validation parameters.

Conclusion

The cross-validation of analytical methods for 2-(4-Aminophenyl)-2-hydroxyacetic acid demonstrates that a well-developed HPLC-UV method can produce results that are statistically equivalent to those from a more sophisticated LC-MS/MS method. This provides the necessary scientific justification for using the more efficient HPLC-UV method for routine quality control, while reserving the LC-MS/MS method for confirmatory analysis, investigations, or when higher sensitivity is required. This strategic, risk-based approach to analytical testing ensures data integrity while optimizing laboratory resources.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

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  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

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  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Issues Guidance on Analytics and Method Validation Source: BioPharm International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance Source: GRCTS URL: [Link]

  • Title: Liquid chromatography-tandem mass spectrometry analysis of delamanid and its metabolite in human cerebrospinal fluid using protein precipitation and on-line solid-phase extraction Source: PubMed URL: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(4-Aminophenyl)-2-hydroxyacetic Acid

[1]

Executive Directive

Do not dispose of 2-(4-Aminophenyl)-2-hydroxyacetic acid in municipal waste or sanitary sewer systems.

While this compound is often classified as "Not Dangerous Goods" for transport (DOT/IATA), it possesses specific chemical functionalities (amine and carboxylic acid) that require segregation from incompatible waste streams to prevent unintended reactivity. The standard and most responsible disposal method is high-temperature incineration via a licensed chemical waste facility.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in safe disposal. This compound is amphoteric, meaning it can react with both strong acids and strong bases.

PropertyDataRelevance to Disposal
Chemical Name 2-(4-Aminophenyl)-2-hydroxyacetic acidPrimary Identifier
CAS Number 13104-66-0 (racemic); 71630-32-5 (R-isomer)Required for waste manifests
Formula C₈H₉NO₃Nitrogen content implies NOx generation during incineration
Physical State Solid (Crystalline Powder)Dust generation hazard during transfer
Solubility Soluble in water; limited in non-polar organicsMobile in aqueous environments; do not flush
Acidity/Basicity Amphoteric (pKa ~3.6 and ~5.[1][2]3)Buffer capacity; verify pH of aqueous waste streams
GHS Hazard Classification[1][4][5]
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][7]

Pre-Disposal Planning & Segregation

Effective waste management begins before the chemical enters the waste container. You must segregate this compound based on its reactivity.

Reactivity Matrix
  • Incompatible with: Strong Oxidizers (e.g., permanganates, nitrates), Acid Chlorides, Acid Anhydrides, Chloroformates.

  • Risk: The amino group (-NH₂) is susceptible to oxidation and acylation, which can be exothermic.

  • Storage Rule: Store waste in Container Type C (General Organic Solids) or Container Type A (Aqueous Basic/Neutral), depending on its state.

DOT Visualization: Waste Segregation Logic

WasteSegregationStartWaste Generation:2-(4-Aminophenyl)-2-hydroxyacetic acidStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidSolution/MixtureStateCheck->LiquidSolidBinSolid Waste Bin(Label: Toxic/Irritant Organic Solid)Solid->SolidBinDouble bag if fine powderSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous (>90% Water)SolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicAqBinAqueous Waste Carboy(Check pH: Neutral/Basic preferred)Aqueous->AqBinDo NOT mix withstrong oxidizersOrgBinOrganic Waste Carboy(Halogenated or Non-Halogenated)Organic->OrgBinSelect stream basedon solvent type

Figure 1: Decision logic for segregating waste streams to prevent cross-reactivity.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, contaminated weighing paper, or surplus powder.

  • Containerization: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. If the original container is intact, it can be placed directly into the waste stream.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(4-Aminophenyl)-2-hydroxyacetic acid"[1][2][8][9][10][11]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: If the powder is fine and prone to dusting, place the primary container inside a clear plastic zip-lock bag before placing it in the waste drum.

  • Disposal Path: Incineration. The facility must be equipped with a scrubber to handle nitrogen oxides (NOx) generated from the amine group combustion.

Protocol B: Aqueous Solutions (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction workups.

  • pH Adjustment: Check the pH. While the compound is stable, keeping the solution slightly basic (pH 8-9) ensures the carboxylic acid is deprotonated (carboxylate form), increasing solubility and preventing precipitation in the waste container.

  • Compatibility Check: Ensure no heavy metals or strong oxidizers are present in the "Aqueous Waste" carboy.

  • Transfer: Pour into the designated HDPE carboy using a funnel.

  • Rinse: Triple rinse the glassware with a small volume of water and add rinsate to the same carboy.

Protocol C: Organic Solutions

Applicability: Extractions using Ethyl Acetate, DCM, etc.

  • Classification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation: Pour into the corresponding organic waste stream.

  • Note: 2-(4-Aminophenyl)-2-hydroxyacetic acid is generally less soluble in non-polar organics. Watch for precipitation/sludge formation at the bottom of the carboy, which can clog pumping systems at the disposal facility.

Spill Management & Emergency Response

Immediate Action: Isolate the area. Do not breathe dust.[3][4][5][12]

PPE Requirements[1][5][7][8][10][16][17]
  • Respiratory: N95 or P100 particulate respirator (if powder is loose).

  • Eyes: Chemical safety goggles (not just safety glasses).

  • Skin: Nitrile gloves (double gloving recommended) and lab coat.

DOT Visualization: Spill Response Workflow

SpillResponseAssess1. Assess Volume & Hazard(Is it safe to clean?)PPE2. Don PPE(Goggles, Nitrile Gloves, N95)Assess->PPEContain3. Containment(Cover with damp paper towelsto suppress dust)PPE->ContainClean4. Cleanup(Sweep/Scoop into bag)Contain->CleanDecon5. Decontamination(Wash surface with soap/water)Clean->DeconDispose6. Disposal(Label as Hazardous Waste)Decon->Dispose

Figure 2: Step-by-step workflow for managing minor laboratory spills.

Cleanup Procedure:

  • Dust Suppression: If solid, do not dry sweep. Cover the spill with paper towels dampened with water or a specific spill control agent to prevent airborne dust.

  • Collection: Scoop the material into a sealable bag or container.

  • Decontamination: Wipe the surface with a soap and water solution.[7] The compound is water-soluble, so simple aqueous cleaning is effective.

  • Final Step: Place all cleanup materials (towels, gloves) into the solid hazardous waste bin.

Regulatory Compliance (US Focus)

RegulationClassificationAction Required
RCRA (EPA) Non-Listed (Not P or U list)Characterize as "Hazardous" due to toxicity/irritant properties if not specifically excluded.
DOT (Transport) Not Dangerous GoodsNo UN number required for pure substance transport, but waste manifests must reflect chemical identity.
TSCA Listed (Active Inventory)Ensure use is compliant with R&D or commercial exemptions if applicable.

Self-Validation Check:

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122067, 4-Amino-DL-mandelic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Personal protective equipment for handling 2-(4-Aminophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for 2-(4-Aminophenyl)-2-hydroxyacetic Acid

Hazard Identification and Risk Assessment

While detailed toxicological data for 2-(4-Aminophenyl)-2-hydroxyacetic acid is not fully available, the hazard profile of the analogous compound, 4-Aminophenylacetic acid, indicates potential for skin, eye, and respiratory irritation.[5][6][7] Therefore, it is prudent to assume that 2-(4-Aminophenyl)-2-hydroxyacetic acid may present similar hazards.

Primary Routes of Exposure:

  • Inhalation: Inhaling dust particles can lead to respiratory irritation.

  • Dermal Contact: Direct skin contact may cause irritation.

  • Eye Contact: The compound can cause serious eye irritation.

  • Ingestion: Accidental ingestion may be harmful.[8]

A thorough risk assessment should be conducted before any handling of this compound. Consider the quantity of the substance being used, the potential for dust generation, and the duration of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense in protecting laboratory personnel.[9] The following table outlines the recommended PPE for handling 2-(4-Aminophenyl)-2-hydroxyacetic acid in various laboratory scenarios.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shields or a face shield.[10][11]Chemical-resistant gloves (e.g., Nitrile).[10]Laboratory coat.NIOSH-approved N95 dust mask or higher if not handled in a fume hood.
Solution Preparation Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Experimental Use Chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.[10]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Always inspect PPE for any damage before use and ensure it fits correctly.[12][13]

Operational Plan for Safe Handling

A systematic approach to handling 2-(4-Aminophenyl)-2-hydroxyacetic acid is crucial to minimize exposure and maintain a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Keep the container tightly closed when not in use.

Preparation and Use
  • Designated Area: All work with 2-(4-Aminophenyl)-2-hydroxyacetic acid should be conducted in a designated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust dispersion.[7]

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing: To minimize dust generation, use a balance with a draft shield or conduct weighing inside a fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

Disposal Plan

Proper disposal of 2-(4-Aminophenyl)-2-hydroxyacetic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing the compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. Keep the waste container closed except when adding waste.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service.[5] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill of solid material, gently cover it with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Exposure Response
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for Handling 2-(4-Aminophenyl)-2-hydroxyacetic acid start Start: Assess Task weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No weighing_yes Work in Fume Hood or use Ventilated Enclosure weighing->weighing_yes Yes experiment Performing Experiment? solution->experiment No solution_yes Work in Fume Hood or Well-Ventilated Area solution->solution_yes Yes spill Cleaning Spill? experiment->spill No experiment_yes Work in Fume Hood or Well-Ventilated Area experiment->experiment_yes Yes spill_yes Evacuate and Ventilate Area spill->spill_yes Yes weighing_ppe Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator (if no hood) weighing_yes->weighing_ppe end_op Proceed with Task weighing_ppe->end_op solution_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution_yes->solution_ppe solution_ppe->end_op experiment_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat experiment_yes->experiment_ppe experiment_ppe->end_op spill_ppe Required PPE: - Safety Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Apron - Respirator spill_yes->spill_ppe spill_ppe->end_op

Caption: Decision workflow for selecting appropriate PPE.

References

  • Labour Department. Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • HM Royal. Guidelines for the Safe Handling of Hazardous Chemicals. [Link]

  • Serviapuestas. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • A-Gas. Comprehensive Guide to PPE in the Chemical Industry. [Link]

  • Amerisafe. Chemical Handling Safety & PPE Requirements. [Link]

  • chemsrc.com. 13104-66-0_2-(4-Aminophenyl)-2-hydroxyacetic acid. [Link]

  • BioCrick. 4-Aminophenylacetic acid-MSDS. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Aminophenylacetic acid. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.